Product packaging for 4-iodo-3-nitro-1H-pyrazole(Cat. No.:CAS No. 400753-02-8)

4-iodo-3-nitro-1H-pyrazole

Cat. No.: B1352806
CAS No.: 400753-02-8
M. Wt: 238.97 g/mol
InChI Key: NEPSFLAVWLZQKP-UHFFFAOYSA-N
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Description

4-Iodo-3-nitro-1H-pyrazole is a high-value heterocyclic building block designed for advanced research and development. Its core structure integrates two highly functional handles: an iodine atom at the 4-position and a nitro group at the 3-position of the pyrazole ring. The iodine moiety serves as an excellent site for metal-catalyzed cross-coupling reactions, such as Sonogashira and Grignard reactions, enabling the construction of more complex molecular architectures . Concurrently, the electron-withdrawing nitro group significantly influences the compound's electronic properties and enhances the density and thermal stability of the resulting molecules, making it a compound of significant interest in the field of High Energy Density Materials (HEDMs) . This dual functionality makes this compound a pivotal intermediate in the synthesis of various energetic compounds, including explosives, propellants, and pyrotechnics, where performance and insensitivity are critical . Furthermore, the pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities . As such, this building block is also highly relevant for constructing potential pharmacologically active molecules. The compound is provided for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic or therapeutic uses, or in foods, cosmetics, drugs, or consumer products. All buyers must be technically qualified persons and handle the material in accordance with all applicable local and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2IN3O2 B1352806 4-iodo-3-nitro-1H-pyrazole CAS No. 400753-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2IN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPSFLAVWLZQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392423
Record name 4-iodo-3-nitro-1H-pyrazole
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Molecular Weight

238.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400753-02-8
Record name 4-iodo-3-nitro-1H-pyrazole
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Record name 4-iodo-3-nitro-1H-pyrazole
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Foundational & Exploratory

Synthesis Pathway of 4-iodo-3-nitro-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-iodo-3-nitro-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the nitration of pyrazole to yield 3-nitro-1H-pyrazole, followed by a regioselective iodination at the C4 position. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Core Synthesis Strategy

The principal strategy for the synthesis of this compound involves the initial preparation of 3-nitro-1H-pyrazole, which is then subjected to electrophilic iodination. This approach is favored due to the directing effects of the existing substituents on the pyrazole ring.

Data Presentation

The following table summarizes the quantitative data associated with the two-step synthesis of this compound.

StepReactionStarting MaterialReagentsProductYield (%)Reference
1Nitration & Rearrangement1-NitropyrazoleBenzonitrile3-Nitro-1H-pyrazole91%[1]
2Iodination1-Methyl-3-nitropyrazoleIodine monochloride, Silver sulfate, Sulfuric acid4-Iodo-1-methyl-3-nitro-1H-pyrazoleNot specified[2]

*Note: The iodination data is for an N-methylated analog, which serves as a close model for the iodination of 3-nitro-1H-pyrazole. The conditions are expected to be similar for the N-unsubstituted compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-1H-pyrazole

This procedure is adapted from the thermal rearrangement of 1-nitropyrazole.[1]

Materials:

  • 1-Nitropyrazole

  • Benzonitrile

  • Hexane

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a reaction flask, add 1-nitropyrazole (3.45 g, 30.5 mmol) and benzonitrile (33 mL).

  • Heat the mixture with stirring to 180 °C and maintain this temperature for 3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with hexane and continue stirring for an additional 20 minutes at room temperature to precipitate the product.

  • Collect the precipitated solid by filtration.

  • Wash the solid with hexane and dry under vacuum to afford 3-nitro-1H-pyrazole as a tan solid.

Expected Yield: Approximately 3.16 g (91%).[1]

Characterization (¹H NMR, 300 MHz, DMSO-d₆): δ 13.94 (br s, 1H), 8.03 (d, J = 2.4 Hz, 1H), 7.03 (t, J = 2.4 Hz, 1H).[1]

Step 2: Synthesis of this compound

This protocol is based on the direct iodination of a nitropyrazole derivative.[2] The procedure described is for 1-methyl-3-nitropyrazole, but it is a strong starting point for the synthesis of the title compound.

Materials:

  • 3-Nitro-1H-pyrazole

  • Iodine monochloride (ICl)

  • Silver sulfate (Ag₂SO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Reaction flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Prepare the iodinating reagent by carefully adding iodine monochloride and silver sulfate to concentrated sulfuric acid.

  • In a separate reaction flask, dissolve 3-nitro-1H-pyrazole in concentrated sulfuric acid, and cool the solution in an ice bath.

  • Slowly add the iodinating reagent to the solution of 3-nitro-1H-pyrazole while maintaining a low temperature.

  • Allow the reaction to proceed at a controlled temperature until completion (monitoring by TLC or LC-MS is recommended).

  • Upon completion, carefully quench the reaction by pouring it over ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Nitration and Rearrangement cluster_step2 Step 2: Iodination start Pyrazole step1_reagents Nitrating Agent start->step1_reagents Nitration intermediate1 1-Nitropyrazole step1_reagents->intermediate1 step1_conditions Benzonitrile, 180°C intermediate1->step1_conditions product1 3-Nitro-1H-pyrazole step1_conditions->product1 Rearrangement step2_reagents ICl, Ag₂SO₄, H₂SO₄ product1->step2_reagents final_product This compound step2_reagents->final_product Electrophilic Iodination

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 4-iodo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-iodo-3-nitro-1H-pyrazole. Given the limited direct experimental data on this specific molecule, this paper collates information on closely related analogues to provide a robust predictive and comparative analysis.

Core Physicochemical Properties

Table 1: Comparative Physicochemical Properties of Substituted Pyrazoles

Property4-iodopyrazole4-nitropyrazoleThis compound (Predicted)
CAS Number 3469-69-0[1][2]2075-46-9[3][4]400753-02-8[5][6][7][8]
Molecular Formula C₃H₃IN₂[1]C₃H₃N₃O₂[3]C₃H₂IN₃O₂[5][7][9]
Molecular Weight 193.97 g/mol [1]113.07 g/mol [4]238.97 g/mol [7]
Melting Point 108-110 °C[1][2]160-164 °C[4]Data not available
Boiling Point Data not available290.30 °C[10]Data not available
logP 1.7[1]0.6 (Computed)[3]Data not available
pKa Data not availableData not availableData not available
Solubility Data not availableLimited solubility in water; more soluble in organic solvents like ethanol, acetone, and chloroform.[10]Expected to have low aqueous solubility.

Synthesis and Experimental Protocols

While a direct and detailed experimental protocol for the synthesis of this compound is not explicitly published, a reliable pathway can be inferred from the synthesis of its N-protected derivative, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole. The following proposed protocol is adapted from established methods for the synthesis of substituted pyrazoles.

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 3-nitropyrazole: iodination followed by deprotection (if a protecting group strategy is used). A more direct approach would be the nitration of 4-iodopyrazole.

1. Iodination of 3-nitro-1H-pyrazole:

This method is based on the general principle of electrophilic substitution on the pyrazole ring.

  • Materials: 3-nitro-1H-pyrazole, N-Iodosuccinimide (NIS), Acetonitrile (or other suitable aprotic solvent).

  • Protocol:

    • Dissolve 3-nitro-1H-pyrazole in acetonitrile in a round-bottom flask.

    • Add N-Iodosuccinimide (1.1 to 1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature to 50°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

2. Nitration of 4-iodopyrazole:

This approach is based on the nitration of a pre-functionalized pyrazole core.

  • Materials: 4-iodopyrazole, fuming nitric acid, sulfuric acid.

  • Protocol:

    • Cool a mixture of fuming nitric acid and concentrated sulfuric acid in an ice bath.

    • Slowly add 4-iodopyrazole to the cooled nitrating mixture with constant stirring.

    • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C). Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted pyrazole like this compound.

G General Workflow for Synthesis and Characterization A Starting Material (e.g., 3-nitro-1H-pyrazole) B Iodination Reaction (e.g., with NIS) A->B C Work-up and Extraction B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS, etc.) D->E F Final Product (this compound) E->F

Caption: A generalized workflow for the synthesis and characterization of this compound.

Biological and Pharmacological Context

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[11][12][13][14] They are core structural motifs in numerous pharmaceuticals. The introduction of nitro and iodo substituents can significantly modulate the biological activity of the pyrazole scaffold.

  • General Activities of Pyrazoles: The pyrazole nucleus is associated with a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer activities.[11][12]

  • Role of Substituents:

    • The nitro group is a strong electron-withdrawing group that can enhance the biological activity of heterocyclic compounds. It is a common feature in many antimicrobial and anticancer agents.

    • The iodo group can increase the lipophilicity of a molecule, potentially improving its membrane permeability. It can also act as a halogen bond donor, influencing ligand-receptor interactions.

While specific studies on the biological activity of this compound are not prominent in the literature, its structure suggests potential for investigation in various therapeutic areas, particularly as an intermediate for the synthesis of more complex bioactive molecules.

Logical Pathway for Drug Discovery

The following diagram illustrates a simplified, logical pathway for the investigation of a novel compound like this compound in a drug discovery context.

G Drug Discovery Pathway for Novel Pyrazoles cluster_0 Lead Identification cluster_1 Preclinical Evaluation A Synthesis of This compound B In Silico Screening (Docking, ADMET prediction) A->B C In Vitro Biological Assays (e.g., enzyme inhibition, cell viability) B->C D In Vivo Studies (Animal Models) C->D E Lead Optimization C->E D->E Iterative Process

Caption: A logical workflow for the evaluation of this compound in a drug discovery program.

Conclusion

This compound is a substituted pyrazole with potential as a building block in medicinal chemistry and materials science. While direct experimental data on its physicochemical properties are scarce, a reasonable approximation of its characteristics and synthetic routes can be derived from related compounds. The presence of both iodo and nitro functionalities on the pyrazole core suggests that this molecule could be a valuable intermediate for the development of novel bioactive agents. Further research is warranted to fully characterize this compound and explore its potential applications.

References

Spectroscopic and Structural Elucidation of 4-iodo-3-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-iodo-3-nitro-1H-pyrazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a detailed analysis of a closely related N-protected derivative, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, alongside predicted data for the parent compound based on established spectroscopic principles and data from analogous structures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The spectroscopic data is pivotal for the structural confirmation and purity assessment of this compound. The following tables summarize the available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. The data presented below is for the N-protected derivative, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, which serves as a close proxy for the target compound.[1]

Table 1: ¹H NMR Spectral Data of 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole [1]

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
8.49s-1HH5 (pyrazole ring)
5.66q5.91HNCH
3.49dq9.5, 7.01HCHHCH₃
3.28dq9.5, 7.01HCHHCH₃
1.61d5.93HCHCH₃
1.07t7.03HCH₂CH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole [1]

Chemical Shift (δ) [ppm]Assignment
155.1C3
138.4C5
89.2C4
64.5NCH
57.3CH₂CH₃
21.4CHCH₃
15.1CH₂CH₃

Solvent: DMSO-d₆

Predicted NMR Data for this compound:

For the unprotected this compound, the ¹H NMR spectrum is expected to show a single resonance for the H5 proton, likely shifted compared to the protected derivative, and a broad signal for the N-H proton. The ¹³C NMR spectrum would lack the signals corresponding to the ethoxyethyl protecting group.

1.2. Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch
3150-3100MediumC-H stretch (aromatic)
1550-1475StrongAsymmetric NO₂ stretch[2]
1360-1290StrongSymmetric NO₂ stretch[2]
1600-1450Medium-WeakC=C and C=N stretching (ring)
~800StrongC-I stretch

1.3. Mass Spectrometry (MS)

The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern. The molecular weight of this compound is 252.93 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment
253[M]⁺ (Molecular Ion)
207[M - NO₂]⁺
126[M - I]⁺
80[M - I - NO₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound and its derivatives.

2.1. Synthesis of 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole [1]

To a solution of this compound in dichloromethane, a catalytic amount of trifluoroacetic acid is added. Ethyl vinyl ether is then added portionwise to the reaction mixture at a controlled temperature of 28–33 °C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is purified by recrystallization from a hexane:ethyl acetate mixture to yield the N-protected product.

2.2. NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

2.3. IR Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. The spectrum is recorded in the range of 4000-400 cm⁻¹.

2.4. Mass Spectrometry

Mass spectra can be obtained using an Electrospray Ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Final_Report Final Characterization Report Structure->Final_Report Confirmation Purity->Final_Report

Caption: Spectroscopic analysis workflow for this compound.

References

A Technical Guide to 4-Iodo-3-Nitro-1H-Pyrazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-iodo-3-nitro-1H-pyrazole, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, physicochemical properties, a synthesized experimental protocol for its preparation, and its potential applications as a scaffold in the design of novel therapeutic agents.

Compound Identification and Properties

This compound is a substituted pyrazole ring system featuring both an iodo and a nitro group. These functional groups provide versatile handles for further chemical modifications, making it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 400753-02-8[1][2]
Molecular Formula C₃H₂IN₃O₂[3]
Molecular Weight 238.97 g/mol [3]
InChI InChI=1S/C3H2IN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6)[3]
InChIKey NEPSFLAVWLZQKP-UHFFFAOYSA-N[3]
Canonical SMILES C1=NNC(=C1I)--INVALID-LINK--[O-][3]
logP 1.44570[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]

Molecular Structure

The molecular structure of this compound consists of a five-membered pyrazole ring with a nitrogen atom at position 1, a nitro group at position 3, and an iodine atom at position 4.

Synthesis of this compound

The synthesis of this compound can be approached through the iodination of a nitropyrazole precursor. The following is a representative experimental protocol synthesized from methodologies reported for similar pyrazole derivatives.

Experimental Protocol: Iodination of 3-Nitro-1H-pyrazole

This protocol describes the electrophilic iodination of 3-nitro-1H-pyrazole to yield this compound.

Materials:

  • 3-Nitro-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-nitro-1H-pyrazole (1.0 mmol) in glacial acetic acid (5 mL).

  • In a separate flask, prepare a solution of N-iodosuccinimide (1.2 mmol) in trifluoroacetic acid (2 mL).

  • Slowly add the NIS/TFA solution to the pyrazole solution at room temperature with stirring.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane (20 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (2 x 15 mL) to quench any remaining iodine, followed by brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Diagram 1: Synthesis Workflow for this compound

G Synthesis of this compound A 3-Nitro-1H-pyrazole C Reaction Mixture (Glacial Acetic Acid, 60-80°C) A->C B N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA) B->C D Work-up (DCM, Na2S2O3, Brine) C->D E Purification (Column Chromatography) D->E F This compound E->F G Hypothetical Kinase Inhibition Pathway cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Signaling (e.g., MAPK pathway) B->C Activates D Cell Proliferation, Survival, etc. C->D Leads to E This compound Derivative E->B Inhibits

References

An In-depth Technical Guide on the Solubility and Stability of 4-iodo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-iodo-3-nitro-1H-pyrazole is a key heterocyclic building block in medicinal chemistry and drug development. Its utility as a synthetic intermediate necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse experimental conditions. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. It includes detailed experimental protocols for determining these properties and presents a logical workflow for its synthesis and subsequent chemical transformations.

Physicochemical Properties

The structure of this compound, featuring both a hydrogen bond donor (N-H), a hydrogen bond acceptor (nitro group and pyrazole nitrogens), a polar nitro group, and a lipophilic iodo group, suggests a nuanced solubility and stability profile. While specific quantitative data for this compound is not extensively available in the public domain, we can infer its likely behavior based on related pyrazole derivatives.

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and application in synthetic chemistry and biological assays. Based on the properties of analogous compounds such as 4-nitropyrazole and other iodinated pyrazoles, a qualitative solubility profile for this compound can be predicted.[1][2][3]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, BuffersLow / Sparingly SolubleThe hydrophobic pyrazole ring and the large iodo substituent likely limit solubility in water, despite the presence of polar groups.[1]
Polar Protic Methanol, EthanolModerately SolubleThe ability to participate in hydrogen bonding should allow for moderate solubility in alcohols.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)SolubleThese solvents are effective at solvating a wide range of organic molecules, and similar compounds show good solubility in them.[3]
Chlorinated Dichloromethane (DCM), ChloroformSolubleThe overall polarity of the molecule is expected to be compatible with these solvents.[1]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Slightly to Moderately SolubleSolubility will depend on the balance of polar and non-polar characteristics.
Non-polar Hexane, TolueneLow / InsolubleThe presence of the polar nitro group and the pyrazole ring's nitrogen atoms likely makes it insoluble in non-polar hydrocarbon solvents.
Stability Profile

The stability of this compound is crucial for its storage and use in chemical reactions. The presence of both a nitro group and an iodo substituent on the pyrazole ring influences its susceptibility to degradation.

Table 2: Predicted Stability of this compound under Various Conditions

ConditionPredicted StabilityPotential Degradation Pathways
Temperature Stable at room temperature for extended periods when stored properly. May be susceptible to thermal degradation at elevated temperatures.[4]De-iodination, decomposition of the nitro group.
Light Potentially light-sensitive. Aryl iodides can undergo photolytic cleavage of the carbon-iodine bond.[4] Storage in amber vials or protected from light is recommended.Photodegradation, leading to de-iodination and the formation of colored impurities.[4]
pH Expected to be most stable in neutral to mildly acidic conditions. The pyrazole ring is generally stable, but extreme pH values could potentially lead to degradation.Under strongly acidic or basic conditions, hydrolysis or other ring-opening reactions could occur, though pyrazoles are generally robust.
Oxidizing/Reducing Agents The nitro group can be reduced to an amino group. The pyrazole ring itself is relatively resistant to oxidation, but strong oxidizing agents could lead to degradation.[4]Reduction of the nitro group, oxidative cleavage of the pyrazole ring under harsh conditions.

Experimental Protocols

To obtain quantitative data for the solubility and stability of this compound, the following experimental protocols can be employed.

Determination of Aqueous and Organic Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.[5][6][7]

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, acetonitrile, dichloromethane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Analytical balance

  • HPLC with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them in a constant temperature bath, typically at 25 °C.

  • Agitate the samples using an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Immediately filter the aliquot through a syringe filter into a clean vial.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.

  • Calculate the solubility in the original solvent, accounting for the dilution factor.

G Workflow for Solubility Determination (Shake-Flask Method) A Add excess solid to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered solution D->E F Quantify concentration by HPLC E->F G Calculate solubility F->G

Workflow for Solubility Determination

Stability Assessment using a Stability-Indicating HPLC Method

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.[8][9]

Objective: To evaluate the degradation of this compound over time when exposed to heat, light, and different pH conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., pH 2, 7, 9)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a UV-Vis or PDA detector

  • Validated stability-indicating HPLC method (see below)

Procedure:

Part A: Development of a Stability-Indicating HPLC Method

  • Develop a reversed-phase HPLC method (e.g., using a C18 column) that can separate the parent this compound from potential degradation products.

  • Perform forced degradation studies by exposing the compound to harsh conditions (e.g., 1 M HCl, 1 M NaOH, 30% H₂O₂, heat at 80°C, and intense light) for a short period.

  • Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak and from each other. The peak purity of the parent compound should be confirmed using a PDA detector.

Part B: Stability Study

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For the pH stability study, dilute the stock solution in aqueous buffers of different pH values.

  • For the thermal stability study, store aliquots of the solution in an oven at a specified temperature (e.g., 40°C or 60°C).

  • For the photostability study, expose aliquots of the solution to light in a photostability chamber, alongside a dark control.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples from each condition.

  • Analyze the samples by the validated stability-indicating HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

G Workflow for HPLC-Based Stability Assessment cluster_0 Stress Conditions Thermal Thermal C Sample at time intervals Thermal->C Photolytic Photolytic Photolytic->C pH pH (Acidic, Neutral, Basic) pH->C A Prepare solutions of This compound B Expose to stress conditions A->B D Analyze by stability-indicating HPLC C->D E Quantify remaining parent compound D->E F Assess degradation profile E->F

Workflow for Stability Assessment

Synthetic Workflow and Applications

This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through cross-coupling reactions where the iodine atom serves as a versatile handle.

G Synthetic Workflow of this compound cluster_1 Cross-Coupling Reactions Start 3-Nitro-1H-pyrazole Iodination Iodination (e.g., NIS, I₂/oxidant) Start->Iodination Product This compound Iodination->Product Suzuki Suzuki Coupling (Boronic Acids/Esters) Product->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Product->Sonogashira Heck Heck Coupling (Alkenes) Product->Heck Buchwald Buchwald-Hartwig Amination (Amines) Product->Buchwald Derivatives Substituted 3-Nitro-1H-pyrazoles (Potential Drug Candidates) Suzuki->Derivatives Sonogashira->Derivatives Heck->Derivatives Buchwald->Derivatives

Synthetic Utility of the Target Compound

This workflow illustrates the synthesis of this compound from 3-nitro-1H-pyrazole, followed by its application in various palladium-catalyzed cross-coupling reactions to generate a diverse range of substituted pyrazole derivatives for drug discovery programs.[10]

Conclusion

References

Substituted Pyrazoles: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, including the ability to act as both a hydrogen-bond donor and acceptor, allow for diverse interactions with various biological targets.[2] This versatility has led to the development of numerous pyrazole-containing drugs with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, neurological, and antimicrobial agents.[1][3][4] This technical guide explores the core applications of substituted pyrazoles in drug discovery, detailing their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Anti-inflammatory Applications: Targeting COX-2

One of the most well-known applications of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for treating pain and inflammation.[5][6]

Mechanism of Action

Cyclooxygenase enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7][8] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[8] Non-selective NSAIDs inhibit both enzymes, leading to common gastrointestinal side effects.[6]

Diaryl-substituted pyrazoles, such as Celecoxib , were designed to selectively inhibit COX-2.[5][6] The structure of Celecoxib, specifically its sulfonamide side chain, allows it to bind to a hydrophilic region near the active site of the COX-2 enzyme, which is larger than the active site of COX-1.[6][7] This selective inhibition blocks the synthesis of pro-inflammatory prostaglandins, resulting in analgesic and anti-inflammatory effects with a reduced risk of gastrointestinal issues compared to non-selective NSAIDs.[5][8]

Signaling Pathway: Prostaglandin Synthesis Inhibition

The diagram below illustrates the mechanism of action for pyrazole-based COX-2 inhibitors.

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes Inflammation Pain & Inflammation Prostaglandins->Inflammation Leads to Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selectively Inhibits

Mechanism of selective COX-2 inhibition by Celecoxib.
Quantitative Data: COX-2 Inhibition

CompoundTargetIC50Cell Line / Assay Condition
CelecoxibCOX-2~0.04 µMIn vitro enzyme assay
CelecoxibCOX-1~15 µMIn vitro enzyme assay

Note: IC50 values can vary based on experimental conditions. The values presented are representative.

Anticancer Applications: Kinase Inhibition

The pyrazole core is a prominent feature in many small-molecule kinase inhibitors used in oncology.[9][10] These drugs target specific kinases that are overactive in cancer cells, thereby inhibiting pathways responsible for tumor growth, proliferation, and angiogenesis.[11][12]

Mechanism of Action

Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases.[13] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

  • Crizotinib : This is a multi-targeted tyrosine kinase inhibitor that potently inhibits Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met.[12][14][15] In certain non-small cell lung cancers (NSCLC), a gene rearrangement results in an oncogenic ALK fusion protein, which drives tumor cell proliferation.[12][14] Crizotinib blocks the signaling from this fusion protein, leading to cell cycle arrest and apoptosis.[12][16]

  • Regorafenib : An oral multi-kinase inhibitor that targets several kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, BRAF), and the tumor microenvironment (PDGFR, FGFR).[11][17][18] By blocking these pathways, Regorafenib inhibits tumor cell proliferation, cuts off the tumor's blood supply, and modulates the tumor microenvironment.[11][19]

Signaling Pathway: ALK Inhibition in NSCLC

The following diagram shows the simplified signaling pathway inhibited by Crizotinib in ALK-positive NSCLC.

ALK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm & Nucleus EML4_ALK EML4-ALK Fusion Protein (Constitutively Active Kinase) Signaling_Pathways Downstream Pathways (e.g., RAS-MAPK, PI3K-AKT) EML4_ALK->Signaling_Pathways Activates Cell_Effects Tumor Cell Proliferation, Survival, & Growth Signaling_Pathways->Cell_Effects Promotes Crizotinib Crizotinib (Pyrazole Inhibitor) Crizotinib->EML4_ALK Inhibits ATP Binding

Inhibition of the EML4-ALK signaling pathway by Crizotinib.
Quantitative Data: Kinase Inhibition

CompoundPrimary Target(s)IC50 (nM)Cancer Type / Cell Line
CrizotinibALK, c-Met24, 8NSCLC (H2228)
RegorafenibVEGFR2, RET, KIT4.2, 1.5, 7Colorectal Cancer
AxitinibVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3Renal Cell Carcinoma
AfuresertibAkt1, Akt2, Akt30.02, 2, 2.6Various Cancers[13]
Compound 43mmTOR203A549, HeLa, PC-3[20]

Source: Data compiled from multiple sources, including[9][13][20][21][22][23]. IC50 values are illustrative and vary by assay.

Neurological Applications

Substituted pyrazoles have been explored for their activity on the central nervous system (CNS), targeting receptors involved in various neurological and psychiatric conditions.[2][24][25]

Mechanism of Action

  • Rimonabant : This 1,5-diarylpyrazole derivative was developed as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[26][27][28] The CB1 receptor is part of the endocannabinoid system, which is involved in regulating appetite, energy metabolism, and mood.[26] By blocking this receptor, Rimonabant was shown to decrease food intake and aid in smoking cessation.[27][29] However, it was later withdrawn from the market due to serious psychiatric side effects, such as depression.[26]

  • MAO & AChE Inhibition : Other pyrazole and pyrazoline derivatives have been investigated as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the treatment of depression and neurodegenerative disorders like Parkinson's and Alzheimer's disease.[25][30]

Quantitative Data: Neurological Targets
CompoundTargetKi or IC50Indication
RimonabantCB1 ReceptorKi: ~1.8 nMObesity (Withdrawn)[26][28]
Pyrazoline 8bCOMTIC50: 0.048 µMParkinson's Disease Research[25]
Pyrazoline A13Acetylcholinesterase (AChE)IC50: 23.47 nMAlzheimer's Disease Research[30]

Antimicrobial Applications

The pyrazole scaffold is present in numerous compounds exhibiting a wide range of antimicrobial and antifungal activities.[31][32][33][34]

Mechanism of Action

The exact mechanisms for many pyrazole-based antimicrobial agents are diverse and often not fully elucidated. They are thought to interfere with essential cellular processes in bacteria and fungi. Structure-activity relationship (SAR) studies show that the nature and position of substituents on the pyrazole ring are critical for determining the potency and spectrum of activity.[31][33] The activity is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[35]

Quantitative Data: Antimicrobial Activity (MIC)
Compound Class/ExampleOrganismMIC (µg/mL)
Pyrazole Derivative 3Escherichia coli (Gram-negative)0.25[33]
Pyrazole Derivative 4Streptococcus epidermidis (Gram-positive)0.25[33]
Pyrazole Derivative 2Aspergillus niger (Fungus)1[33]
Pyrazole-dimedone 24/25Staphylococcus aureus16[36]

Experimental Protocols

General Protocol: Tyrosine Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for measuring the activity of a kinase inhibitor.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition is measured by a decrease in the luminescent signal.

Methodology:

  • Reaction Setup : In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test compound (substituted pyrazole) in a suitable reaction buffer. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation : Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent : Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent : Add the Kinase Detection Reagent. This reagent converts the ADP generated in the first step into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement : Measure the luminescence using a plate-reading luminometer.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Experimental Workflow: Kinase Inhibitor Screening

Kinase_Workflow A Compound Synthesis (Substituted Pyrazole Library) B Primary Screening (Single High Concentration) A->B Test Compounds C Dose-Response Assay (Serial Dilutions) B->C Identify 'Hits' D IC50 Determination C->D Generate Curve E Selectivity Profiling (Panel of Kinases) D->E Confirm Potency F Cell-Based Assays (e.g., Antiproliferation) E->F Assess Specificity G Lead Optimization F->G Validate in Cellular Context

A typical workflow for screening pyrazole-based kinase inhibitors.
General Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is a standard method for determining the antimicrobial potency of a compound.[37][38]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after a defined incubation period.[35][39]

Methodology:

  • Compound Preparation : Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using a sterile broth medium (e.g., Mueller-Hinton Broth).[40]

  • Inoculum Preparation : Culture the test microorganism (bacterium or fungus) and adjust the turbidity of the suspension to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[37]

  • Inoculation : Add the prepared inoculum to each well of the microtiter plate containing the diluted test compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation : Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[37]

  • Reading Results : After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound in which there is no visible turbidity.[35][37]

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, providing the structural basis for a remarkable range of therapeutic agents. Their synthetic tractability and ability to be tailored to interact with specific biological targets have led to significant advances in treating inflammation, cancer, and infectious diseases. Continued exploration of the pyrazole scaffold, driven by structure-activity relationship studies and novel synthetic methodologies, promises to yield a new generation of potent and selective therapeutics for a host of challenging diseases.

References

The Ascendant Therapeutic Potential of Nitro-Substituted Iodo-Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. The strategic introduction of both nitro and iodo substituents onto the pyrazole ring presents a compelling avenue for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and experimental evaluation of nitro-substituted iodo-pyrazoles. Quantitative data from antimicrobial and anticancer screenings are systematically presented, alongside detailed experimental protocols for key biological assays. Furthermore, this guide visualizes pertinent synthetic pathways and logical workflows to facilitate a comprehensive understanding of this promising class of compounds.

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged structures in drug discovery, featuring in numerous clinically approved drugs.[1] The electronic properties and structural versatility of the pyrazole nucleus allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a nitro group, a strong electron-withdrawing moiety, can significantly modulate the biological activity of a molecule, often enhancing its antimicrobial or anticancer potency.[2] Concurrently, the introduction of an iodine atom provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, expanding the accessible chemical space for structure-activity relationship (SAR) studies.[3] This guide focuses on the intersection of these functionalities, exploring the burgeoning field of nitro-substituted iodo-pyrazoles as potential therapeutic agents.

Synthesis of Nitro-Substituted Iodo-Pyrazoles

The synthesis of nitro-substituted iodo-pyrazoles can be achieved through a multi-step process, typically involving the initial formation of the pyrazole ring, followed by sequential nitration and iodination, or vice versa. The regioselectivity of these electrophilic substitution reactions is a key consideration in the synthetic strategy.

One documented approach involves the synthesis of 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole. This synthesis begins with the protection of the pyrazole nitrogen, followed by iodination and then nitration to yield the desired product.[4] Another example is the synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole from 1-methyl-3-nitro-1H-pyrazole.[5]

Logical Workflow for the Synthesis of a Nitro-Substituted Iodo-Pyrazole:

synthesis_workflow start Starting Pyrazole step1 N-Protection start->step1 step2 Iodination step1->step2 e.g., I₂, CAN step3 Nitration step2->step3 e.g., HNO₃/H₂SO₄ step4 Deprotection (if necessary) step3->step4 end Nitro-Substituted Iodo-Pyrazole step4->end

Caption: General synthetic workflow for nitro-iodo-pyrazoles.

Biological Activities

While comprehensive biological data specifically for nitro-substituted iodo-pyrazoles is an emerging area of research, the broader classes of nitro-pyrazoles and iodo-pyrazoles have demonstrated significant potential in two primary therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Activity

Nitro-containing heterocyclic compounds have a well-established history as antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules, leading to cell death.[6] Pyrazole derivatives themselves have been shown to possess antibacterial and antifungal properties.[7][8] The combination of these features in nitro-iodo-pyrazoles suggests a strong potential for potent antimicrobial activity.

Table 1: Antimicrobial Activity of Representative Pyrazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Pyrazole DerivativesStaphylococcus aureus2 - >128[7]
Pyrazole DerivativesEscherichia coli1 - >128[7]
Pyrazole DerivativesCandida albicans-[1]
Pyrazole DerivativesAspergillus niger-[8]

Note: Data for specific nitro-iodo-pyrazoles is currently limited in publicly available literature. This table presents data for broader pyrazole derivatives to indicate potential activity.

Anticancer Activity

The anticancer potential of pyrazole derivatives is widely recognized, with several pyrazole-based drugs approved for cancer therapy.[9] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[10][11] The electron-withdrawing nature of the nitro group can enhance the interaction of these molecules with biological targets, potentially leading to increased cytotoxic activity against cancer cells.

Table 2: Anticancer Activity of Representative Pyrazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole DerivativeMCF7 (Breast)39.7 ± 5.8[12]
Pyrazole DerivativeMDA-MB-231 (Breast)17.7 ± 2.7[12]
Pyrazole DerivativeA549 (Lung)220.20[13]
Pyrazole DerivativeU-2 OS (Osteosarcoma)0.9[9]
Pyrazole DerivativeSW480 (Colorectal)<11.73[14]

Note: Data for specific nitro-iodo-pyrazoles is currently limited in publicly available literature. This table presents data for broader pyrazole derivatives to indicate potential cytotoxic activity.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activity of nitro-substituted iodo-pyrazoles.

Determination of Minimum Inhibitory Concentration (MIC) - Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15]

Workflow for MIC Determination:

mic_workflow start Prepare serial dilutions of test compound step1 Inoculate with standardized bacterial suspension start->step1 step2 Incubate under appropriate conditions step1->step2 step3 Visually assess for turbidity step2->step3 end Determine MIC step3->end

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

  • Preparation of Compound Stock Solution: Dissolve the nitro-substituted iodo-pyrazole in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

MTT Assay - Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay:

mtt_workflow start Seed cells in a 96-well plate step1 Treat cells with test compound start->step1 step2 Add MTT reagent and incubate step1->step2 step3 Solubilize formazan crystals step2->step3 step4 Measure absorbance step3->step4 end Calculate IC50 step4->end antimicrobial_mechanism compound Nitro-Iodo-Pyrazole entry Entry into microbial cell compound->entry reduction Nitroreductase-mediated reduction entry->reduction ros Generation of reactive nitrogen species reduction->ros damage Damage to DNA, proteins, and lipids ros->damage death Cell death damage->death anticancer_pathway cluster_0 Cell Exterior cluster_1 Cell Interior growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation survival Cell Survival erk->survival inhibitor Nitro-Iodo-Pyrazole inhibitor->raf Inhibition

References

Electrophilic Substitution Reactions of 3-Nitropyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electrophilic substitution reactions of 3-nitropyrazole. The presence of a deactivating nitro group on the pyrazole ring significantly influences its reactivity and regioselectivity towards electrophiles. This document details the nitration of 3-nitropyrazole, for which there is established literature, and provides a theoretical framework for other key electrophilic substitution reactions, including halogenation, sulfonation, and Friedel-Crafts reactions, for which experimental data is less prevalent. The guide includes detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Reactivity of the 3-Nitropyrazole Core

The pyrazole ring is an aromatic heterocycle susceptible to electrophilic substitution, with the C-4 position being the most nucleophilic and thus the primary site of attack. However, the introduction of a strongly electron-withdrawing nitro group at the C-3 position significantly deactivates the ring towards electrophilic attack. The nitro group exerts a strong -I (inductive) and -M (mesomeric) effect, reducing the electron density of the pyrazole ring.

In electrophilic aromatic substitution, the nitro group is a meta-director. In the case of 3-nitropyrazole, this would direct incoming electrophiles to the C-5 position. However, the inherent reactivity of the pyrazole ring at C-4 creates a competing directive effect. The regiochemical outcome of electrophilic substitution on 3-nitropyrazole is therefore a result of the interplay between these two factors. Computational studies on the electron density distribution of 3-nitropyrazole can provide insights into the most probable sites of electrophilic attack.

This guide will explore the known electrophilic substitution reactions of 3-nitropyrazole and provide a predictive analysis for those that are not well-documented.

Nitration of 3-Nitropyrazole

The nitration of 3-nitropyrazole is the most extensively studied electrophilic substitution reaction of this substrate, primarily due to the interest in synthesizing energetic materials such as dinitropyrazoles. Nitration can lead to the formation of either 3,4-dinitropyrazole or 3,5-dinitropyrazole, depending on the reaction conditions.

Synthesis of 3,4-Dinitropyrazole

Direct nitration of 3-nitropyrazole using a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid, leads to the formation of 3,4-dinitropyrazole. The electrophile, the nitronium ion (NO₂⁺), preferentially attacks the electron-rich C-4 position of the pyrazole ring.

Table 1: Synthesis of 3,4-Dinitropyrazole from 3-Nitropyrazole

ReactantsReagents & SolventsTemperature (°C)Reaction Time (h)Yield (%)Reference
3-Nitropyrazole, Mixed Acid (HNO₃/H₂SO₄)Concentrated H₂SO₄, HNO₃55-60188[1][2]
3-Nitropyrazole, Mixed Acid (HNO₃/H₂SO₄)Concentrated H₂SO₄, HNO₃Not specifiedNot specified55 (overall)[3][4]
Synthesis of 3,5-Dinitropyrazole

The synthesis of 3,5-dinitropyrazole from 3-nitropyrazole proceeds through a multi-step process involving an initial N-nitration to form 1,3-dinitropyrazole, followed by a thermal rearrangement.[5][6] This rearrangement directs the second nitro group to the C-5 position.

Table 2: Synthesis of 3,5-Dinitropyrazole from 3-Nitropyrazole

IntermediateReactants & ReagentsTemperature (°C)Reaction Time (h)Yield (%)Reference
1,3-Dinitropyrazole3-Nitropyrazole, Nitrating agentNot specifiedNot specifiedNot specified[5][6]
3,5-Dinitropyrazole1,3-Dinitropyrazole in Benzonitrile with NH₃, then HCl1477771 (overall)[2][5]
Experimental Protocols

2.3.1. Synthesis of 3,4-Dinitropyrazole [2][3]

  • Dissolve 3-nitropyrazole in concentrated sulfuric acid in a round-bottom flask, maintaining the temperature below 10°C with an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, warm the reaction mixture to 55-60°C and stir for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 3,4-dinitropyrazole.

2.3.2. Synthesis of 3,5-Dinitropyrazole via 1,3-Dinitropyrazole Rearrangement [5][6]

  • N-Nitration: To a solution of 3-nitropyrazole in an appropriate solvent, add a nitrating agent (e.g., nitric acid/acetic anhydride) at a controlled temperature to form 1,3-dinitropyrazole.

  • Isolate the 1,3-dinitropyrazole intermediate.

  • Rearrangement: Dissolve the 1,3-dinitropyrazole in benzonitrile and heat the solution to 147°C.

  • Bubble ammonia gas through the hot solution. The ammonium salt of 3,5-dinitropyrazole will precipitate.

  • Filter the salt and then neutralize it with hydrochloric acid to yield 3,5-dinitropyrazole.

Reaction Mechanisms

Nitration_Mechanisms cluster_34 Synthesis of 3,4-Dinitropyrazole cluster_35 Synthesis of 3,5-Dinitropyrazole NP_34 3-Nitropyrazole Sigma_34 Sigma Complex (Attack at C-4) NP_34->Sigma_34 + NO₂⁺ DNP_34 3,4-Dinitropyrazole Sigma_34->DNP_34 - H⁺ NP_35 3-Nitropyrazole DNP_13 1,3-Dinitropyrazole NP_35->DNP_13 + NO₂⁺ (at N-1) Rearrangement_TS Thermal Rearrangement DNP_13->Rearrangement_TS Heat (Δ) DNP_35 3,5-Dinitropyrazole Rearrangement_TS->DNP_35 Halogenation_Prediction cluster_halogenation Predicted Halogenation of 3-Nitropyrazole NP 3-Nitropyrazole Sigma_4_halo Sigma Complex (Attack at C-4) NP->Sigma_4_halo + X⁺ (e.g., Br⁺) Sigma_5_halo Sigma Complex (Attack at C-5) NP->Sigma_5_halo + X⁺ (e.g., Br⁺) Product_4_halo 4-Halo-3-nitropyrazole (Predicted Major Product) Sigma_4_halo->Product_4_halo - H⁺ Product_5_halo 5-Halo-3-nitropyrazole (Predicted Minor Product) Sigma_5_halo->Product_5_halo - H⁺ Sulfonation_Prediction cluster_sulfonation Predicted Sulfonation of 3-Nitropyrazole NP 3-Nitropyrazole Sigma_4_sulfo Sigma Complex (Attack at C-4) NP->Sigma_4_sulfo + SO₃ Product_4_sulfo 3-Nitropyrazole-4-sulfonic acid (Predicted Product) Sigma_4_sulfo->Product_4_sulfo - H⁺ FC_Limitation cluster_fc Limitations of Friedel-Crafts Reactions on 3-Nitropyrazole NP 3-Nitropyrazole (Strongly Deactivated) NoReaction No Reaction NP->NoReaction Poor Nucleophile Reagents R-X / AlCl₃ (Friedel-Crafts Reagents) Reagents->NoReaction

References

Regioselectivity in the Iodination of 3-Nitropyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of an iodine atom into the 3-nitropyrazole scaffold is a critical step in the synthesis of various functionalized molecules with potential applications in pharmaceuticals and materials science. The regioselectivity of this electrophilic substitution is governed by the strong deactivating and meta-directing nature of the nitro group, as well as the inherent electronic properties of the pyrazole ring. This technical guide provides a comprehensive overview of the regioselectivity in the iodination of 3-nitropyrazole, with a focus on experimental protocols, quantitative data, and the underlying mechanistic principles.

Introduction: The Electronic Landscape of 3-Nitropyrazole

3-Nitropyrazole is an electron-deficient heterocyclic system. The pyrazole ring itself is aromatic, with two nitrogen atoms contributing to the π-system. However, the nitro group at the C3 position is a powerful electron-withdrawing group, significantly reducing the electron density of the ring and thus its reactivity towards electrophiles. This deactivation makes the iodination of 3-nitropyrazole a challenging transformation that often requires potent iodinating agents and forcing conditions.

Electrophilic substitution on the pyrazole ring generally occurs preferentially at the C4 position due to the directing effects of the two nitrogen atoms. In the case of 3-nitropyrazole, the C4 position remains the most likely site for electrophilic attack, as the deactivating effect of the nitro group is felt more strongly at the adjacent C4 and C5 positions.

Regioselective Iodination of a 3-Nitropyrazole Derivative

While direct experimental data on the iodination of unsubstituted 3-nitropyrazole is scarce in the literature, a detailed study on its close analog, 1-methyl-3-nitropyrazole, provides valuable insights into the regioselectivity of this reaction. The use of a highly reactive iodinating reagent, generated from iodine monochloride (ICl) and silver sulfate (Ag₂SO₄) in concentrated sulfuric acid, has been shown to effectively iodinate this deactivated pyrazole.[1]

Experimental Protocol: Iodination of 1-Methyl-3-nitropyrazole[1]

Reagents:

  • 1-Methyl-3-nitropyrazole

  • Iodine monochloride (ICl)

  • Silver sulfate (Ag₂SO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite (Na₂SO₃) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the iodinating reagent is prepared by adding iodine monochloride to a suspension of silver sulfate in concentrated sulfuric acid. The mixture is stirred until the silver chloride precipitate is formed.

  • The resulting solution containing the active electrophilic iodine species is then added to a solution of 1-methyl-3-nitropyrazole in concentrated sulfuric acid at a controlled temperature.

  • The reaction mixture is stirred for a specified time to allow for the iodination to proceed.

  • Upon completion, the reaction mixture is poured onto ice and extracted with dichloromethane.

  • The organic layer is washed with a sodium sulfite solution to remove any unreacted iodine, followed by washing with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by column chromatography to isolate the iodinated products.

Quantitative Data and Regioselectivity

The iodination of 1-methyl-3-nitropyrazole with the ICl/Ag₂SO₄ system demonstrates a clear regioselectivity for the C4 position. Further iodination can occur at the C5 position under more forcing conditions or with an excess of the iodinating agent.

ProductYield (%)Regioselectivity
4-Iodo-1-methyl-3-nitropyrazole~82%C4-monoiodination
4,5-Diiodo-1-methyl-3-nitropyrazole~13%C4,C5-diiodination

Table 1: Yields and regioselectivity in the iodination of 1-methyl-3-nitropyrazole.[1]

The strong preference for initial iodination at the C4 position is consistent with the electronic effects of the nitro group and the pyrazole ring nitrogens. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack. The formation of the diiodo product indicates that under these powerful iodinating conditions, a second iodine atom can be introduced at the C5 position, albeit in a much lower yield.

Mechanistic Considerations and Signaling Pathways

The iodination of 3-nitropyrazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps involve the generation of a potent electrophilic iodine species, its attack on the pyrazole ring to form a sigma complex (Wheland intermediate), and subsequent deprotonation to restore aromaticity.

G reagent ICl + Ag₂SO₄ in H₂SO₄ electrophile Generation of Electrophilic Iodine (I⁺) reagent->electrophile attack Electrophilic Attack at C4 electrophile->attack substrate 3-Nitropyrazole substrate->attack sigma_complex Sigma Complex (Wheland Intermediate) attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product 4-Iodo-3-nitropyrazole deprotonation->product

Caption: Generalized mechanism for the electrophilic iodination of 3-nitropyrazole.

The regioselectivity is determined by the relative stability of the possible sigma complexes. Attack at C4 leads to a more stable intermediate compared to attack at C5, as the positive charge is better accommodated by the ring and is further away from the electron-withdrawing nitro group.

Alternative Iodination Protocols

While the ICl/Ag₂SO₄ system is effective, other iodination methods commonly used for aromatic and heteroaromatic compounds could potentially be applied to 3-nitropyrazole, although they may require optimization to overcome the deactivating effect of the nitro group.

Iodine and an Oxidizing Agent

A common approach involves the use of molecular iodine in the presence of an oxidizing agent to generate a more electrophilic iodine species.

G I2 I₂ electrophile Generation of I⁺ I2->electrophile oxidant Oxidizing Agent (e.g., H₂O₂, CAN, HNO₃) oxidant->electrophile substrate 3-Nitropyrazole electrophile->substrate product Iodinated Product substrate->product

Caption: Experimental workflow for iodination using an oxidizing agent.

  • Iodine/Hydrogen Peroxide (I₂/H₂O₂): This is considered a "green" iodination method, with water as the only byproduct.[2]

  • Iodine/Ceric Ammonium Nitrate (I₂/CAN): CAN is a powerful oxidant that can facilitate the iodination of deactivated systems.[3][4]

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and convenient source of electrophilic iodine. Its reactivity can be enhanced by the use of a strong acid co-reagent.

Experimental Protocol: General Procedure for NIS Iodination

  • Dissolve the 3-nitropyrazole in a suitable solvent (e.g., acetonitrile, sulfuric acid).

  • Add N-iodosuccinimide to the solution.

  • If required, add a catalytic amount of a strong acid (e.g., trifluoroacetic acid, sulfuric acid).

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) and extracting the product.

  • Purify the product by column chromatography.

Conclusion

The regioselective iodination of 3-nitropyrazole is a challenging but achievable transformation. The strong deactivating nature of the nitro group necessitates the use of potent iodinating agents. Experimental evidence from the closely related 1-methyl-3-nitropyrazole indicates a strong preference for iodination at the C4 position. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the principles governing this reaction, along with detailed experimental insights and potential alternative methodologies. Further research into the direct iodination of unsubstituted 3-nitropyrazole would be beneficial to provide a more complete picture of its reactivity.

References

Quantum Chemical Analysis of 4-iodo-3-nitro-1H-pyrazole: A Proposed Computational Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific quantum chemical calculations for 4-iodo-3-nitro-1H-pyrazole have not been extensively published. This technical guide, therefore, presents a comprehensive and robust hypothetical framework based on established computational methodologies applied to structurally related compounds, such as 4-iodo-1H-pyrazole and various nitropyrazoles.[1][2][3][4] This document serves as a detailed roadmap for researchers, scientists, and drug development professionals aiming to investigate the molecular properties of this compound through computational means.

Introduction

Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physical properties.[5][6] The introduction of an iodine atom and a nitro group onto the pyrazole scaffold, as in this compound, is expected to significantly influence its electronic structure, reactivity, and intermolecular interactions. Quantum chemical calculations provide a powerful, non-invasive tool to elucidate these properties at the molecular level, offering insights that can guide synthetic efforts and drug design.

This guide outlines a proposed computational protocol for a thorough quantum chemical analysis of this compound. The methodologies are derived from successful computational studies on similar pyrazole derivatives.[2][4][7]

Proposed Computational Methodology

The following section details the proposed computational protocols for geometry optimization, vibrational analysis, and the calculation of electronic properties.

Geometry Optimization

The initial step in computational analysis is to determine the most stable three-dimensional conformation of the molecule. Density Functional Theory (DFT) is a reliable method for this purpose.

Protocol:

  • Initial Structure: The molecular structure of this compound will be constructed using a molecular modeling program.

  • Computational Method: Geometry optimization will be performed using the Gaussian 09 software package or a similar program.[2][8]

  • Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is recommended, as it has been shown to provide accurate results for a wide range of organic molecules.[4]

  • Basis Set: The 6-311++G(d,p) basis set is proposed to provide a good balance between accuracy and computational cost for molecules containing iodine and nitro groups.[4]

  • Convergence Criteria: The optimization will be carried out until the forces on the atoms are negligible, and the geometry is at a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is crucial to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

Protocol:

  • Frequency Calculation: Using the optimized geometry, vibrational frequencies will be calculated at the same level of theory (B3LYP/6-311++G(d,p)).

  • Imaginary Frequencies: The absence of imaginary frequencies will confirm that the structure is a true minimum.

  • Spectral Analysis: The calculated frequencies can be used to predict the positions of characteristic vibrational bands, such as N-H, C-N, N-O, and C-I stretching modes.

Electronic Properties Analysis

Understanding the electronic properties of this compound is key to predicting its reactivity and intermolecular interactions.

Protocol:

  • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hybridization, and intramolecular interactions.

  • NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method can be employed to predict the 1H and 13C NMR chemical shifts, providing a means to compare theoretical results with experimental data.[4]

Predicted Data and Analysis

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations for this compound. The values are hypothetical but are based on trends observed in related pyrazole structures.[1][2][4]

Table 1: Predicted Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-N21.35N1-N2-C3105.0
N2-C31.38N2-C3-C4110.0
C3-C41.40C3-C4-C5105.0
C4-C51.39C4-C5-N1110.0
C5-N11.36C5-N1-N2110.0
C3-N31.45C4-C3-N3125.0
N3-O11.22O1-N3-O2125.0
N3-O21.22
C4-I2.05C3-C4-I128.0

Table 2: Predicted Vibrational Frequencies

Vibrational ModeFrequency (cm-1)Description
ν(N-H)~3400N-H stretching
ν(C-H)~3100C-H stretching
νas(NO2)~1550Asymmetric NO2 stretching
νs(NO2)~1350Symmetric NO2 stretching
ν(C=N)~1600C=N stretching in pyrazole ring
ν(C-I)~550C-I stretching

Table 3: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy-7.5 eV
LUMO Energy-3.0 eV
HOMO-LUMO Gap4.5 eV
Dipole Moment~4.0 D

Workflow and Visualization

The logical flow of the proposed quantum chemical calculations is illustrated in the diagram below. This workflow ensures a systematic and comprehensive analysis of the target molecule.

G Computational Workflow for this compound cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output mol_build Molecular Structure Construction geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculations geom_opt->elec_prop geom_params Optimized Geometry (Bond Lengths, Angles) geom_opt->geom_params vib_spectra Predicted IR/Raman Spectra freq_calc->vib_spectra homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep Molecular Electrostatic Potential elec_prop->mep nbo Natural Bond Orbital Analysis elec_prop->nbo nmr Predicted NMR Shifts elec_prop->nmr report Technical Report / Whitepaper geom_params->report vib_spectra->report homo_lumo->report mep->report nbo->report nmr->report

Caption: Computational workflow for this compound.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for the quantum chemical investigation of this compound. By following the detailed protocols for geometry optimization, vibrational analysis, and the calculation of electronic properties, researchers can gain significant insights into the molecular structure, stability, and reactivity of this compound. The predicted data, based on trends from similar molecules, offer a starting point for what can be expected from such a computational study. The application of these computational methods will undoubtedly facilitate the rational design of novel pyrazole derivatives for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Sonogashira Cross-Coupling of 4-Iodo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 4-iodo-3-nitro-1H-pyrazole in Sonogashira cross-coupling reactions. This protocol is designed to facilitate the synthesis of novel 3-nitro-4-alkynyl-1H-pyrazole derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper complexes, is widely used in the synthesis of complex molecules due to its mild conditions and tolerance of various functional groups.[2][3] Pyrazole moieties are significant pharmacophores present in numerous therapeutic agents, and their functionalization via Sonogashira coupling allows for the creation of diverse compound libraries for drug discovery.[3][4][5][6][7]

The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond, following the trend C-I > C-Br > C-Cl.[8] The presence of the electron-withdrawing nitro group at the 3-position of the pyrazole ring influences the electronic properties of the molecule and its reactivity in cross-coupling reactions.

A critical consideration for the Sonogashira coupling of pyrazoles is the protection of the N-H group. Pyrazoles can act as ligands for transition metals, which can inhibit catalysis.[9] Therefore, N-protection is often necessary to achieve successful cross-coupling.[8][10][11] Common protecting groups include Boc and ethoxyethyl (EtOEt).[8][10]

Quantitative Data Summary

The following table summarizes the reported yield for the Sonogashira cross-coupling of N-protected this compound with phenylacetylene. It is important to note that the isomeric 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole was found to be unreactive under similar conditions, highlighting the crucial role of the substitution pattern on the pyrazole ring.[8][10]

Starting MaterialAlkyneProductYield (%)
1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazolePhenylacetylene1-(1-Ethoxyethyl)-3-nitro-4-(phenylethynyl)-1H-pyrazole58[8][10]

Experimental Protocols

N-Protection of this compound with Ethyl Vinyl Ether

This protocol describes the protection of the pyrazole nitrogen, a crucial step before the Sonogashira coupling reaction.

Materials:

  • This compound

  • Ethyl vinyl ether

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add a catalytic amount of trifluoroacetic acid to the solution.

  • Add ethyl vinyl ether portionwise to the reaction mixture, maintaining the temperature between 28-33 °C.[8][10] The reaction can be exothermic.[8][10]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction and work up appropriately to isolate the N-protected product, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole.[10]

Sonogashira Cross-Coupling Reaction

This general protocol is based on the successful coupling of 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole with phenylacetylene.[8][10]

Materials:

  • 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Triethylamine (Et₃N) or other suitable amine base (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., DMF or THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent and the amine base.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.[3][9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira Reaction Mechanism

The Sonogashira reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[3] The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide intermediate.[3]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal RedElim Reductive Elimination RedElim->Pd0 R¹-C≡CR² PdII_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_Alkyne CuX CuX Transmetal->CuX Pd(II) complex PdII_Alkyne->RedElim Alkyne H-C≡CR² Cu_Acetylide Cu-C≡CR² Alkyne->Cu_Acetylide CuX, Base Cu_Acetylide->Transmetal Base Base R1X This compound (R¹-X) R1X->OxAdd

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for the Sonogashira cross-coupling of this compound.

Experimental_Workflow Start Start Setup Reaction Setup (Pyrazole, Catalysts, Solvent, Base) Start->Setup Alkyne_Add Alkyne Addition Setup->Alkyne_Add Reaction Reaction Monitoring (TLC/LC-MS) Alkyne_Add->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: A generalized experimental workflow for the Sonogashira reaction.

Potential Application in Drug Discovery: Kinase Inhibition

While the specific biological activity of 3-nitro-4-alkynyl-1H-pyrazoles is not yet extensively documented, the pyrazole scaffold is a well-established pharmacophore in many kinase inhibitors.[6][12] The synthesized compounds could be screened for activity against various kinases involved in signaling pathways related to cancer and inflammation.

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway Receptor Receptor Kinase Kinase (e.g., JAK, Aurora) Receptor->Kinase Signal Substrate Substrate Kinase->Substrate Phosphorylation Response Cellular Response (Proliferation, Inflammation) Substrate->Response Inhibitor 3-Nitro-4-alkynyl-1H-pyrazole (Potential Inhibitor) Inhibitor->Kinase Inhibition

References

Application Notes and Protocols for N-Alkylation of 4-Iodo-3-Nitro-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated pyrazoles are a cornerstone in medicinal chemistry and drug development, frequently appearing as key structural motifs in a wide range of biologically active compounds. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms can significantly modulate a molecule's physicochemical properties, including its solubility, metabolic stability, and target engagement. For derivatives such as 4-iodo-3-nitro-1H-pyrazole, the iodine atom provides a versatile handle for subsequent functionalization via cross-coupling reactions, making the initial N-alkylation a pivotal step in the synthesis of complex molecular architectures. The presence of the electron-withdrawing nitro group influences the acidity of the N-H proton and the nucleophilicity of the ring nitrogens, impacting the conditions required for efficient alkylation.

This document provides a detailed protocol for the N-alkylation of this compound, offering a general method that can be adapted for various alkylating agents.

Reaction Scheme

The N-alkylation of the unsymmetrical this compound typically proceeds via deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an alkyl halide. This reaction can lead to a mixture of two regioisomers: the N1-alkylated and the N2-alkylated products. The ratio of these isomers is influenced by factors such as the choice of base, solvent, and the steric bulk of the alkylating agent.

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a suitable base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate, cesium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))

  • Deionized water

  • Brine (saturated aqueous sodium chloride)

  • Ethyl acetate or dichloromethane for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the pyrazole in the chosen anhydrous solvent (e.g., DMF, to a concentration of 0.1-0.5 M).

  • Add the base (e.g., potassium carbonate, 1.5-2.0 eq.) to the solution with stirring.

  • Add the alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and obtain the pure N-alkylated products.

Experimental_Workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_base Add base (e.g., K2CO3) dissolve->add_base add_alkyl_halide Add alkyl halide dropwise add_base->add_alkyl_halide react Stir at appropriate temperature (Monitor by TLC) add_alkyl_halide->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry over anhydrous salt extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the N-alkylation of this compound.

Data Presentation: Reaction Conditions and Expected Outcomes

The choice of reaction parameters can influence the yield and regioselectivity of the N-alkylation. The following table summarizes various conditions reported for the N-alkylation of substituted pyrazoles, which can be adapted for this compound.

EntryAlkylating Agent (R-X)BaseSolventTemperatureTypical Yield (%)Reference
1Ethyl BromoacetateK₂CO₃AcetonitrileRefluxModerate to Good[1][2]
2Benzyl BromideK₂CO₃DMF80 °CGood[3]
3Methyl IodideNaHTHF0 °C to rtGood to Excellent[4]
4Allyl Bromide20% aq. NaOHAcetoneRoom Temp.Good[5]
5n-Butyl BromideKOH (powder), TBABToluene80 °CHigh[5]
6Ethyl BromoacetateCs₂CO₃DMFRoom Temp.High[5]

Note: Yields are representative and may vary depending on the specific substrate and reaction scale. Regioselectivity will need to be determined experimentally for this compound. The more sterically hindered nitrogen (N1, adjacent to the nitro group) is generally less favored for alkylation.

Concluding Remarks

The provided protocol offers a robust starting point for the N-alkylation of this compound. Researchers should optimize the reaction conditions, particularly the choice of base and solvent, to achieve the desired yield and regioselectivity for their specific alkylating agent. Careful monitoring of the reaction progress and purification of the product mixture are crucial for isolating the desired N-alkylated pyrazole isomers. The resulting products are valuable intermediates for the synthesis of more complex molecules with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Pyrazole-Fused Heterocycles from 4-Iodo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various pyrazole-fused heterocycles, utilizing 4-iodo-3-nitro-1H-pyrazole as a key starting material. The methodologies described herein are foundational for the development of novel compounds with significant potential in medicinal chemistry and drug discovery.[1][2][3][4]

Introduction

Pyrazole-fused heterocyclic scaffolds are of immense interest in the pharmaceutical industry due to their diverse biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][5][6] The strategic functionalization of the pyrazole ring is crucial for modulating the pharmacological profiles of these compounds. This compound serves as a versatile precursor, enabling the introduction of various substituents at the C4-position through well-established cross-coupling reactions, which can then be followed by intramolecular cyclization to construct the fused ring systems. This document outlines key synthetic strategies, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, followed by cyclization to yield pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[4,3-c]pyridazines.

Synthetic Strategies and Key Transformations

The general approach for the synthesis of pyrazole-fused heterocycles from this compound involves a two-step sequence:

  • Palladium- or Copper-Catalyzed Cross-Coupling: Introduction of a suitable functional group at the C4-position of the pyrazole ring.

  • Intramolecular Cyclization: Formation of the fused heterocyclic ring.

The nitro group at the C3-position can be utilized as a handle for further transformations, such as reduction to an amino group, which can participate in the cyclization step.

General Synthetic Workflow

G cluster_products Pyrazole-Fused Heterocycles start This compound cc Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) start->cc reduction Reduction of Nitro Group cc->reduction cyclization Intramolecular Cyclization reduction->cyclization p1 Pyrazolo[3,4-b]pyridines cyclization->p1 p2 Pyrazolo[3,4-d]pyrimidines cyclization->p2 p3 Pyrazolo[4,3-c]pyridazines cyclization->p3

Caption: General synthetic workflow from this compound.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the key cross-coupling reactions of 4-iodopyrazole derivatives. These conditions can be adapted for this compound as a starting point for the synthesis of the target fused heterocycles.

Table 1: Suzuki Coupling of 4-Iodopyrazole Derivatives [7][8]

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (2-5)-Cs₂CO₃ (2.5)DME/H₂O900.1-0.288-95
Pd(OAc)₂ (2)SPhos (4)KF (3)Toluene/H₂O8012Good to Excellent
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.5)1,4-Dioxane/H₂O906Not Specified

Table 2: Sonogashira Coupling of 4-Iodopyrazole Derivatives [9]

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF802-475-90
Pd(PPh₃)₄ (5)CuI (10)Et₃NToluene601260-85

Table 3: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives [2][10][11]

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)t-BuOH1001270-95
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1101865-90
CuI (20)-KOtBu (2)DMF1202450-80

Experimental Protocols

Protocol 1: Synthesis of a 4-Aryl-3-nitro-1H-pyrazole via Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with stirring for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a 4-Alkynyl-3-nitro-1H-pyrazole via Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to 80 °C for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of a 4-Amino-3-nitropyrazole Derivative via Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous tert-Butanol (t-BuOH)

  • Nitrogen or Argon atmosphere

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous t-BuOH and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: General Procedure for Reductive Cyclization to Form Pyrazolo[3,4-b]pyridines

This protocol outlines a representative procedure for the synthesis of a pyrazolo[3,4-b]pyridine from a 4-(2-formylvinyl)-3-aminopyrazole, which can be obtained from the corresponding 3-nitro precursor after reduction and appropriate coupling.

Materials:

  • 4-(2-Formylvinyl)-3-amino-1H-pyrazole derivative

  • Ethanol or Acetic Acid

  • Reflux apparatus

Procedure:

  • Dissolve the 4-(2-formylvinyl)-3-amino-1H-pyrazole derivative in a suitable solvent such as ethanol or acetic acid.

  • Heat the solution to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of Synthetic Pathways

Synthesis of Pyrazolo[3,4-b]pyridines

G start This compound suzuki Suzuki Coupling (e.g., with 2-formylphenylboronic acid) start->suzuki intermediate 4-(2-Formylphenyl)-3-nitro-1H-pyrazole suzuki->intermediate reduction Reduction (e.g., Fe/AcOH) intermediate->reduction amino_intermediate 3-Amino-4-(2-formylphenyl)-1H-pyrazole reduction->amino_intermediate cyclization Intramolecular Cyclization amino_intermediate->cyclization product Pyrazolo[3,4-b]pyridine Derivative cyclization->product

Caption: Pathway to Pyrazolo[3,4-b]pyridines.

Synthesis of Pyrazolo[3,4-d]pyrimidines

G start This compound amination Buchwald-Hartwig Amination (e.g., with formamide) start->amination intermediate 4-Formamido-3-nitro-1H-pyrazole amination->intermediate reduction Reduction (e.g., H2, Pd/C) intermediate->reduction amino_intermediate 3-Amino-4-formamido-1H-pyrazole reduction->amino_intermediate cyclization Intramolecular Cyclization amino_intermediate->cyclization product Pyrazolo[3,4-d]pyrimidine Derivative cyclization->product

Caption: Pathway to Pyrazolo[3,4-d]pyrimidines.

Applications in Drug Discovery

The synthesized pyrazole-fused heterocycles are privileged scaffolds in medicinal chemistry. They are known to interact with a variety of biological targets, making them valuable for the development of new therapeutic agents.

Potential Biological Targets

G cluster_targets Potential Biological Targets scaffold Pyrazole-Fused Heterocycles kinases Kinase Inhibitors (e.g., JAK, Src) scaffold->kinases gpcr GPCR Modulators scaffold->gpcr enzymes Enzyme Inhibitors (e.g., PDE, XO) scaffold->enzymes ion_channels Ion Channel Modulators scaffold->ion_channels

Caption: Potential biological targets for pyrazole-fused heterocycles.

Conclusion

The synthetic routes starting from this compound offer a versatile and efficient platform for the generation of a diverse library of pyrazole-fused heterocycles. The protocols and data presented in these application notes provide a solid foundation for researchers in their efforts to synthesize novel chemical entities for drug discovery and development. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired final products.

References

Application Notes and Protocols: 4-iodo-3-nitro-1H-pyrazole as a Versatile Intermediate for API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-iodo-3-nitro-1H-pyrazole as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs), with a particular focus on the development of kinase inhibitors. The strategic placement of the iodo, nitro, and pyrazole functionalities makes this intermediate highly valuable for diversification and the introduction of key pharmacophoric features.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in the oncology and anti-inflammatory therapeutic areas. Its ability to act as a bioisostere for other aromatic systems and its capacity for forming crucial hydrogen bond interactions within enzyme active sites contribute to its prevalence in drug design. This compound is an attractive starting material for the synthesis of complex pyrazole-containing APIs due to the orthogonal reactivity of its functional groups. The iodo group is particularly amenable to various palladium- and copper-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, and alkynyl substituents. The nitro group, an electron-withdrawing group, can influence the reactivity of the pyrazole ring and can be subsequently reduced to an amino group, providing a handle for further functionalization.

This document outlines key applications and detailed experimental protocols for the use of this compound in the synthesis of API precursors, with a focus on kinase inhibitors targeting the Janus Kinase (JAK) family.

Key Applications in API Synthesis

The primary application of this compound in API synthesis is as a versatile scaffold for the construction of kinase inhibitors. The pyrazole core can mimic the adenine region of ATP, and substituents at the 4-position can be tailored to achieve desired potency and selectivity.

1. Synthesis of Kinase Inhibitors:

The pyrazole moiety is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif. The this compound intermediate can be elaborated through various cross-coupling reactions to generate libraries of potential kinase inhibitors. For instance, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions can be employed to introduce diverse functionalities at the 4-position of the pyrazole ring. These functionalities are often crucial for interacting with the ATP-binding site of kinases.

2. Precursor for Janus Kinase (JAK) Inhibitors:

The JAK-STAT signaling pathway is a critical regulator of cellular processes such as hematopoiesis, inflammation, and immune response.[1] Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers. Small molecule inhibitors targeting JAKs have emerged as a significant therapeutic class.[1] Many of these inhibitors feature a substituted pyrazole core.[1] The 4-amino-(1H)-pyrazole scaffold, which can be derived from this compound, is a key component of potent JAK inhibitors.[2]

Experimental Protocols

The following protocols are representative methods for the functionalization of this compound and its derivatives. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Sonogashira Cross-Coupling of a Protected this compound Derivative

This protocol describes the Sonogashira coupling of a protected this compound with an alkyne, a key step in introducing an alkynyl moiety that can be further elaborated in API synthesis.

Reaction Scheme:

Materials:

  • 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole

  • Phenylacetylene

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as triethylamine, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).

  • To this mixture, add phenylacetylene (1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(1-ethoxyethyl)-4-(phenylethynyl)-3-nitro-1H-pyrazole.

Quantitative Data:

Reactant 1Reactant 2Catalyst(s)BaseSolventYieldReference
1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂, CuITEATriethylamine58%[3]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 4-iodopyrazole derivatives with boronic acids to form C-C bonds, a common strategy in the synthesis of kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound (or its N-protected derivative)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), SPhos (0.06 eq), and K₂CO₃ (2.5 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vessel and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Quantitative Data for Suzuki-Miyaura Coupling of Iodo-Heterocycles:

Halogenated HeterocycleBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O900.1-0.285-95
4-IodopyrazoleArylboronic acidPd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O1002-1861-86
Protocol 3: Subsequent Reduction of the Nitro Group

The nitro group of the coupled products can be reduced to an amine, providing a key functional handle for further derivatization, such as in the synthesis of 4-amino-(1H)-pyrazole based JAK inhibitors.

Reaction Scheme:

Materials:

  • 4-Aryl-3-nitro-1H-pyrazole derivative

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Water

Procedure (using Iron):

  • To a suspension of the 4-aryl-3-nitro-1H-pyrazole derivative in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate to remove the ethanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers and concentrate under reduced pressure to obtain the crude amino-pyrazole derivative, which can be purified by crystallization or chromatography.

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_cell Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive 4. Phosphorylation STAT_active STAT (active) Dimer STAT_inactive->STAT_active 5. Dimerization Nucleus Nucleus STAT_active->Nucleus 6. Translocation DNA DNA STAT_active->DNA 7. Binds to DNA Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 8. Transcription Inhibitor JAK Inhibitor (e.g., Pyrazole-based API) Inhibitor->JAK Inhibition

Caption: The Janus Kinase (JAK)-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Workflow

Synthetic_Workflow Start This compound Protection N-Protection (e.g., with ethyl vinyl ether) Start->Protection Protected_Intermediate Protected this compound Protection->Protected_Intermediate Coupling Cross-Coupling Reaction (e.g., Sonogashira) Protected_Intermediate->Coupling Coupled_Product Coupled Pyrazole Derivative Coupling->Coupled_Product Reduction Nitro Group Reduction Coupled_Product->Reduction Amino_Intermediate 4-Amino-pyrazole Intermediate Reduction->Amino_Intermediate Further_Func Further Functionalization Amino_Intermediate->Further_Func API API Candidate Further_Func->API

Caption: A representative synthetic workflow for the elaboration of this compound into an API candidate.

References

Suzuki Coupling Protocols for 4-Iodopyrazole Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The functionalization of the pyrazole core is therefore of significant interest to researchers in drug discovery and development. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool.[1][2] This application note provides detailed protocols for the Suzuki coupling of 4-iodopyrazole derivatives, which are excellent substrates due to the high reactivity of the carbon-iodine bond.[1][2] Both conventional heating and microwave-assisted methods are described, offering researchers flexibility depending on available equipment and desired reaction times.

Key Reaction Parameters

The success of a Suzuki coupling reaction with a 4-iodopyrazole derivative is highly dependent on the careful selection and optimization of several key parameters:

  • Palladium Catalyst: The choice of the palladium catalyst and associated ligands is crucial for achieving high yields and minimizing side reactions.[1] Commonly used catalysts include Palladium(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) pre-catalysts such as palladium(II) acetate (Pd(OAc)₂) combined with phosphine ligands.[1] For more challenging substrates, bulky, electron-rich phosphine ligands like Sphos and XPhos can significantly improve reaction efficiency.[1]

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle. A variety of inorganic bases can be employed, with the optimal choice depending on the specific substrates and solvent system. Commonly used bases include carbonates (e.g., Cs₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄).[1][3]

  • Solvent System: The reaction is typically performed in a biphasic mixture of an organic solvent and water to dissolve both the organic substrates and the inorganic base.[1] Common organic solvents include ethers like 1,2-dimethoxyethane (DME) and 1,4-dioxane.[1]

Data Presentation: Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole

The following table summarizes the results for the microwave-assisted Suzuki coupling of 4-iodo-1-methyl-1H-pyrazole with various boronic acids.

Boronic AcidProductTime (min)Yield (%)
Phenylboronic acid1-methyl-4-phenyl-1H-pyrazole595
4-Methylphenylboronic acid1-methyl-4-(p-tolyl)-1H-pyrazole892
4-Methoxyphenylboronic acid4-(4-methoxyphenyl)-1-methyl-1H-pyrazole796
4-Chlorophenylboronic acid4-(4-chlorophenyl)-1-methyl-1H-pyrazole1088
2-Thienylboronic acid1-methyl-4-(thiophen-2-yl)-1H-pyrazole1285

Experimental Protocols

Protocol 1: Conventional Heating Suzuki Coupling

This protocol outlines a general procedure for the Suzuki coupling of a 4-iodopyrazole derivative with an arylboronic acid using conventional heating.

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk tube or similar reaction vessel

  • Argon or Nitrogen source

Procedure:

  • To a Schlenk tube, add the 4-iodopyrazole derivative (0.1 mmol, 1.0 equiv), the arylboronic acid (0.11 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.005 mmol, 5 mol%), and Na₂CO₃ (0.25 mmol, 2.5 equiv).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 1.6 mL of dioxane and 0.4 mL of water).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture at 90°C for 6 hours under an inert atmosphere.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole derivative.[1]

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol describes a rapid and efficient method for the synthesis of 4-substituted pyrazoles utilizing microwave irradiation.[1]

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

  • Microwave reactor

Procedure:

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).[1]

  • Add DME (3 mL) and water (1.2 mL) to the vial.[1]

  • Purge the vial with nitrogen or argon.

  • Add Pd(PPh₃)₄ (0.01 mmol, 2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 4-Iodopyrazole Arylboronic Acid Pd Catalyst Base solvent Add Solvents: Organic Solvent (e.g., Dioxane) Water reagents->solvent 1. degas Degas Mixture (Ar or N2) solvent->degas 2. heat Heat Reaction (Conventional or Microwave) degas->heat monitor Monitor Progress (TLC) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product product purify->product Final Product

Caption: General experimental workflow for the Suzuki coupling of 4-iodopyrazole derivatives.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd_complex R1-Pd(II)Ln-X pd0->pd_complex pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition pd_r1_r2 R1-Pd(II)Ln-R2 pd_complex->pd_r1_r2 pd_complex->pd_r1_r2 Transmetalation transmetalation Transmetalation pd_r1_r2->pd0 pd_r1_r2->pd0 Reductive Elimination product R1-R2 pd_r1_r2->product pd_r1_r2->product reductive_elimination Reductive Elimination r1x R1-X (4-Iodopyrazole) r1x->pd0 r2b R2-B(OR)2 (Boronic Acid) r2b->pd_complex base Base base->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Developing Novel Kinase Inhibitors Using a Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of novel kinase inhibitors centered on the versatile pyrazole scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3] Its synthetic accessibility and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an ideal starting point for inhibitor design.[2] This document outlines the inhibitory activities of various pyrazole-based compounds, details key experimental protocols for their evaluation, and visualizes relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds

The following tables summarize the in vitro inhibitory activity (IC50 and Ki values) of selected pyrazole-based compounds against various kinases and their anti-proliferative effects on different cancer cell lines. This data is essential for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole-Based Compounds

CompoundTarget KinaseIC50 (nM)Ki (nM)Reference
RuxolitinibJAK1~3-[1]
RuxolitinibJAK2~3-[1]
RuxolitinibJAK3~430-[1]
AfuresertibAkt1-0.08[4][5]
AfuresertibAkt22-[6]
AfuresertibAkt32.6-[6]
Compound 3ALK2.9-[4]
Compound 6Aurora A160-[4][5]
Compound 8Aurora A35-[5]
Compound 8Aurora B75-[5]
Compound 17Chk217.9-[4][5]
SR-3576JNK37-[7]
SR-3737JNK312-[7]
SR-3737p383-[7]
Compound 22CDK224-[5]
Compound 22CDK523-[5]
8aBMPR2506-[8]
1bHaspin57-[9]
1cHaspin66-[9]
Most Potent InhibitorCDK8398.8-[10]

Table 2: Anti-proliferative Activity of Pyrazole-Based Compounds in Cancer Cell Lines

CompoundTarget Cell LineCancer TypeIC50 (µM)Reference
AfuresertibHCT116Colon0.95[4][5]
Compound 6HCT116Colon0.39[4][5]
Compound 6MCF-7Breast0.46[4][5]
Compound 8SW620Colon0.35[5]
Compound 8HCT116Colon0.34[5]
Compound 22NCI-H226Lung0.247[5]
Compound 22NCI-H522Lung0.315[5]
Compound 22A549Lung0.924[5]
Compound 22MCF7Breast0.209[5]
Compound 22MDA-MB-468Breast0.192[5]
AT7519Various--[11]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental procedures is crucial for clarity and understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole-based inhibitors and the general workflows for their screening and evaluation.

G cluster_0 Experimental Workflow A Compound Synthesis (Pyrazole Scaffold) B In Vitro Kinase Assay (e.g., ADP-Glo) A->B Primary Screening C Cell-Based Assays (e.g., MTT, Western Blot) B->C Secondary Screening D Lead Optimization (SAR Studies) C->D Identify Hits D->B Iterative Improvement E In Vivo Studies D->E Promising Candidates

Workflow for developing pyrazole-based kinase inhibitors.

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates P_STAT p-STAT (Dimer) STAT->P_STAT dimerizes Nucleus Nucleus P_STAT->Nucleus translocates to Gene Gene Transcription Nucleus->Gene activates Inhibitor Pyrazole JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK inhibits

Inhibition of the JAK/STAT signaling pathway.

G cluster_1 CDK/Rb Signaling Pathway Mitogenic_Signals Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates Rb pRb p-Rb (Phosphorylated) E2F E2F pRb->E2F releases G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes activates CyclinE_CDK2 Cyclin E / CDK2 G1_S_Genes->CyclinE_CDK2 expresses S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase promotes Inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) Inhibitor->CyclinD_CDK46 inhibits Inhibitor->CyclinE_CDK2 inhibits

Inhibition of the CDK/Rb pathway by pyrazole compounds.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development of novel kinase inhibitors. The following sections provide step-by-step methodologies for key in vitro and cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the enzymatic activity of a kinase by detecting the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate

  • ATP

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the pyrazole-based test compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[4]

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[4]

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[4]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[4]

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[4]

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.[4]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole-based test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyrazole-based test compounds in the cell culture medium.[4]

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).[4]

  • Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.[4]

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[4]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]

Protocol 3: Western Blotting for Target Phosphorylation

This technique is used to detect the phosphorylation status of a target kinase or its downstream substrates within cells, providing evidence of target engagement by the inhibitor.

Materials:

  • Cancer cell line

  • Pyrazole-based inhibitor

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat them with the pyrazole-based inhibitor at various concentrations and for different time points.[4][11]

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[11]

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.[4]

  • Add the chemiluminescent substrate and capture the signal using an imaging system.[4]

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.[4]

References

Application Notes and Protocols: 4-Iodo-3-nitro-1H-pyrazole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-nitro-1H-pyrazole is a versatile heterocyclic building block with significant potential in the field of materials science. Its unique molecular architecture, featuring a pyrazole core functionalized with both an iodine atom and a nitro group, offers multiple reactive sites for designing novel functional materials. The pyrazole ring itself is a stable aromatic system known for its coordination properties and electronic activity. The iodo- and nitro- groups provide handles for a variety of chemical transformations, making this compound an attractive precursor for the synthesis of advanced materials. While direct applications in materials science are an emerging area of research, its structural motifs suggest potential uses in the development of conductive polymers, metal-organic frameworks (MOFs), and energetic materials. These application notes provide an overview of its potential uses, supported by detailed synthetic protocols and conceptual workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, processing, and incorporation into various material matrices.

PropertyValueReference
CAS Number 400753-02-8[1]
Molecular Formula C₃H₂IN₃O₂[2]
Molecular Weight 238.97 g/mol [2]
Appearance Slightly yellow crystals[3]
Melting Point 82-84 °C[3]
Solubility Soluble in ethyl acetate, dichloromethane[3]

Potential Applications in Materials Science

The functional groups of this compound make it a promising candidate for several materials science applications, as detailed in Table 2.

Potential Application AreaRationale for UseKey Functional Groups
Conductive Polymers The pyrazole ring can be incorporated into polymer backbones to enhance electronic properties. The iodo group serves as a leaving group for cross-coupling reactions (e.g., Sonogashira, Suzuki) to form conjugated polymers.[4][5]Iodo group, Pyrazole ring
Metal-Organic Frameworks (MOFs) The pyrazole nitrogen atoms can act as ligands to coordinate with metal ions, forming porous MOF structures for applications in gas storage, catalysis, and sensing.[6][7]Pyrazole ring (N-H, N)
Energetic Materials The nitro group is a well-known energetic functional group. The high nitrogen content of the pyrazole ring contributes to the energetic properties and thermal stability of derived materials.[8][9]Nitro group, Pyrazole ring
Functional Coatings and Adhesives The reactivity of the iodo and nitro groups allows for grafting onto surfaces or incorporation into polymer resins to impart specific functionalities such as antimicrobial properties or enhanced thermal stability.[4]Iodo group, Nitro group

Experimental Protocols

Synthesis of 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole

This protocol describes the protection of the N-H group of this compound, a common step before its use in further synthetic transformations.[3]

Materials:

  • This compound

  • Ethyl vinyl ether

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolve this compound (0.042 mol) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of trifluoroacetic acid to the solution.

  • Cool the reaction mixture to 28-33 °C using a water bath.

  • Add ethyl vinyl ether portionwise to the reaction mixture while maintaining the temperature. Caution: The reaction is exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a mixture of n-hexane and ethyl acetate (10:1) to yield 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole as slightly yellow crystals.

Hypothetical Protocol: Synthesis of a Pyrazole-Containing Polymer via Sonogashira Cross-Coupling

This hypothetical protocol outlines the use of protected this compound in the synthesis of a conjugated polymer, a potential conductive material.

Materials:

  • 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole

  • A terminal alkyne monomer (e.g., 1,4-diethynylbenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable solvent (e.g., anhydrous toluene/triethylamine mixture)

Equipment:

  • Schlenk line or glovebox for inert atmosphere

  • Reaction vessel with condenser

  • Heating mantle with temperature control

  • Filtration apparatus

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole (1 equivalent) and 1,4-diethynylbenzene (1 equivalent) in a mixture of anhydrous toluene and triethylamine.

  • To this solution, add the palladium catalyst (e.g., 2-5 mol%) and CuI (e.g., 4-10 mol%).

  • Heat the reaction mixture to a specified temperature (e.g., 70-90 °C) and stir for 24-48 hours.

  • Monitor the polymerization by observing changes in viscosity or by taking aliquots for analysis (e.g., GPC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomers and catalyst residues, and dry it under vacuum.

  • The ethoxyethyl protecting group can be removed under mild acidic conditions to yield the final pyrazole-containing polymer.

Visualizations

Synthesis and Protection of this compound

synthesis_workflow cluster_synthesis Synthesis cluster_protection Protection for Further Reactions start 4-Iodo-1H-pyrazole nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration Step 1 product This compound nitration->product reagent Ethyl Vinyl Ether + TFA (cat.) product->reagent protected_product 1-(1-Ethoxyethyl)-4-iodo- 3-nitro-1H-pyrazole reagent->protected_product

Caption: Synthetic pathway for this compound and its subsequent N-protection.

Hypothetical Workflow for Polymer Synthesis and Characterization

polymer_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification and Deprotection cluster_characterization Material Characterization monomer1 Protected this compound polymerization Sonogashira Cross-Coupling (Pd/Cu catalyst) monomer1->polymerization monomer2 Di-alkyne Monomer monomer2->polymerization raw_polymer Crude Polymer polymerization->raw_polymer precipitation Precipitation in Non-solvent raw_polymer->precipitation washing Washing precipitation->washing deprotection Acidic Deprotection washing->deprotection final_polymer Final Pyrazole-Containing Polymer deprotection->final_polymer spectroscopy Spectroscopy (NMR, FT-IR) final_polymer->spectroscopy thermal Thermal Analysis (TGA, DSC) final_polymer->thermal morphology Morphology (SEM, TEM) final_polymer->morphology conductivity Conductivity Measurement final_polymer->conductivity

Caption: Workflow for the hypothetical synthesis and characterization of a pyrazole-containing conductive polymer.

Conclusion

This compound represents a promising, yet underexplored, building block for materials science. The synthetic accessibility and the presence of multiple reactive sites offer a platform for the rational design of functional materials. The protocols and workflows presented herein provide a foundational guide for researchers to explore the potential of this versatile compound in creating next-generation polymers, MOFs, and other advanced materials. Further research into the properties and performance of materials derived from this compound is warranted to fully realize its potential.

References

Application Note: Characterization and Principles of Nitropyrazole-Based Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Providing detailed protocols for the synthesis of energetic materials is restricted due to safety considerations. The synthesis and handling of such compounds are extremely hazardous and require specialized training, equipment, and facilities to prevent accidental detonation, which can result from sensitivity to impact, friction, heat, or static discharge.

However, for educational and research purposes, it is possible to provide a high-level overview of the principles, characterization methods, and safety considerations involved in the study of nitropyrazole-based energetic materials. This information is intended for professionals in controlled laboratory settings and is not a guide for synthesis.

Introduction

Nitropyrazole derivatives represent a significant class of high-energy density materials (HEDMs) that have garnered substantial interest from researchers. Their molecular structures, which feature a five-membered aromatic ring with multiple nitrogen atoms, offer several advantages. These include high nitrogen content, which leads to a large positive heat of formation and the generation of gaseous N₂ upon decomposition, and a rigid ring structure that contributes to higher crystal densities. Furthermore, the C-H bonds in the pyrazole ring are less susceptible to oxidation than in other heterocyclic systems, which can enhance thermal stability. The introduction of nitro groups (-NO₂) as auxochromes for energy and oxygen balance, and the formation of energetic salts, are common strategies to tailor the properties of these materials.

General Synthetic Principles

The synthesis of nitropyrazole derivatives typically begins with a pyrazole ring, which is then subjected to nitration. A common method involves direct nitration using mixed acids, such as a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The number and position of the nitro groups introduced can be controlled by adjusting reaction conditions like temperature, time, and the concentration of the nitrating agents. Following nitration, further functionalization can be achieved, or the acidic N-H proton of the nitrated pyrazole can be reacted with a nitrogen-rich base (e.g., ammonia, hydrazine, guanidine) to form energetic salts. These salts often exhibit improved stability and handling properties compared to their neutral precursors.

Structure-Property Relationships

The performance and sensitivity of nitropyrazole-based energetic materials are intrinsically linked to their molecular structure:

  • Number of Nitro Groups : Increasing the number of nitro groups generally increases the density, oxygen balance, and detonation performance of the compound.

  • Position of Nitro Groups : The substitution pattern on the pyrazole ring affects the molecule's stability and reactivity.

  • Cation in Energetic Salts : For salt-based materials, the choice of the cation significantly influences properties like impact sensitivity and thermal stability. Nitrogen-rich cations are often preferred as they contribute to the overall energy output.

Key Characterization Techniques

A comprehensive evaluation of new energetic materials involves several analytical techniques:

  • Structural Confirmation : Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are used to confirm the chemical structure. Elemental analysis is crucial for verifying the empirical formula. Single-crystal X-ray diffraction provides definitive structural information and crystal density.

  • Thermal Stability : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine decomposition temperatures and study the thermal behavior of the materials.

  • Sensitivity Testing : The sensitivity of the materials to external stimuli is a critical safety parameter. Standardized tests, such as the BAM fallhammer test for impact sensitivity and the BAM friction test, are used to quantify these properties.

  • Performance Calculation : The heat of formation, determined experimentally via bomb calorimetry or calculated using computational methods, is used in conjunction with crystal density to predict detonation properties (e.g., velocity of detonation, detonation pressure) using thermochemical codes.

Data Summary: Properties of Nitropyrazole Derivatives

The following table summarizes key energetic properties of several nitropyrazole-based compounds and a related energetic salt, TKX-50, for comparison. These values are derived from published experimental data and computational studies.

Compound NameAbbreviationDensity (g/cm³)Decomposition Temp. (°C)Detonation Velocity (m/s)Impact Sensitivity (J)
3,4-DinitropyrazoleDNP1.67[1]~275[2]7633[3]-
4-Amino-3,5-dinitropyrazoleLLM-1161.90[4]183[5]8497 (calc.)[4]>60[6]
Dihydroxylammonium 5,5'-bistetrazolyl-1,1'-diolateTKX-501.92[7]~226 (onset)[8]9698[7]20[7][9]

Disclaimer: The data presented are for informational purposes only. The properties of energetic materials can vary based on crystal form, purity, and testing conditions.

Experimental Workflow Visualization

The logical workflow for the development and characterization of a new energetic material is a multi-step process focused on safety and thorough evaluation. The process begins with the theoretical design and synthesis, followed by a hierarchical series of characterization and testing protocols before performance can be assessed.

G General Workflow for Energetic Material Evaluation cluster_synthesis Synthesis & Purification cluster_characterization Structural & Thermal Characterization cluster_safety Safety & Sensitivity Testing cluster_performance Performance Evaluation s1 Theoretical Design (Computational Chemistry) s2 Controlled Synthesis s1->s2 s3 Purification & Isolation s2->s3 c1 Structural Analysis (NMR, IR, X-ray) s3->c1 c2 Thermal Analysis (DSC, TGA) c1->c2 t1 Impact Sensitivity (BAM Fallhammer) c2->t1 t2 Friction Sensitivity t3 Electrostatic Discharge (ESD) p1 Heat of Formation (Bomb Calorimetry) t3->p1 p2 Detonation Properties (Calculation/Testing) p1->p2

Caption: Workflow for evaluation of new energetic materials.

Protocols: Standard Characterization Methodologies

Detailed experimental procedures for synthesizing energetic materials are not provided. However, the standard protocols for characterizing these materials are outlined below.

Protocol 1: Thermal Stability Analysis via Differential Scanning Calorimetry (DSC)

  • Objective : To determine the decomposition temperature (Td) and identify other thermal events like melting or phase transitions.

  • Apparatus : A calibrated Differential Scanning Calorimeter.

  • Procedure :

    • Accurately weigh 0.5–1.0 mg of the sample into an aluminum crucible.

    • Crimp the crucible with a lid (a pinhole may be used to allow for the release of gaseous decomposition products).

    • Place the sample crucible and an empty reference crucible into the DSC cell.

    • Heat the sample under a constant flow of inert gas (e.g., nitrogen at 50 mL/min) at a specified heating rate, typically 5 or 10 °C/min.

    • Record the heat flow as a function of temperature, typically over a range from ambient temperature to 300-400 °C.

    • The onset temperature of the major exothermic peak is reported as the decomposition temperature.

Protocol 2: Impact Sensitivity Testing via BAM Fallhammer

  • Objective : To determine the sensitivity of the material to impact, reported as the energy at which a 50% probability of detonation occurs (h50) or as a simple go/no-go result at a specific energy level.

  • Apparatus : A BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer or a similar standardized instrument.

  • Procedure :

    • A small, precisely measured amount of the sample (approx. 40 mm³) is placed in the test apparatus between two steel cylinders.

    • A specified drop weight (e.g., 1 kg, 5 kg) is released from a known height onto the sample.

    • The outcome (explosion, characterized by a sound, flame, or smoke) is recorded.

    • The "up-and-down" method is typically used, where the drop height is increased after a non-reaction and decreased after a reaction to converge on the 50% probability height.

    • The impact energy is calculated from the drop height and weight and is reported in Joules (J). A higher value indicates lower sensitivity (i.e., the material is more stable).

Safety Considerations

Research on energetic materials must be conducted with the utmost regard for safety. Key considerations include:

  • Scale : All initial synthesis and characterization should be performed on the smallest possible scale (milligrams).

  • Handling : Materials should be handled remotely whenever possible. Use non-sparking tools made of materials like ceramic or wood.

  • Personal Protective Equipment (PPE) : At a minimum, safety glasses, a face shield, a blast shield, and flame-retardant lab coats are required. Leather gloves and grounding straps to prevent static discharge are also essential.

  • Environment : Work should be conducted in a designated laboratory with reinforced structures (e.g., a fume hood with a lowered, reinforced sash) and proper ventilation. All potential ignition sources must be eliminated.

  • Storage : Energetic materials must be stored in small quantities in approved, properly ventilated, and isolated magazines, away from fuels, oxidizers, and heat sources.

References

experimental procedure for the reduction of the nitro group in 4-iodo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Reduction of 4-iodo-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of the nitro group in this compound to yield 4-iodo-3-amino-1H-pyrazole, a valuable intermediate in pharmaceutical and materials science research. The protocols outlined below are based on established methods for the reduction of nitroarenes and related heterocyclic compounds, with special consideration for the chemoselective transformation in the presence of an iodine substituent.

Introduction

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of functionalized molecules. In the context of this compound, this reduction provides access to the corresponding 3-amino derivative, a versatile building block for further chemical modifications. A key challenge in this synthesis is the preservation of the carbon-iodine bond, as some reduction methods can lead to competitive dehalogenation. This application note details three potential protocols for this conversion, each employing a different reducing agent to accommodate various laboratory settings and substrate sensitivities.

Reaction Scheme

Figure 1: General reaction scheme for the reduction of this compound to 4-iodo-3-amino-1H-pyrazole.

Experimental Protocols

Three primary methods are proposed for the reduction of this compound: Catalytic Hydrogenation, Reduction with Tin(II) Chloride, and Reduction with Sodium Dithionite. Each method offers a balance of efficiency, chemoselectivity, and operational simplicity.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of catalyst is critical to prevent dehalogenation. While Palladium on carbon (Pd/C) is a common catalyst, Raney Nickel is often preferred for substrates with iodine substituents to minimize hydrodeiodination.[1]

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water) or 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add the catalyst (Raney Nickel, ~10 wt% or 10% Pd/C, 5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-iodo-3-amino-1H-pyrazole.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Reduction with Tin(II) Chloride

Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines.[2] It is known for its good functional group tolerance, including halogens.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3-5 eq) to the suspension.

  • Carefully add concentrated hydrochloric acid and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic.

  • The resulting tin salts will precipitate. Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization.

Protocol 3: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a mild and chemoselective reducing agent that is effective for the reduction of nitro groups in the presence of other sensitive functionalities, including halogens.[3][4]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Ammonium hydroxide (NH₄OH) or Potassium Carbonate (K₂CO₃)

  • Methanol or a mixture of Dichloromethane and Water

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or a biphasic solvent system like dichloromethane/water.

  • Add an aqueous solution of sodium dithionite (3-5 eq) and a base such as ammonium hydroxide or potassium carbonate.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, if a biphasic system was used, separate the layers. If a single solvent was used, add water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 4-iodo-3-amino-1H-pyrazole.

  • Purify the product as needed by column chromatography or recrystallization.

Data Presentation

The following table summarizes the key parameters for the proposed reduction protocols. Expected yields are based on similar transformations reported in the literature for related compounds.

Protocol Reducing Agent Catalyst/Co-reagent Solvent Temperature Typical Reaction Time Pros Cons
1H₂Raney Ni or Pd/CEthanol/MethanolRoom Temperature2-12 hClean reaction, high yieldRequires specialized hydrogenation equipment, potential for dehalogenation with Pd/C
2SnCl₂·2H₂OHClEthanolReflux1-4 hGood functional group tolerance, reliableStoichiometric tin waste, workup can be tedious
3Na₂S₂O₄NH₄OH or K₂CO₃Methanol or DCM/H₂ORoom Temp. to 40 °C1-6 hMild conditions, good chemoselectivityCan require careful pH control during workup

Characterization Data for Starting Material and Product (Predicted)

  • This compound:

    • Appearance: Pale yellow solid.

    • ¹H NMR (DMSO-d₆): δ 8.49 (s, 1H), 5.66 (q, 1H), 3.49 (dq, 1H), 3.28 (dq, 1H), 1.61 (d, 3H), 1.07 (t, 3H) for the N-ethoxyethyl protected form.[5] The unprotected form would show a pyrazole N-H proton and a C-H proton signal.

    • ¹³C NMR (DMSO-d₆): δ 155.1, 138.4, 89.2, 64.5, 57.3, 21.4, 15.1 for the N-ethoxyethyl protected form.[5]

  • 4-iodo-3-amino-1H-pyrazole (Predicted):

    • Appearance: Off-white to light brown solid.

    • ¹H NMR (DMSO-d₆): A singlet for the C5-H of the pyrazole ring, a broad singlet for the amino (NH₂) protons, and a broad singlet for the pyrazole N-H proton. The chemical shifts would be expected to be upfield compared to the nitro precursor.

    • ¹³C NMR (DMSO-d₆): Resonances for the three pyrazole carbons. The carbon bearing the amino group would be significantly shielded compared to the carbon bearing the nitro group in the starting material.

    • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 210.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: This compound dissolve Dissolve in appropriate solvent start->dissolve add_reagents Add reducing agent (and catalyst/acid if required) dissolve->add_reagents react Stir at specified temperature add_reagents->react monitor Monitor reaction (TLC/LC-MS) react->monitor workup Aqueous workup and extraction monitor->workup Reaction Complete purify Purification (Chromatography/ Recrystallization) workup->purify product Product: 4-iodo-3-amino-1H-pyrazole purify->product

Caption: General experimental workflow for the reduction.

Signaling Pathway (Logical Relationship of Methods)

reduction_methods cluster_methods Reduction Methods start This compound catalytic Catalytic Hydrogenation (H₂, Raney Ni) start->catalytic tin Tin(II) Chloride Reduction (SnCl₂, HCl) start->tin dithionite Sodium Dithionite Reduction (Na₂S₂O₄) start->dithionite product 4-iodo-3-amino-1H-pyrazole catalytic->product tin->product dithionite->product

Caption: Overview of the proposed reduction methodologies.

Safety Precautions

  • Catalytic Hydrogenation: Handle hydrogen gas with extreme care in a well-ventilated fume hood. Hydrogen is highly flammable. Catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric and should be handled with care, especially when dry.

  • Tin(II) Chloride: Handle concentrated hydrochloric acid in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Sodium Dithionite: Sodium dithionite is a flammable solid and can ignite in the presence of moisture. Handle in a dry, inert atmosphere.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves when performing these experiments.

Conclusion

The reduction of this compound to 4-iodo-3-amino-1H-pyrazole can be achieved through several established methods. The choice of protocol will depend on the available equipment, desired scale, and tolerance for specific reagents and byproducts. For high chemoselectivity and to avoid dehalogenation, catalytic hydrogenation with Raney Nickel or reduction with sodium dithionite are recommended. The tin(II) chloride method provides a robust alternative. Optimization of reaction conditions may be necessary to achieve the best results for a specific application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-iodo-3-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this specific synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound The starting material, 3-nitro-1H-pyrazole, is deactivated towards electrophilic substitution due to the electron-withdrawing nitro group.Use a more potent iodinating agent. Systems like N-iodosuccinimide (NIS) in an acidic medium (e.g., trifluoroacetic acid) or iodine with an oxidant like ceric ammonium nitrate (CAN) can increase yields for electron-deficient pyrazoles.[1][2]
Incomplete reaction.Monitor the reaction progress using TLC or LC-MS. If the starting material is not fully consumed, consider increasing the reaction time or temperature. For instance, some iodination reactions of deactivated pyrazoles require heating to 80°C.[1][2]
Suboptimal reaction conditions.The choice of solvent can significantly impact yield. Acetic acid, acetonitrile, and water are commonly used.[1] Ensure the reagents are of high purity and anhydrous where necessary.
Formation of Regioisomers (e.g., 5-iodo-3-nitro-1H-pyrazole) The directing effects of the substituents on the pyrazole ring can lead to a mixture of isomers.The choice of iodinating system is critical for regioselectivity. The I₂/CAN system has been shown to be highly regioselective for the 4-position.[1][2] Direct lithiation followed by quenching with iodine typically leads to the 5-iodo isomer and should be avoided if the 4-iodo isomer is desired.[2]
Formation of Di-iodinated Byproducts Excess iodinating agent or prolonged reaction time.Carefully control the stoichiometry of the iodinating agent.[1] Monitor the reaction closely and stop it as soon as the monosubstituted product is maximized.
Difficult Purification Similar polarity of the product and byproducts.Column chromatography is often the most effective method for separating isomers and other impurities.[1][3] Experiment with different eluent systems, such as varying ratios of ethyl acetate and hexane, to achieve optimal separation.[3][4] Recrystallization can also be effective if a suitable solvent system is found.[3][4]
N-H Pyrazole Complications In reactions involving strong bases or organometallics, the acidic N-H proton can interfere.While direct iodination of N-H pyrazoles is common, N-protection might be necessary for other transformations.[1] Common protecting groups include Boc and ethoxyethyl (EtOEt).[1][4] The choice depends on the stability required for subsequent reaction steps.[1]

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for the synthesis of this compound?

A1: A common and effective method is the direct electrophilic iodination of 3-nitro-1H-pyrazole. Due to the deactivating effect of the nitro group, a strong iodinating system is recommended. A combination of an iodine source (like I₂ or NaI) with an oxidizing agent (such as ceric ammonium nitrate (CAN), KIO₃, or H₂O₂) in a suitable solvent like acetonitrile or acetic acid often provides good results.[1][2]

Q2: Do I need to protect the N-H group of the pyrazole before iodination?

A2: For direct electrophilic iodination, protection of the N-H group is generally not necessary.[1] However, if you are planning subsequent reactions that involve strong bases or organometallic reagents, N-protection is mandatory to prevent deprotonation of the acidic N-H.[1] Groups like ethoxyethyl (EtOEt) have been successfully used for N-protection of iodo-nitro-pyrazoles.[4]

Q3: My reaction is very slow. What can I do to improve the reaction rate?

A3: Slow reaction rates are expected due to the electron-deficient nature of the 3-nitro-1H-pyrazole ring. To increase the rate, you can:

  • Increase the reaction temperature. Some protocols for similar substrates require heating to 80°C.[2]

  • Use a more reactive iodinating agent, such as N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA).[1][2]

  • Ensure proper mixing and consider the use of a catalyst if applicable. For example, a catalytic amount of diphenyl diselenide has been used with KIO₃ for iodinating pyrazoles.[5]

Q4: I am observing the formation of an unexpected isomer. How can I confirm the structure and improve regioselectivity?

A4: The formation of the 5-iodo isomer is a potential side reaction. The structure of your product should be confirmed by spectroscopic methods, such as ¹H and ¹³C NMR. In ¹H NMR, the chemical shift of the remaining proton on the pyrazole ring can help distinguish between the 4-iodo and 5-iodo isomers.[2] To improve regioselectivity for the 4-position, the use of iodine in the presence of ceric ammonium nitrate (CAN) is a highly recommended method.[2][6]

Q5: What are the best practices for purifying the final product?

A5: Purification can be challenging. Flash column chromatography on silica gel is the most widely reported and effective method.[1][2][3] A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.[3][4] Recrystallization is another option if the product is a solid and a suitable solvent can be identified; a mixture of n-hexane and ethyl acetate has been used for a protected version of the target molecule.[4]

Experimental Protocols

Protocol 1: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This protocol is adapted from methods used for the regioselective 4-iodination of substituted pyrazoles.[2][6]

  • Preparation : Dissolve 3-nitro-1H-pyrazole (1.0 mmol) in acetonitrile (10 mL).

  • Reagent Addition : Add elemental iodine (I₂, 0.6 mmol, 1.2 eq relative to CAN).

  • Reaction Initiation : Slowly add a solution of ceric ammonium nitrate (CAN, 0.6 mmol, 1.2 eq relative to CAN) in acetonitrile (5 mL) to the mixture.

  • Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up : Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This protocol is a more aggressive method suitable for deactivated pyrazoles.[1][2]

  • Preparation : To a solution of 3-nitro-1H-pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (NIS, 1.5 mmol) in trifluoroacetic acid (TFA, 1 mL).

  • Reaction : Heat the resulting mixture at 80°C overnight.

  • Work-up : Cool the solution to room temperature and dilute with dichloromethane (DCM). Wash the organic layer with saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃.

  • Isolation : Separate the organic layer, dry it over anhydrous Na₂SO₄, and remove the solvent in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 3-nitro-1H-pyrazole C Dissolve A->C B Solvent (e.g., Acetonitrile) B->C D Add Iodinating Agent (e.g., I₂ + CAN or NIS + TFA) C->D E Stir at appropriate temperature (RT to 80°C) D->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Recrystallization I->K L Pure this compound J->L K->L

Caption: General experimental workflow for the synthesis of this compound.

G start Low Yield or Incomplete Reaction? cond1 Is starting material consumed? start->cond1 sol2 Use stronger iodinating agent (e.g., NIS/TFA or I₂/CAN). start->sol2 Yes cond2 Are regioisomers or di-iodinated products observed? cond1->cond2 Yes sol1 Increase reaction time or temperature. cond1->sol1 No sol3 Use regioselective method (e.g., I₂/CAN). cond2->sol3 Regioisomers sol4 Control stoichiometry of iodinating agent. cond2->sol4 Di-iodinated end_node Proceed to Purification cond2->end_node No sol1->cond2 sol2->cond1 sol3->end_node sol4->end_node

Caption: Troubleshooting logic for yield improvement in this compound synthesis.

References

Technical Support Center: Purification of 4-iodo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-iodo-3-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Question: My purified this compound is a yellow oil and will not solidify. How can I obtain a solid product?

Answer: The oily nature of your product could be due to residual solvents or the presence of impurities that depress the melting point. Here are several steps to address this issue:

  • High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed. After initial solvent removal with a rotary evaporator, subject the sample to high vacuum for an extended period. Gentle heating, if the compound is thermally stable, can aid in this process.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the compound is poorly soluble, such as hexane or a hexane/ethyl acetate mixture with a high hexane ratio. This can sometimes wash away impurities and encourage the product to solidify.

  • Column Chromatography: If the issue persists, the most effective method for purifying an oily product is typically column chromatography.[1] This will help separate the desired compound from impurities that may be inhibiting crystallization.

Question: I am observing multiple spots on my TLC plate after synthesis. How can I identify and remove these impurities?

Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities, which could include unreacted starting materials, regioisomers (e.g., 5-iodo-3-nitro-1H-pyrazole), or di-iodinated byproducts.

  • Identification:

    • Co-spotting: Run a TLC with your reaction mixture alongside the starting materials to check for unreacted precursors.

    • Spectroscopic Analysis: If possible, isolate the major impurities via preparative TLC or a small-scale column for analysis by ¹H NMR or LC-MS to determine their structures.

  • Removal:

    • Column Chromatography: This is the most effective method for separating closely related impurities like regioisomers.[1] Experiment with different solvent systems, such as varying ratios of hexane and ethyl acetate, to achieve optimal separation.

    • Recrystallization: If the impurities have significantly different solubilities compared to your product, recrystallization can be an effective purification method.

Question: My final product has a persistent yellow color. How can I decolorize it?

Answer: A yellow coloration may indicate the presence of trace impurities or degradation products. The nitro group itself can contribute to color, so a completely colorless product may not be achievable, but significant discoloration can often be addressed.

  • Recrystallization: This technique is often effective at removing colored impurities, as they may remain in the mother liquor. A solvent system of n-hexane and ethyl acetate has been shown to produce slightly yellow crystals for a protected analog of this compound.[2]

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, and stir briefly. The charcoal can adsorb colored impurities. Filter the mixture through a pad of celite to remove the charcoal and then proceed with recrystallization. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.[3]

  • Silica Gel Plug: Dissolve your compound in a minimal amount of a suitable solvent and pass it through a short plug of silica gel. Polar, colored impurities may be retained on the silica.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The most common and effective methods for purifying substituted pyrazoles, including this compound, are column chromatography on silica gel and recrystallization.[1]

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A common eluent system for purifying iodinated pyrazoles is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] The ratio should be optimized by TLC analysis to achieve an Rf value of approximately 0.2-0.3 for the desired product. Given the polarity of the nitro group, a higher proportion of ethyl acetate compared to simple iodopyrazoles may be necessary.

Q3: What is a suitable solvent for recrystallizing this compound?

Q4: Can the acidic nature of silica gel be problematic for purifying pyrazoles?

A4: Yes, the basic nitrogen atoms in the pyrazole ring can interact with the acidic silica gel, which may lead to peak tailing, poor separation, or even decomposition of the compound. If you encounter such issues, you can deactivate the silica gel by preparing a slurry with a small amount of a tertiary amine like triethylamine (e.g., 1%) in your eluent before packing the column. Alternatively, using a different stationary phase like neutral alumina can be beneficial.[5]

Data Presentation

Due to the limited availability of specific quantitative data for the purification of unprotected this compound in the searched literature, the following table provides data for a closely related protected analog to serve as a reference.

Purification MethodCompoundSolvent SystemYieldAppearanceReference
Recrystallization1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazolen-hexane : ethyl acetate (10:1)80%Slightly yellow crystals[2]
Recrystallization1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazolen-hexane : ethyl acetate (10:1)77%Slightly yellow crystals[2]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography. Optimization will be required based on the specific impurity profile of the crude material.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 4:1, 2:1, 1:1) to find a solvent system that provides good separation and an Rf value of ~0.2-0.3 for the product spot.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar eluent mixture determined from the TLC analysis.

    • Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin elution.

    • Collect fractions in an appropriate manner (e.g., test tubes).

    • A gradient elution, gradually increasing the polarity of the mobile phase (increasing the proportion of ethyl acetate), can be employed to separate compounds with different polarities.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

    • Further dry the product under high vacuum to remove any residual solvent.

Detailed Methodology for Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization, based on methods used for similar compounds.

  • Solvent Selection:

    • Based on data for a similar compound, a mixture of n-hexane and ethyl acetate is a promising starting point.[2] The ideal solvent system will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the more polar solvent (ethyl acetate) and heat the mixture gently with stirring until the solid dissolves completely.

  • Inducing Crystallization:

    • While the solution is still hot, slowly add the less polar solvent (n-hexane) dropwise until the solution becomes slightly turbid.

    • If turbidity persists, add a few drops of the hot polar solvent until the solution becomes clear again.

  • Cooling:

    • Allow the flask to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the purified crystals thoroughly under vacuum.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis (e.g., Hexane:EtOAc) Crude->TLC Decision Purity Check TLC->Decision Recrystallization Recrystallization (e.g., Hexane/EtOAc) Decision->Recrystallization High Purity/ Crystalline Column Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Decision->Column Low Purity/ Oily/Multiple Impurities Pure_Product Pure this compound Recrystallization->Pure_Product Column->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Issue1 Product is an Oil Start->Issue1 Issue2 Colored Impurities Start->Issue2 Issue3 Multiple Spots on TLC Start->Issue3 Sol1a High-Vacuum Drying Issue1->Sol1a Sol1b Trituration Issue1->Sol1b Sol1c Column Chromatography Issue1->Sol1c Sol2a Recrystallization Issue2->Sol2a Sol2b Charcoal Treatment Issue2->Sol2b Sol2c Silica Gel Plug Issue2->Sol2c Sol3a Column Chromatography Issue3->Sol3a Sol3b Fractional Recrystallization Issue3->Sol3b

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Iodination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole iodination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazole iodination reactions, with a focus on achieving the desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: My pyrazole iodination reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors including incomplete reactions, side reactions, or product decomposition.[1][2] To improve your yield, consider the following:

  • Optimize Reaction Conditions: Adjusting the temperature or reaction time can help drive the reaction to completion. For instance, when using an oxidant for the iodination of 1-methylpyrazole, heating the mixture to 40-80 °C before adding the oxidant may improve the rate and yield.[2]

  • Reagent Stoichiometry: Ensure the optimal ratio of reagents is used. For the greener I₂/H₂O₂ method, using 0.5 equivalents of iodine and 0.6 equivalents of hydrogen peroxide has proven effective.[2]

  • Choice of Iodinating Agent: For less reactive, electron-deficient, or sterically hindered pyrazoles, a more potent iodinating system like N-Iodosuccinimide (NIS) in an acidic medium might be necessary.[2]

  • pH Control: In some protocols, maintaining the correct pH is crucial for product isolation. For example, adjusting the pH to 6-8 with an alkali solution after the reaction can facilitate product crystallization.[2]

  • Protecting Groups: If your substrate has other reactive functional groups (e.g., vinyl groups), they may be reacting with the iodinating agent.[1] Consider protecting these groups before iodination.

Q2: How can I control the regioselectivity of my pyrazole iodination to favor C4 or C5 substitution?

A2: The regioselectivity of pyrazole iodination is highly dependent on the chosen reagents and reaction conditions.[1]

  • For C4-Iodination: Electrophilic iodination methods generally favor the C4 position.

    • I₂/CAN (Ceric Ammonium Nitrate): This system is effective for the regioselective iodination of various pyrazole derivatives, including those with trifluoromethyl groups, directing the iodine to the C4 position.[1][3][4]

    • I₂/H₂O₂ in Water: This environmentally friendly method also selectively yields 4-iodopyrazoles.[3][5]

    • Iodine Monochloride (ICl): In the presence of a base like Li₂CO₃, ICl is effective for the C4 iodination of 1-acyl-3,5-disubstituted pyrazoles.[3][6]

  • For C5-Iodination: A different strategy is required to achieve C5 selectivity.

    • n-Butyllithium/Iodine: This method allows for the exclusive synthesis of 5-iodo pyrazole derivatives. It involves treating the pyrazole with n-butyllithium to form a lithium pyrazolide intermediate, which is then trapped with iodine.[1][3][4]

Q3: I am observing over-iodination of my pyrazole, resulting in di- or tri-iodinated products. How can I prevent this?

A3: Over-iodination is common when the pyrazole ring is activated by electron-donating groups.[1] To minimize this side reaction:

  • Use a less reactive iodinating agent.

  • Employ milder reaction conditions, such as lower temperatures or shorter reaction times.[1]

  • Carefully control the stoichiometry of the iodinating agent to avoid using a large excess.[1]

Q4: My reaction is producing a complex and inseparable mixture of products. What could be the issue?

A4: This often indicates that your starting material contains functional groups that are unstable under the reaction conditions.[1] For example, sulfonamides may not be stable.[1] Consider a different iodination protocol with milder conditions or modify your substrate to a more stable derivative before proceeding with iodination.[1]

Q5: The iodination is occurring on a substituent of the pyrazole ring instead of the ring itself. How can I achieve better regioselectivity?

A5: This can happen if a substituent, such as an electron-rich aromatic ring, is also susceptible to electrophilic iodination.[1] To address this:

  • Employ a more regioselective iodination method that specifically targets the pyrazole ring.

  • Consider using a protecting group on the susceptible substituent to prevent unwanted reactions.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during pyrazole iodination.

Troubleshooting_Guide start Start: Unsuccessful Iodination issue Identify the Primary Issue start->issue low_yield Low Yield issue->low_yield Low Yield wrong_regioisomer Incorrect Regioselectivity (e.g., C5 instead of C4) issue->wrong_regioisomer Wrong Isomer side_products Significant Side Products (Over-iodination, etc.) issue->side_products Side Products complex_mixture Complex/Inseparable Mixture issue->complex_mixture Complex Mixture optimize_cond Optimize Conditions: - Increase temp/time - Adjust pH low_yield->optimize_cond change_reagent Change Iodinating Agent: - Use more reactive agent (e.g., NIS) - Check stoichiometry low_yield->change_reagent protect_groups Protect Susceptible Functional Groups low_yield->protect_groups select_c4 For C4-Iodination: - Use I2/CAN - Use I2/H2O2 - Use ICl/Li2CO3 wrong_regioisomer->select_c4 select_c5 For C5-Iodination: - Use n-BuLi then I2 wrong_regioisomer->select_c5 milder_cond Use Milder Conditions: - Lower temperature - Shorter reaction time side_products->milder_cond control_stoich Control Stoichiometry: - Avoid excess iodinating agent side_products->control_stoich milder_protocol Switch to a Milder Iodination Protocol complex_mixture->milder_protocol modify_substrate Modify Substrate: - Increase stability complex_mixture->modify_substrate end Successful Iodination optimize_cond->end change_reagent->end protect_groups->end select_c4->end select_c5->end milder_cond->end control_stoich->end milder_protocol->end modify_substrate->end

Caption: A troubleshooting guide for pyrazole iodination.

Comparative Data on Iodination Methods

The selection of an appropriate iodination method is critical for achieving the desired regioselectivity and yield. The following table summarizes the performance of several common methods.

MethodReagentsSolventTemperatureReaction TimeTypical Yield (%)RegioselectivityNotes
Iodine Monochloride (ICl) ICl, Li₂CO₃DichloromethaneRoom Temp.1 - 24 hUp to 95%C4Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. Base is crucial to neutralize HCl.[3]
Molecular Iodine/H₂O₂ I₂, H₂O₂WaterRoom Temp.< 1 - 72 h63 - 100%C4A green and practical method using water as the solvent.[3]
Molecular Iodine/CAN I₂, Ceric Ammonium NitrateAcetonitrileRefluxOvernightGood to ExcellentC4CAN acts as a mild oxidant. Effective for various pyrazole derivatives.[1][3]
N-Iodosuccinimide (NIS) NIS, Acid (e.g., H₂SO₄, TFA)VariousRoom Temp.-GoodC4A versatile method suitable for a range of substituted pyrazoles.[3]
n-Butyllithium/Iodine n-BuLi, I₂THF-78 °C to RT-65 - 89%C5Allows for the exclusive synthesis of 5-iodo pyrazole derivatives.[3][4]

Experimental Protocols

Method 1: C4-Iodination using Iodine Monochloride (ICl)

This protocol is adapted for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.[3]

  • Materials:

    • 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole derivative

    • Iodine monochloride (ICl)

    • Lithium carbonate (Li₂CO₃)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 equivalents).

    • To this stirred suspension, add iodine monochloride (3.0 equivalents).

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with dichloromethane (30 mL).

    • Wash the organic layer with saturated aqueous sodium thiosulfate and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.

Method 2: "Green" C4-Iodination using I₂/H₂O₂ in Water

This environmentally friendly protocol utilizes water as the solvent.[3]

  • Materials:

    • Pyrazole derivative

    • Iodine (I₂)

    • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

    • Water

  • Procedure:

    • Suspend the pyrazole derivative (1.0 equivalent) in water.

    • Add iodine (0.5 equivalents) to the suspension.

    • Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

    • Isolate the product by filtration or extraction with a suitable organic solvent.

Method 3: C4-Iodination using I₂/CAN

This method is effective for a range of pyrazole derivatives.[1]

  • Materials:

    • 1-Aryl-3-CF₃-1H-pyrazole derivative

    • Iodine (I₂)

    • Ceric Ammonium Nitrate (CAN)

    • Acetonitrile

  • Procedure:

    • Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole in acetonitrile.

    • Add elemental iodine (I₂) to the solution.

    • Slowly add a solution of ceric ammonium nitrate (CAN) in the same solvent.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method 4: C5-Iodination using n-Butyllithium and Iodine

This procedure allows for the specific iodination at the C5 position.[1][3]

  • Materials:

    • 1-Aryl-3-CF₃-1H-pyrazole derivative

    • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

    • Iodine (I₂)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-butyllithium (1.3 equivalents) dropwise with vigorous stirring.

    • Stir the mixture at -78 °C for the specified time to allow for the formation of the lithium pyrazolide.

    • Add a solution of elemental iodine (I₂) in THF.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

Reaction Pathways and Workflows

Generalized Electrophilic Iodination Workflow

The following diagram illustrates a generalized workflow for the electrophilic iodination of a pyrazole.

Electrophilic_Iodination_Workflow start Start: Pyrazole Substrate reagents Select Iodinating Agent (e.g., ICl, I2/CAN, I2/H2O2) start->reagents reaction Reaction Setup: - Solvent - Temperature - Time reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Quench - Extract monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product: 4-Iodopyrazole purification->product

Caption: A generalized workflow for electrophilic pyrazole iodination.

Regioselective Iodination Pathways

This diagram illustrates the two main pathways to achieve regioselective C4 or C5 iodination of pyrazoles.

Regioselective_Pathways cluster_C4 C4-Iodination (Electrophilic Attack) cluster_C5 C5-Iodination (Directed Lithiation) pyrazole_c4 Pyrazole intermediate_c4 Sigma Complex (Attack at C4) pyrazole_c4->intermediate_c4 Electrophilic Attack reagents_c4 Iodinium Ion Source (I+, e.g., from I2/CAN) reagents_c4->intermediate_c4 product_c4 4-Iodopyrazole intermediate_c4->product_c4 Deprotonation pyrazole_c5 Pyrazole lithium_intermediate Lithium Pyrazolide (Anion at C5) pyrazole_c5->lithium_intermediate Deprotonation nBuLi n-BuLi nBuLi->lithium_intermediate product_c5 5-Iodopyrazole lithium_intermediate->product_c5 Trapping with I2 iodine Iodine (I2) iodine->product_c5

References

stability of 4-iodo-3-nitro-1H-pyrazole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-iodo-3-nitro-1H-pyrazole under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at room temperature?

A1: Based on the chemistry of similar pyrazole compounds, this compound is expected to be relatively stable as a solid at room temperature when protected from light and moisture. However, as with many halogenated nitroaromatic compounds, long-term stability should be monitored, and storage in a cool, dark, and dry place is recommended.

Q2: How stable is this compound in acidic conditions?

A2: The pyrazole ring is an aromatic system, which generally confers stability in acidic media. The presence of a nitro group, which is an electron-withdrawing group, can further stabilize the ring against electrophilic attack. However, under strongly acidic conditions and/or elevated temperatures, degradation may occur. The most probable initial step is the protonation of one of the nitrogen atoms in the pyrazole ring, which could make the molecule more susceptible to nucleophilic attack or ring-opening, although this is not expected to be a rapid process under mild acidic conditions.

Q3: What is the expected stability of this compound in basic conditions?

A3: this compound is expected to be less stable in basic conditions compared to acidic conditions. The pyrazole ring has an acidic N-H proton, which can be deprotonated by a base. The resulting anion may be more susceptible to degradation. Furthermore, the carbon-iodine bond can be susceptible to nucleophilic substitution, and this reactivity can be enhanced under basic conditions. Strong bases and elevated temperatures are likely to accelerate degradation.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this molecule are not extensively documented in the literature, potential degradation pathways under stress conditions (strong acid/base, heat, light) could include:

  • Deiodination: Cleavage of the carbon-iodine bond to replace the iodine with a hydrogen atom or a hydroxyl group (in the presence of water).

  • Denitration: Removal of the nitro group, although this is generally less common than dehalogenation.

  • Ring cleavage: Under harsh conditions, the pyrazole ring itself may break down.

  • Hydrolysis: Reaction with water, which can be catalyzed by acid or base, potentially leading to the formation of hydroxylated derivatives or ring-opened products.

Q5: Are there any known incompatible reagents with this compound?

A5: Specific incompatibility data is not available. However, based on its structure, strong reducing agents should be avoided as they can reduce the nitro group. Strong oxidizing agents could also potentially react with the molecule. As mentioned, strong bases are likely to cause degradation. Care should also be taken with nucleophiles, which might displace the iodo group.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution(s)
Loss of compound in solution over time (e.g., observed by LC-MS or NMR) Degradation of the compound.Perform a forced degradation study (see Experimental Protocols section) to determine the stability in your specific solvent and conditions. Prepare fresh solutions for your experiments. Store stock solutions at low temperatures (e.g., -20°C) and protected from light.
Unexpected peaks in chromatogram or spectra Formation of degradation products.Characterize the new peaks using mass spectrometry (MS) and NMR to identify the degradation products. This will provide insight into the degradation pathway. Adjust experimental conditions (e.g., pH, temperature, solvent) to minimize degradation.
Color change of the solid compound or solution Potential degradation or presence of impurities.Re-purify the compound if necessary. For solutions, a color change often indicates degradation; prepare fresh solutions.
Low yield in a reaction using this compound The compound may not be stable under the reaction conditions (e.g., high temperature, basic pH).Perform a small-scale control experiment to test the stability of the starting material under the reaction conditions without other reagents. If degradation is observed, consider alternative, milder reaction conditions (e.g., lower temperature, different base or solvent).
Inconsistent experimental results Instability of the compound leading to varying concentrations in solution.Always use freshly prepared solutions of this compound for critical experiments. If stock solutions must be used, validate their stability over the intended period of use.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile (ACN) or other suitable organic solvent, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a UV detector

  • LC-MS system for identification of degradation products

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in ACN or another appropriate organic solvent at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.

    • In a separate vial, mix a known volume of the stock solution with an equal volume of 1 M HCl.

    • Keep both solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an appropriate amount of NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.

    • In a separate vial, mix a known volume of the stock solution with an equal volume of 1 M NaOH.

    • Keep both solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an appropriate amount of HCl, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by mixing the stock solution with an equal volume of water and subjecting it to the same temperature conditions.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample at the initial time point.

    • Use LC-MS to identify the major degradation products.

Data Presentation:

Table 1: Stability of this compound under Acidic Conditions

ConditionTemperatureTime (hours)% DegradationMajor Degradation Products (m/z)
0.1 M HClRoom Temp.24
0.1 M HCl60°C8
1 M HClRoom Temp.24
1 M HCl60°C8

Table 2: Stability of this compound under Basic Conditions

ConditionTemperatureTime (hours)% DegradationMajor Degradation Products (m/z)
0.1 M NaOHRoom Temp.24
0.1 M NaOH60°C8
1 M NaOHRoom Temp.24
1 M NaOH60°C8

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acidic Conditions (0.1M & 1M HCl) stock->acid Aliquot base Basic Conditions (0.1M & 1M NaOH) stock->base Aliquot control Control (Water) stock->control Aliquot temp Incubate at RT & 60°C acid->temp base->temp control->temp sampling Sample at Time Points (0, 2, 4, 8, 24h) temp->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC Analysis (% Degradation) neutralize->hplc lcms LC-MS Analysis (Degradant ID) neutralize->lcms

Caption: Experimental workflow for the forced degradation study.

logical_relationship cluster_compound Compound Properties cluster_conditions Environmental Conditions cluster_stability Predicted Stability pyrazole Pyrazole Ring (Aromatic, relatively stable) high_stability Higher Stability pyrazole->high_stability nitro Nitro Group (Electron-withdrawing) nitro->high_stability iodo Iodo Group (Potential leaving group) low_stability Lower Stability iodo->low_stability acidic Acidic (H+) (Protonation of N) acidic->high_stability basic Basic (OH-) (Deprotonation of N-H, Nucleophilic attack) basic->low_stability

Caption: Factors influencing the stability of this compound.

Technical Support Center: Sonogashira Coupling with Electron-Deficient Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sonogashira coupling reactions involving electron-deficient pyrazole substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific application of a powerful cross-coupling reaction. Here you will find frequently asked questions, in-depth troubleshooting guides, detailed experimental protocols, and visual aids to facilitate your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with an electron-deficient halopyrazole is resulting in low to no product yield. What are the likely causes?

Low or no conversion in the Sonogashira coupling of electron-deficient pyrazoles can be attributed to several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the quality of the reagents.[1] Catalyst inactivation is a common issue, as the nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, inhibiting its activity.[1] Additionally, the electron-deficient nature of the pyrazole can make the oxidative addition step of the catalytic cycle more challenging.

Q2: I am observing a significant amount of alkyne homo-coupling (Glaser coupling) in my reaction mixture. How can I prevent this side reaction?

The formation of alkyne dimers, known as Glaser coupling, is a frequent side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[1][2] To minimize this, it is crucial to ensure strictly anaerobic (oxygen-free) conditions. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[1] A highly effective strategy to circumvent this issue is to employ a copper-free Sonogashira protocol.[2][3]

Q3: My starting halopyrazole is being consumed, but I am isolating the dehalogenated pyrazole instead of the desired coupled product. What is causing this and how can I fix it?

Dehalogenation, the replacement of the halide with a hydrogen atom, is a known side reaction that can be influenced by the choice of base, solvent, and reaction temperature.[1] To mitigate this, consider screening different bases. While amine bases are standard, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be more suitable, especially in copper-free systems.[1] Lowering the reaction temperature and ensuring the use of a dry, aprotic solvent can also help to suppress this unwanted pathway.[1]

Q4: What are the recommended starting points for catalyst and ligand selection for this type of substrate?

The choice of catalyst and ligand is critical for a successful reaction. For electron-deficient pyrazoles, standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be optimal.[4] More electron-rich and bulky phosphine ligands, such as those from the Buchwald-type ligand family (e.g., sXPhos, cataCXium A), can promote the challenging oxidative addition step and stabilize the active palladium species.[1][4] N-heterocyclic carbene (NHC) ligands are also highly effective in stabilizing palladium catalysts and can lead to high turnover numbers in difficult couplings.[1][5] For air-sensitive applications, stable pre-catalysts are a good choice.[1]

Troubleshooting Guides

Optimizing Reaction Conditions

When initial attempts yield unsatisfactory results, a systematic optimization of reaction parameters is necessary. The following table summarizes key parameters and their typical ranges for Sonogashira couplings with electron-deficient pyrazoles.

ParameterRecommended RangeRationale & Considerations
Temperature Room Temp. to 120 °CElectron-deficient aryl chlorides and bromides often require elevated temperatures to facilitate oxidative addition.[1][6][7] Start at a lower temperature and gradually increase if no reaction is observed. High temperatures can lead to catalyst decomposition.[1]
Catalyst Loading 0.1 - 5 mol%Higher catalyst loading may be necessary for challenging substrates. However, start with a lower loading to minimize cost and potential side reactions.
Base Et₃N, DIPEA, Cs₂CO₃, K₂CO₃Amine bases are common, but inorganic bases can be more effective and may reduce dehalogenation.[1][2] The base must be strong enough to deprotonate the terminal alkyne.
Solvent DMF, DMSO, NMP, THF, ToluenePolar aprotic solvents like DMF or DMSO can be more effective for couplings involving less reactive aryl halides.[4] Ensure the solvent is anhydrous and degassed.[1]
Dealing with Homo-Coupling

The most direct approach to eliminate Glaser coupling is to switch to a copper-free protocol.[2][3][8]

Key Adjustments for Copper-Free Sonogashira:

  • Catalyst System: Often requires a more active palladium catalyst with bulky, electron-rich ligands.

  • Temperature: May require higher temperatures to compensate for the absence of the copper co-catalyst.

  • Slow Addition: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, favoring cross-coupling over homo-coupling.[1]

Experimental Protocols

General Procedure for a Trial Sonogashira Coupling (with Copper Co-catalyst)

This protocol is a starting point and may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the electron-deficient halopyrazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 - 0.05 eq.), and CuI (0.04 - 0.1 eq.).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 2.0 - 3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 eq.) to the mixture.

  • Reaction: Stir the mixture at the desired temperature (start with room temperature and increase if necessary). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for a Copper-Free Sonogashira Coupling
  • Reaction Setup: In a glovebox or under a positive flow of argon, add the electron-deficient halopyrazole (1.0 eq.), a suitable palladium pre-catalyst (e.g., a Buchwald pre-catalyst, 1-2 mol %), and the appropriate phosphine ligand (1-2 mol %) to a vial.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMSO or toluene), followed by the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.5 eq.).

  • Reaction: Seal the vial and stir the mixture at an elevated temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described for the copper-catalyzed reaction.

Visual Guides

Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR² PdII_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-C≡C-R² RedElim->Product

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Yield or No Reaction CheckReagents Check Reagent Quality (Anhydrous/Degassed?) Start->CheckReagents IncreaseTemp Increase Reaction Temperature CheckReagents->IncreaseTemp Reagents OK ChangeCatalyst Change Catalyst/Ligand (Bulky Phosphine/NHC) IncreaseTemp->ChangeCatalyst No Improvement Success Successful Coupling IncreaseTemp->Success Yield Improved ScreenBaseSolvent Screen Base & Solvent ChangeCatalyst->ScreenBaseSolvent No Improvement ChangeCatalyst->Success Yield Improved HomoCoupling Homo-coupling Observed? ScreenBaseSolvent->HomoCoupling Yield Still Low ScreenBaseSolvent->Success Yield Improved GoCopperFree Switch to Copper-Free Conditions & Degas Rigorously HomoCoupling->GoCopperFree Yes HomoCoupling->Success No, Yield Improved GoCopperFree->Success

Caption: A decision-making workflow for troubleshooting Sonogashira couplings.

Key Parameter Relationships

Parameter_Relationships LowYield Low Yield Catalyst Catalyst System (Pd Source + Ligand) LowYield->Catalyst Conditions Reaction Conditions (Temp, Time) LowYield->Conditions Reagents Reagents (Base, Solvent, Substrates) LowYield->Reagents Decomposition Catalyst Decomposition Catalyst->Decomposition Inhibition Catalyst Inhibition (Pyrazole Coordination) Catalyst->Inhibition SlowOxAdd Slow Oxidative Addition Catalyst->SlowOxAdd Conditions->Decomposition Dehalogenation Dehalogenation Conditions->Dehalogenation Reagents->Dehalogenation HomoCoupling Homo-coupling Reagents->HomoCoupling

Caption: Relationships between issues and reaction parameters in Sonogashira couplings.

References

optimization of reaction conditions for N-arylation of 4-iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of 4-iodopyrazoles. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the N-arylation of 4-iodopyrazoles?

The N-arylation of 4-iodopyrazoles is a type of cross-coupling reaction, most commonly an Ullmann condensation or a related copper-catalyzed process. The reaction involves the formation of a new carbon-nitrogen bond between the nitrogen atom of the pyrazole ring and a carbon atom of an aryl group. A catalyst, typically a copper(I) salt like CuI, facilitates this transformation, often in the presence of a ligand, a base, and a suitable solvent at elevated temperatures.[1][2]

Q2: My N-arylation reaction shows low to no conversion. What are the most common causes?

Several factors can lead to poor or no yield:

  • Inactive Catalyst: The copper(I) catalyst can oxidize over time. Using old or improperly stored CuI is a frequent cause of failure.

  • Inappropriate Ligand: The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the reaction. The absence of a suitable ligand can lead to a stalled reaction.[3] Diamine and phenanthroline-based ligands are often effective.[1][4]

  • Incorrect Base or Solvent: The choice of base and solvent is critical and interdependent. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required. Solvents like DMF, DMSO, or dioxane are typically used.[5][6]

  • Low Temperature: Traditional Ullmann-type couplings often require high temperatures (110-130 °C) to proceed efficiently.[5][7]

  • Atmosphere: While many modern protocols are robust, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent catalyst degradation and unwanted side reactions.

Q3: I'm observing significant dehalogenation of my aryl halide starting material. How can I prevent this?

Dehalogenation is a common side reaction. To minimize it:

  • Lower the Reaction Temperature: High temperatures can promote this side pathway. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Use a Ligand: A suitable ligand can increase the rate of the desired N-arylation relative to the dehalogenation pathway. 1,10-Phenanthroline or a diamine ligand can be effective.[8]

  • Degas the Reaction Mixture: Thoroughly degassing the solvent and reagents and maintaining an inert atmosphere can reduce side reactions.

Q4: How do I select the optimal catalyst, ligand, base, and solvent?

Optimization is key. A good starting point is a catalyst system of CuI with a diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine) or a phenanthroline ligand.[1][4][9] Cesium carbonate (Cs₂CO₃) is a highly effective but expensive base; potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are common, more economical alternatives.[6][8] Dioxane, DMF, or DMSO are excellent solvents to begin screening.[5][6] Refer to the data tables below for specific examples.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiment.

Problem Potential Cause Recommended Solution
No reaction or very low yield 1. Inactive Catalyst: CuI may be old or oxidized.Use fresh, high-purity CuI. Consider purchasing from a new supplier if issues persist.
2. Sub-optimal Ligand: The chosen ligand is not effective for the specific substrate combination.Screen a panel of ligands. Start with trans-N,N'-dimethyl-1,2-cyclohexanediamine, 1,10-phenanthroline, or L-proline.[3][9]
3. Insufficient Base Strength: The base may not be strong enough to deprotonate the pyrazole effectively.Switch to a stronger base. The general trend is Cs₂CO₃ > K₃PO₄ > K₂CO₃.[6]
4. Low Reaction Temperature: The reaction may have a high activation energy.Incrementally increase the temperature, for example, from 110 °C to 130 °C.
Multiple products or impure product 1. Side Reactions: Dehalogenation of the aryl halide or homocoupling may be occurring.Lower the reaction temperature. Ensure the reaction is under an inert atmosphere. A well-chosen ligand can improve selectivity.
2. Reaction Time: The reaction may have been run for too long, leading to product degradation.Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Reaction is not reproducible 1. Reagent Quality: Purity of pyrazole, aryl halide, or solvent may vary between batches.Use reagents from a reliable source. Ensure solvents are anhydrous.
2. Inert Atmosphere: Inconsistent inert atmosphere technique can affect catalyst lifetime.Use a consistent technique for degassing and maintaining an inert atmosphere (e.g., bubbling argon through the solvent for 15-20 minutes before adding reagents).[8]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for the N-arylation of pyrazoles to guide your experimental design.

Table 1: Effect of Ligand, Base, and Solvent on Copper-Catalyzed N-Arylation Yield

Aryl Halide Pyrazole Cu Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
IodobenzenePyrazoleCuI (5)trans-N,N'-dimethyl-1,2-cyclohexanediamine (10)K₃PO₄ (2)Dioxane1102494[1][9]
4-IodotolueneImidazoleCuI (5)4,7-Dimethoxy-1,10-phenanthroline (10)Cs₂CO₃ (2)CH₃CN802495[4]
IodobenzenePyrazoleCuI (10)NoneK₂CO₃ (2)DMF12012-20~95[2]
2-IodoanilineProlinolCuI (5)Isobutyrylcyclohexanone (10)Cs₂CO₃ (2)DMSORT2477[6]
IodobenzeneIndoleCu₂OL-ProlineK₂CO₃ (2)DMSO602495[3]

Note: Data for imidazole and indole are included as references for related N-heterocycles, as they often exhibit similar reactivity patterns under Ullmann conditions.

Experimental Protocols

Protocol 1: General Procedure for Copper/Diamine-Catalyzed N-Arylation of 4-Iodopyrazole [1][9]

This protocol is based on the highly successful Buchwald methodology for N-arylation of nitrogen heterocycles.

Materials:

  • 4-Iodopyrazole (1.0 equiv)

  • Aryl iodide or aryl bromide (1.2 equiv)

  • Copper(I) iodide (CuI) (5 mol%)

  • trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add K₃PO₄ (2.0 equiv), 4-iodopyrazole (1.0 equiv), and CuI (0.05 equiv).

  • Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the aryl halide (1.2 equiv), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.10 equiv), and anhydrous dioxane via syringe.

  • Place the reaction vessel in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours or until TLC/LC-MS analysis indicates complete consumption of the starting pyrazole.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-aryl-4-iodopyrazole.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the N-arylation reaction.

experimental_workflow prep 1. Preparation reagents Oven-dry glassware. Weigh reagents: - 4-Iodopyrazole - Aryl Halide - CuI - Base (K3PO4) prep->reagents setup 2. Reaction Setup inert Assemble under inert atmosphere (Ar/N2). Add solvent & ligand. setup->inert reaction 3. Reaction heat Heat to target temp (e.g., 110 °C). Stir for 24h. reaction->heat monitor Monitor by TLC/LC-MS heat->monitor workup 4. Workup monitor->workup Reaction Complete extract Cool to RT. Dilute & filter. Extract product. workup->extract purify 5. Purification chrom Flash column chromatography. purify->chrom product Characterize Final Product chrom->product

Caption: General experimental workflow for N-arylation.

troubleshooting_flowchart start Reaction Start: Low/No Yield Observed check_reagents Are reagents (esp. CuI) fresh and pure? start->check_reagents replace_reagents Solution: Use fresh CuI. Purify starting materials. check_reagents->replace_reagents No check_conditions Is the temperature high enough? (e.g., >100°C) check_reagents->check_conditions Yes replace_reagents->check_conditions increase_temp Solution: Increase temperature (e.g., to 110-130°C). check_conditions->increase_temp No check_ligand Is a suitable ligand being used? check_conditions->check_ligand Yes increase_temp->check_ligand screen_ligands Solution: Screen ligands (Diamine, Phenanthroline, etc.). check_ligand->screen_ligands No / Unsure check_base Is the base strong enough? check_ligand->check_base Yes screen_ligands->check_base change_base Solution: Switch to a stronger base (e.g., K3PO4 or Cs2CO3). check_base->change_base No success Yield Improved check_base->success Yes change_base->success

Caption: Troubleshooting flowchart for low-yield reactions.

ullmann_cycle CuI_L Cu(I)-Ligand Complex Cu_Pyrazole Cu(I)-Pyrazolide (R-Cu-L) CuI_L->Cu_Pyrazole Deprotonation Pyrazole 4-Iodopyrazole-H (R-H) Pyrazole->Cu_Pyrazole Base Base Base->Cu_Pyrazole OxAdd Oxidative Addition CuIII Cu(III) Intermediate (Ar-Cu(III)-R)(I)(L) Cu_Pyrazole->CuIII Oxidative Addition ArI Aryl Iodide (Ar-I) ArI->CuIII OxAdd->CuIII RedElim Reductive Elimination Product N-Arylpyrazole (Ar-R) CuIII->Product Reductive Elimination RedElim->CuI_L Catalyst Regeneration

References

Technical Support Center: Scale-Up Synthesis of 4-Iodo-3-Nitro-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-iodo-3-nitro-1H-pyrazole. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scale-up production of this key chemical intermediate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of this compound?

A1: The primary challenges stem from the electronic properties of the pyrazole ring system. The presence of a nitro group, a strong electron-withdrawing group, significantly deactivates the pyrazole ring, making the subsequent electrophilic iodination step difficult.[1] This necessitates the use of harsh reaction conditions or highly reactive iodinating agents, which can lead to low yields, side reactions, and safety concerns during scale-up.[2] Key challenges include managing reaction exotherms, ensuring regioselectivity, and developing effective purification strategies.

Q2: What is the most common synthetic route, and what are the key considerations?

A2: The most logical synthetic route involves a two-step process: the nitration of 1H-pyrazole to form 3-nitro-1H-pyrazole, followed by the selective iodination at the 4-position. The initial nitration can be achieved using a nitric acid-acetic anhydride-acetic acid system, followed by thermal rearrangement to yield the desired 3-nitropyrazole.[3] The subsequent iodination is the more challenging step due to the deactivated ring and requires careful selection of reagents to achieve acceptable yield and regioselectivity for the 4-iodo isomer over the 5-iodo isomer.[2]

Q3: How do the substituents on the pyrazole ring, specifically the nitro group, affect the iodination reaction?

A3: Electron-withdrawing groups (EWGs) like the nitro (-NO₂) group deactivate the pyrazole ring towards electrophilic substitution.[1] This decreased nucleophilicity means that standard iodinating agents like molecular iodine (I₂) may be ineffective.[1] To overcome this, more potent iodinating systems and more forcing conditions, such as higher temperatures or the use of strong acids as catalysts, are required.[1][4]

Q4: What are the critical safety considerations when scaling up this synthesis?

A4: Safety is paramount during scale-up. Key concerns include:

  • Thermal Runaway: Nitration reactions are often highly exothermic and require precise temperature control to prevent runaway reactions.[5] Similarly, some oxidative iodination reactions can generate significant heat.

  • Corrosive and Hazardous Reagents: The synthesis may involve strong acids like sulfuric acid and trifluoroacetic acid (TFA), as well as potent oxidants, which are corrosive and require specialized handling procedures and equipment.[1][2]

  • Iodine Handling: Elemental iodine can sublime, creating a hazardous vapor. Appropriate ventilation and personal protective equipment (PPE) are essential.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: My iodination reaction of 3-nitropyrazole is resulting in a very low yield or no conversion. What are the potential causes and solutions?

  • Potential Cause: The chosen iodinating agent is not reactive enough to overcome the deactivating effect of the nitro group.[1]

  • Recommended Solutions:

    • Switch to a more powerful iodinating system. Options include N-Iodosuccinimide (NIS) in the presence of a strong acid like trifluoroacetic acid (TFA), or a combination of an iodide salt with a strong oxidant.[1]

    • A reported system for direct iodination of nitropyrazoles involves iodine monochloride (ICl) and silver sulfate in sulfuric acid, though this can still result in low yields and requires careful optimization.[2]

    • Increase the reaction temperature. For deactivated substrates, heating the reaction to 80 °C or higher may be necessary to drive the reaction to completion.[4] Monitor carefully for any signs of product decomposition.

Question 2: I am observing the formation of multiple isomers, including the undesired 5-iodo-3-nitropyrazole, in my reaction mixture. How can I improve regioselectivity?

  • Potential Cause: The reaction conditions do not sufficiently favor iodination at the 4-position. Regioselectivity is a known challenge in pyrazole chemistry.

  • Recommended Solutions:

    • The choice of iodinating reagent is critical. Systems like I₂ mediated by ceric ammonium nitrate (CAN) have shown high regioselectivity for the 4-position on other substituted pyrazoles.[1][4] This may be adaptable to the 3-nitropyrazole substrate.

    • Vary the solvent and temperature. A systematic screening of reaction conditions can help identify an optimal window for the formation of the desired 4-iodo isomer.

    • Consider N-protection. Protecting the pyrazole nitrogen with a bulky group can sterically hinder the 5-position, potentially favoring iodination at the 4-position. The protecting group must be stable to the iodination conditions and easily removable.[1][6]

Question 3: The purification of this compound is difficult, and I cannot separate it from byproducts and starting material. What purification strategies can I use?

  • Potential Cause: The product has similar polarity and solubility to impurities and unreacted starting material.

  • Recommended Solutions:

    • Column Chromatography: This is often the most effective method. A systematic approach to finding the right eluent system (e.g., gradients of ethyl acetate in hexanes) is crucial for achieving good separation.[7]

    • Recrystallization: If a suitable solvent system can be identified where the product has significantly different solubility from the impurities, recrystallization can be a highly effective and scalable purification method.[6]

    • Acid-Base Extraction: The N-H proton of the pyrazole is weakly acidic. It may be possible to deprotonate with a suitable base to form a salt, which can be extracted into an aqueous layer, leaving non-acidic impurities behind. The product can then be recovered by re-acidifying the aqueous layer.[8]

Data Presentation

Table 1: Comparison of Iodination Systems for Electron-Deficient Pyrazoles (Note: Data is compiled from syntheses of various deactivated pyrazoles and serves as a starting point for optimization.)

Iodinating SystemSubstrate ExampleSolventTemperature (°C)Typical YieldReference
NIS / TFA1-Aryl-3-CF₃-pyrazoleAcetic Acid / TFA80~71%[4]
I₂ / CAN1-Aryl-3-CF₃-pyrazoleAcetonitrile80~81%[1][4]
ICl / Ag₂SO₄1-Methyl-3-nitropyrazoleH₂SO₄20-50Low (~18% for 4-iodo isomer)[2]
I₂ / H₂O₂PyrazoleWaterRoom Temp.Good (for activated pyrazoles)[1][9]

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-1H-pyrazole (Adapted from literature procedures[3])

  • Nitration: In a reactor equipped with mechanical stirring and a cooling system, a mixture of acetic anhydride and acetic acid is cooled to 0-5 °C.

  • Fuming nitric acid is added dropwise while maintaining the temperature below 10 °C.

  • 1H-pyrazole is then added portion-wise, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC/HPLC).

  • The reaction mixture is carefully poured onto crushed ice, and the precipitated N-nitropyrazole is collected by filtration.

  • Rearrangement: The crude N-nitropyrazole is heated in a suitable high-boiling solvent (e.g., toluene or xylene) to induce thermal rearrangement to 3-nitro-1H-pyrazole. The reaction is monitored until completion.

  • The mixture is cooled, and the product is isolated by filtration and purified by recrystallization. An overall yield of ~79% can be expected.[3]

Protocol 2: Iodination of 3-Nitro-1H-pyrazole (Example using NIS/TFA) (Adapted from protocols for deactivated pyrazoles[4])

  • To a solution of 3-nitro-1H-pyrazole (1.0 mmol) in glacial acetic acid (1-2 mL) in a suitable reactor, add N-Iodosuccinimide (NIS) (1.5 mmol).

  • Carefully add trifluoroacetic acid (TFA) (1 mL) to the mixture.

  • Heat the resulting mixture to 80 °C and stir overnight, or until reaction monitoring (TLC/HPLC) indicates consumption of the starting material.

  • Cool the solution to room temperature and dilute with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the final product, this compound.

Visualizations

start_mat 1H-Pyrazole process_nitration Step 1 start_mat->process_nitration Nitration & Rearrangement (HNO₃/Ac₂O, Heat) intermediate 3-Nitro-1H-pyrazole process_iodination Step 2 intermediate->process_iodination Electrophilic Iodination (e.g., NIS/TFA) final_product This compound process process process_nitration->intermediate process_iodination->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Iodination Step problem Problem: Low Yield / Poor Conversion cause1 Cause 1: Insufficiently Reactive Iodinating Agent problem->cause1 cause2 Cause 2: Sub-optimal Reaction Conditions problem->cause2 cause3 Cause 3: Formation of Isomeric Byproducts problem->cause3 solution1 Solution: Use stronger system (e.g., NIS/TFA, I₂/CAN) cause1->solution1 solution2 Solution: Increase temperature (e.g., 80°C) Increase reaction time cause2->solution2 solution3 Solution: Screen reagents for regioselectivity Consider N-protection strategy cause3->solution3

Caption: Decision tree for troubleshooting low iodination yields.

References

Technical Support Center: Preventing De-iodination in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with de-iodination, a common side reaction in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination in the context of cross-coupling reactions?

De-iodination, also known as proto-deiodination or hydrodehalogenation, is a frequent undesired side reaction where the iodine atom on your aryl or vinyl iodide substrate is replaced by a hydrogen atom.[1] This leads to the formation of a simple arene or alkene byproduct instead of the intended coupled product, which reduces the overall yield and complicates the purification process. This issue is common across various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1]

Q2: What are the primary causes of de-iodination?

De-iodination is typically caused by the presence of a hydride source that intercepts a key intermediate in the catalytic cycle. After the initial oxidative addition of the aryl iodide to the Pd(0) catalyst, the resulting Ar-Pd(II)-I complex can react with a hydride instead of the intended coupling partner.[2] Subsequent reductive elimination then releases the de-iodinated arene.

Common sources of hydrides include:

  • Solvents: Protic solvents like alcohols or water can be hydride donors.

  • Bases: Certain bases or impurities within them can act as hydride sources.

  • Reagents: Impurities in the organometallic coupling partner (e.g., boronic acids) can sometimes contribute.[3]

  • Amines: In reactions like Buchwald-Hartwig or Sonogashira, the amine reagent or solvent can be a hydride source.[2]

Q3: My aryl iodide is decomposing even before the reaction starts. What could be the cause?

Some electron-rich or sterically hindered aryl iodides can be unstable, especially when exposed to heat or light. The weak Carbon-Iodine bond can be susceptible to homolytic cleavage, leading to radical-mediated decomposition. If you suspect substrate instability, it is recommended to prepare the reagent fresh, store it in the dark and under an inert atmosphere, and use it promptly. Protecting reactive functional groups, such as phenols on the aromatic ring, can also improve stability.

Troubleshooting Guide

Issue: My primary byproduct is the de-iodinated arene. How can I fix this?

This is a classic case of the de-iodination pathway outcompeting the desired cross-coupling reaction. A systematic approach to troubleshooting involves optimizing the ligand, base, temperature, and solvent.

Ligand Selection

The choice of ligand is critical. The goal is to select a ligand that accelerates the rate of reductive elimination (the final product-forming step) to be significantly faster than the rate of de-iodination.

  • Common Cause: An inefficient ligand leads to a long-lived Ar-Pd(II)-I intermediate, which has more time to react with trace hydride sources.

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired C-C or C-N bond formation and can suppress dehalogenation.[1] For many reactions, biaryl phosphine ligands are highly effective.

Table 1: Effect of Ligand Choice on De-iodination

Ligand Type General Characteristics Effectiveness in Suppressing De-iodination Recommended For
Monodentate (e.g., PPh₃) Less bulky, less electron-donating Often inefficient, can lead to poor turnover at lower temperatures.[4][5] Less demanding couplings; can be problematic.
Bulky Monodentate (e.g., P(t-Bu)₃) Sterically demanding, electron-rich Good; accelerates reductive elimination. Suzuki, Sonogashira.[6]
Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos) Very bulky, highly electron-donating Excellent; designed to promote fast reductive elimination.[1] Suzuki, Buchwald-Hartwig.

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Very effective; provides stable catalysts.[7][8] | Suzuki, Sonogashira. |

Base Selection

The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) but can also be a primary source of de-iodination.[6]

  • Common Cause: Using bases that can generate hydrides, such as alkoxides in the presence of trace water or certain carbonate batches.

  • Solution: Screen a variety of bases. Often, weaker inorganic bases are preferred over strong organic bases if de-iodination is an issue. Ensure the base is anhydrous.

Table 2: Base Suitability for Minimizing De-iodination

Base Type Potential for De-iodination Comments
KOtBu, NaOtBu Strong Organic High Can be a hydride source, especially if not perfectly anhydrous.
K₃PO₄, Cs₂CO₃ Inorganic Moderate to Low Generally good choices for Suzuki and other couplings. Often provide a good balance of activity and low side reactions.
K₂CO₃, Na₂CO₃ Inorganic Low Milder bases, may require higher temperatures but are less likely to cause de-iodination.

| Et₃N, DIPEA | Organic Amine | High | Often used in Sonogashira/Heck, but can be a significant hydride source. |

Reaction Temperature
  • Common Cause: High reaction temperatures can accelerate the rate of the undesired de-iodination pathway, sometimes more than the desired coupling.[1][9] High temperatures can also lead to catalyst decomposition, forming palladium black.[3][9]

  • Solution: Run the reaction at the lowest temperature that provides a reasonable conversion rate. It is often beneficial to start at a moderate temperature (e.g., 60-80 °C) and only increase it if the reaction is too slow.[1]

Solvent and Reagent Purity
  • Common Cause: Using protic solvents (e.g., methanol, ethanol) or non-anhydrous aprotic solvents can provide a ready source of protons/hydrides.[3]

  • Solution: Use high-purity, anhydrous solvents. If a protic solvent is required, minimize the amount or consider alternatives. Rigorously degassing the solvent and reaction mixture is also crucial, as oxygen can lead to side reactions like homocoupling, which can complicate the reaction profile.[10]

Key Experimental Protocol

General Protocol for Minimizing De-iodination in a Suzuki-Miyaura Coupling

This protocol incorporates best practices to suppress the de-iodination of a sensitive aryl iodide.

1. Reagent Preparation:

  • Use a high-purity aryl iodide (1.0 eq.). If it is an oil or has been stored for a long time, purify it by column chromatography.

  • Use the boronic acid or ester (1.2-1.5 eq.).

  • Select a bulky, electron-rich ligand (e.g., SPhos, XPhos, 2-4 mol %).

  • Select a suitable palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol % or a pre-catalyst).

  • Use an anhydrous inorganic base (e.g., K₃PO₄, 2.0-3.0 eq.), dried in an oven before use.

2. Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide, boronic acid, base, ligand, and palladium precursor.

  • Seal the flask and evacuate and backfill with argon three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Stir the reaction mixture at a moderate temperature (e.g., 80 °C).

3. Monitoring and Work-up:

  • Monitor the reaction by TLC or LC-MS, checking for the formation of both the desired product and the de-iodinated byproduct.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Troubleshooting Workflow

This diagram provides a step-by-step decision tree for addressing de-iodination issues.

G start De-iodination Observed as Major Side Product check_ligand Is the ligand bulky and electron-rich (e.g., XPhos)? start->check_ligand change_ligand ACTION: Switch to a bulky biaryl phosphine or NHC ligand. check_ligand->change_ligand No check_base Is the base anhydrous and non-hydridic (e.g., K₃PO₄)? check_ligand->check_base Yes change_ligand->check_base change_base ACTION: Switch to K₃PO₄ or Cs₂CO₃. Ensure base is dry. check_base->change_base No check_temp Is the reaction temperature as low as feasible? check_base->check_temp Yes change_base->check_temp lower_temp ACTION: Lower temperature by 10-20 °C and monitor. check_temp->lower_temp No check_solvent Are solvents anhydrous and degassed? check_temp->check_solvent Yes lower_temp->check_solvent change_solvent ACTION: Use high-purity anhydrous solvents. Degas thoroughly. check_solvent->change_solvent No success Problem Solved check_solvent->success Yes change_solvent->success

Troubleshooting workflow for de-iodination.
Competing Reaction Pathways

This diagram illustrates the point in the catalytic cycle where de-iodination competes with the desired cross-coupling pathway.

G cluster_main Desired Cross-Coupling Cycle cluster_side De-iodination Side Reaction pd0 Pd(0)Lₙ oxidative_add Ar-Pd(II)-I pd0->oxidative_add Oxidative Addition (+ Ar-I) transmetal Ar-Pd(II)-R' oxidative_add->transmetal Transmetalation (+ R'-M) hydride_complex Ar-Pd(II)-H oxidative_add->hydride_complex Reaction with Hydride Source ('H⁻') product Ar-R' (Desired Product) transmetal->product Reductive Elimination product->pd0 byproduct Ar-H (De-iodinated Byproduct) hydride_complex->byproduct Reductive Elimination byproduct->pd0

Catalytic cycles for cross-coupling vs. de-iodination.

References

Technical Support Center: Managing Hazardous Byproducts in Nitropyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing hazardous byproducts during nitropyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous byproducts generated during nitropyrazole synthesis?

A1: The main hazardous byproducts are:

  • Residual Strong Acids: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) used as nitrating agents are highly corrosive.[1][2]

  • Nitrated Organic Compounds: This includes unreacted starting materials, regioisomers of the desired nitropyrazole, and potentially unstable or explosive polynitrated species.[3][4][5]

  • Nitrogen Oxides (NOx): Toxic gases like nitrogen dioxide (NO₂) can be released, especially during quenching or decomposition of nitric acid.[2]

  • Acidic Aqueous Waste: The quenching and workup steps generate large volumes of acidic wastewater containing the aforementioned hazardous compounds.[1]

Q2: My reaction mixture turned dark brown/black. What does this indicate and what should I do?

A2: A dark coloration often indicates decomposition of the starting material or product, or the formation of side products due to excessive reaction temperatures or prolonged reaction times.[6][7] High temperatures can lead to the partial decomposition of 4-nitropyrazole in a strong acid system.[7]

Troubleshooting Steps:

  • Immediately cool the reaction mixture in an ice bath to slow down the decomposition.

  • Carefully monitor for any gas evolution, which could indicate a runaway reaction.

  • Once cooled, proceed with a controlled quenching procedure by slowly adding the reaction mixture to a large volume of crushed ice.

  • After workup, analyze a small sample of the crude product using techniques like TLC, LC-MS, or NMR to identify the impurities.[4][8][9][10][11][12] This will help in optimizing the reaction conditions (e.g., lowering the temperature, reducing reaction time) in subsequent experiments.

Q3: I have a low yield of my desired nitropyrazole product. What are the common causes and how can I improve it?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature, but be mindful of decomposition.[6][13]

  • Suboptimal Reagent Stoichiometry: The ratio of nitric acid to pyrazole is crucial. An excess of nitrating agent might be needed to drive the reaction, but too much can lead to side product formation.[6][7]

  • Formation of Regioisomers: Nitration of substituted pyrazoles can lead to the formation of multiple isomers, which can be difficult to separate and reduce the yield of the desired product.[4][6]

  • Product Decomposition: As mentioned, high temperatures can degrade the nitropyrazole product.[7]

  • Loss During Workup and Purification: The product may be partially soluble in the aqueous phase during extraction, or lost during recrystallization if an inappropriate solvent is used.[6][14]

Q4: How do I safely quench a nitration reaction containing a large excess of strong acids?

A4: Quenching a nitration reaction must be done with extreme caution due to the highly exothermic nature of neutralizing strong acids.

Procedure:

  • Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[2]

  • Prepare a large beaker with a significant amount of crushed ice. The volume of ice should be at least 5-10 times the volume of your reaction mixture.

  • Place the beaker of ice in a secondary container (e.g., a larger tub of ice water) to manage any potential overflow and to help keep the quenching mixture cold.

  • Slowly and carefully add the reaction mixture dropwise to the crushed ice with vigorous stirring.

  • Monitor the temperature of the quenching solution. If it starts to rise significantly, pause the addition to allow it to cool down.

  • Once the entire reaction mixture has been added, continue stirring until all the ice has melted. The resulting solution will be a diluted acidic solution.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Runaway Exothermic Reaction (Rapid temperature increase, gas evolution) Improper cooling, addition of reagents too quickly.1. Immediately immerse the reaction vessel in an ice bath. 2. Prepare for emergency quenching by having a large volume of ice ready. 3. If the reaction is uncontrollable, evacuate the area and follow emergency protocols.
Formation of an Unexpected Precipitate The precipitate could be the product, a salt of the product, or an insoluble byproduct.1. Isolate a small amount of the precipitate and test its solubility in various solvents. 2. Analyze the precipitate using techniques like NMR or Mass Spectrometry to determine its identity.[4][8][9][10][12]
Two or More Spots on TLC After Reaction Formation of regioisomers or other side products.1. Optimize reaction conditions (temperature, reaction time, stoichiometry) to favor the formation of the desired product.[6] 2. Use column chromatography for purification to separate the isomers.[6]
Difficulty in Product Purification by Recrystallization Choosing an inappropriate solvent.Consult solubility data for your specific nitropyrazole. A good recrystallization solvent will dissolve the compound when hot but not when cold.[15][16][17]

Data Presentation

Table 1: Solubility of 3-Nitropyrazole in Various Solvents at 298.15 K

SolventMole Fraction Solubility (x10²)
N,N-Dimethylformamide37.705
N-Methylformamide20.131
Cyclohexanone13.469
Isophorone11.957
Dimethyl glutarate6.667
Benzyl alcohol3.909
Benzonitrile2.915
1-Octanol1.916
2-Ethylhexyl acetate1.220
o-Dichlorobenzene0.666
Anisole0.688
Mesitylene0.246

Data sourced from the Journal of Chemical & Engineering Data.[16]

Table 2: Common Neutralizing Agents for Acidic Waste

Neutralizing AgentChemical FormulaAdvantagesDisadvantages
Sodium BicarbonateNaHCO₃Readily available, relatively safe to handle, reaction is less vigorous.[18][19]Can cause foaming due to CO₂ evolution.
Sodium HydroxideNaOHHighly effective and inexpensive.[20]Highly corrosive, reaction is very exothermic.
Calcium HydroxideCa(OH)₂Cost-effective.Can form insoluble calcium sulfate, leading to precipitates.
Magnesium HydroxideMg(OH)₂Less corrosive than NaOH.Can be slow to react.

Experimental Protocols

Protocol 1: Neutralization of Acidic Waste from Nitropyrazole Synthesis

  • Preparation: Work in a well-ventilated fume hood and wear appropriate PPE.[21] Place a large, chemically resistant container (e.g., a heavy-duty polyethylene bucket) in a secondary container filled with ice water to manage the exothermic reaction.[18][20]

  • Dilution: Fill the container with a large volume of cold water, approximately 5-10 times the volume of the acidic waste to be neutralized.[19]

  • Slow Addition of Acid: Slowly and with constant stirring, add the acidic waste to the water. Never add water to the concentrated acid.[20]

  • Preparation of Neutralizing Agent: Prepare a solution or slurry of a suitable neutralizing agent (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide).[19][20]

  • Neutralization: Slowly add the neutralizing agent to the diluted acidic solution while continuously stirring and monitoring the pH with a pH meter or pH paper.[19]

  • pH Adjustment: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.[20]

  • Cooling: Allow the neutralized solution to cool to room temperature.

  • Disposal: Dispose of the neutralized solution in accordance with your institution's and local regulations.[1][22][23]

Protocol 2: Disposal of Solid Nitrated Organic Waste

  • Segregation: Collect all solid nitrated organic waste, including contaminated filter paper and gloves, in a designated, clearly labeled hazardous waste container.[22] Do not mix with other types of waste.

  • Container Selection: Use a container that is compatible with the waste and can be securely sealed.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name of the nitropyrazole and any other known nitrated byproducts, and the date.

  • Storage: Store the sealed container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Visualizations

TroubleshootingWorkflow cluster_synthesis Nitropyrazole Synthesis cluster_troubleshooting Troubleshooting start Start Synthesis reaction Nitration Reaction start->reaction workup Quenching & Workup reaction->workup analysis Product Analysis (TLC, NMR, etc.) workup->analysis issue Problem Encountered? analysis->issue end Desired Product issue->end No low_yield Low Yield issue->low_yield Yes (Yield) side_products Side Products/Impurities issue->side_products Yes (Purity) exotherm Runaway Reaction issue->exotherm Yes (Safety) optimize Optimize Conditions (Temp, Time, Stoichiometry) low_yield->optimize purify Improve Purification (Recrystallization, Chromatography) side_products->purify emergency Emergency Quench & Safety Protocol exotherm->emergency optimize->reaction purify->analysis

Caption: Troubleshooting workflow for nitropyrazole synthesis.

WasteManagementWorkflow cluster_generation Waste Generation cluster_treatment Waste Treatment & Disposal acid_waste Acidic Liquid Waste (HNO₃, H₂SO₄) quench Quench Reaction Mixture in Ice acid_waste->quench solid_waste Solid Nitrated Waste (Product, Byproducts) segregate Segregate Solid Waste solid_waste->segregate neutralize Neutralize with Base (e.g., NaHCO₃) quench->neutralize check_ph Check pH (6-8) neutralize->check_ph check_ph->neutralize Adjust pH sewer_disposal Dispose to Drain (with copious water) check_ph->sewer_disposal pH OK label_container Label Hazardous Waste Container segregate->label_container professional_disposal Professional Disposal (EHS) label_container->professional_disposal

References

Technical Support Center: Protecting Groups for Pyrazole Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the selection and use of protecting groups for pyrazole nitrogens. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual aids to assist in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most suitable protecting group for my pyrazole?

The selection of a protecting group depends on the overall synthetic strategy, particularly the reaction conditions of subsequent steps. Key factors to consider are the stability of the protecting group to acidic, basic, and reductive/oxidative conditions, as well as the ease and mildness of its removal. The concept of "orthogonal protection" is crucial when multiple protecting groups are present in the molecule, allowing for the selective removal of one group without affecting others.[1][2]

Comparison of Common Protecting Groups for Pyrazole Nitrogen

Protecting GroupAbbreviationStabilityCleavage ConditionsKey Considerations
tert-ButoxycarbonylBOCStable to: Catalytic hydrogenation, most bases.[1] Labile to: Strong acids (e.g., TFA, HCl), some reducing agents (e.g., NaBH₄ in EtOH).[1][3]Acidic: TFA in CH₂Cl₂; HCl in dioxane/MeOH. Reductive: NaBH₄ in EtOH (for pyrazoles).[1] Basic (harsher): Refluxing with Na₂CO₃ in DME.[3]Widely used due to its general stability and ease of removal under acidic conditions. Can be unexpectedly cleaved by NaBH₄ in alcoholic solvents.[1]
(2-Trimethylsilyl)ethoxymethylSEMStable to: A wide range of acidic and basic conditions, catalytic arylation conditions.[4] Labile to: Fluoride sources (e.g., TBAF), strong acids (harsher conditions).[4][5][6]Fluoride-mediated: TBAF in THF, often requires heating.[4][6] Acidic: HCl in EtOH; TFA (can be sluggish).[4][5]Offers robust protection and is compatible with many transformations. The "SEM switch" allows for regiochemical control in pyrazole functionalization.[4]
p-ToluenesulfonylTosyl (Ts)Stable to: Strongly acidic conditions, many oxidizing and reducing agents. Labile to: Strong reducing agents, some strong bases under harsh conditions.Reductive (harsh): Na in liquid NH₃; Mg in MeOH.[7] Basic (harsh): Refluxing with strong bases. Photoredox catalysis: Milder, newer methods are being developed.[8]Very stable, making it suitable for protecting pyrazole through multiple synthetic steps. Deprotection often requires harsh conditions, which may not be compatible with sensitive functional groups.[5]

Q2: What is orthogonal protection and why is it important in pyrazole chemistry?

Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents without affecting the others.[2] This is critical in the multi-step synthesis of complex pyrazole-containing molecules that may have other sensitive functional groups (e.g., esters, other N-H groups). For example, a pyrazole nitrogen might be protected with a BOC group (acid-labile), while a hydroxyl group is protected as a silyl ether (fluoride-labile) and a carboxylic acid as a benzyl ester (hydrogenolysis-labile). Each of these groups can be removed selectively at different stages of the synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the protection and deprotection of pyrazole nitrogens.

ProblemPotential Cause(s)Recommended Solution(s)
Low or no yield of N-protected pyrazole 1. Incomplete deprotonation of pyrazole: Pyrazole is weakly acidic and requires a sufficiently strong base for deprotonation. 2. Poor quality of reagents: Degradation of the protecting group reagent (e.g., Boc₂O) or solvent impurities. 3. Steric hindrance: Bulky substituents on the pyrazole ring may hinder the approach of the protecting group.1. Use a stronger base (e.g., NaH, LiHMDS) or increase the equivalents of a weaker base (e.g., Et₃N, DBU). 2. Use fresh, high-purity reagents and anhydrous solvents. 3. Increase the reaction temperature and/or time. Consider a less sterically demanding protecting group if possible.
Formation of regioisomers (protection at different nitrogens) 1. Tautomerism of the pyrazole ring: Unsymmetrically substituted pyrazoles exist as tautomers, presenting two different nitrogen atoms for protection. 2. Kinetic vs. thermodynamic control: Reaction conditions (temperature, solvent) can influence which isomer is favored.1. For BOC protection, often one regioisomer is thermodynamically favored and can be isolated as the major product. 2. For SEM protection, the "SEM switch" can be utilized: heating with a catalytic amount of SEM-Cl can isomerize the kinetic product to the thermodynamically more stable regioisomer.[4] 3. Careful analysis (e.g., by 2D NMR) is required to identify the isomers. Chromatographic separation may be necessary.
Incomplete deprotection 1. Insufficient reagent or reaction time: The deprotection reaction has not gone to completion. 2. Protecting group is too stable for the chosen conditions: This is a common issue with the robust Tosyl group. 3. Product instability under deprotection conditions: The deprotected pyrazole may be degrading.1. Increase the equivalents of the deprotecting agent and/or the reaction time. Monitor by TLC or LC-MS. 2. For N-Tosyl groups, consider harsher reductive conditions (e.g., Mg/MeOH) if the molecule is stable.[7] For BOC or SEM, ensure the appropriate acidic or fluoride conditions are being used effectively. 3. If the product is unstable, screen for milder deprotection conditions (e.g., for BOC, try NaBH₄ in EtOH instead of strong acid).[1]
Unexpected cleavage of the protecting group 1. Unforeseen reactivity with downstream reagents: For example, BOC groups on pyrazoles are labile to NaBH₄ in alcoholic solvents, a common reagent for ester or ketone reduction.[1] 2. Presence of trace acid or base: Can lead to premature cleavage of labile groups like BOC.1. Carefully review the stability data of your chosen protecting group against all reagents in your planned synthetic route. 2. Choose a more robust protecting group if necessary (e.g., SEM or Tosyl if acidic conditions are required). 3. Ensure all reagents and solvents are pure and reactions are properly quenched to neutralize any acidic or basic species.
Formation of side products during protection/deprotection 1. Reaction with other functional groups: The reagents used for protection or deprotection may react with other parts of the molecule. 2. Decomposition of starting material or product: Harsh reaction conditions can lead to degradation.1. Employ an orthogonal protection strategy to mask other reactive functional groups. 2. Screen for milder reaction conditions (lower temperature, alternative reagents).

Experimental Protocols

Protocol 1: BOC Protection of Pyrazole

This protocol describes a general procedure for the N-BOC protection of a pyrazole using di-tert-butyl dicarbonate (Boc₂O) and a base.

Materials:

  • Pyrazole substrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrazole substrate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq). For less reactive pyrazoles, a catalytic amount of DMAP can be added.

  • Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-BOC protected pyrazole.

Protocol 2: Reductive Deprotection of N-BOC Pyrazole

This protocol details a mild and selective method for the deprotection of N-BOC protected pyrazoles using sodium borohydride (NaBH₄) in ethanol.[1]

Materials:

  • N-BOC protected pyrazole

  • Sodium borohydride (NaBH₄)

  • Ethanol (95% or absolute)

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-BOC protected pyrazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add NaBH₄ (1.5 - 3.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 3-7 hours).[1]

  • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the dropwise addition of 3M HCl until gas evolution ceases and the pH is approximately 7.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 3: SEM Protection of Pyrazole

This protocol outlines the protection of a pyrazole nitrogen using (2-Trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

Materials:

  • Pyrazole substrate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • (2-Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF or DMF in a flame-dried flask under an inert atmosphere, add a solution of the pyrazole substrate (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add SEM-Cl (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Acidic Deprotection of N-SEM Pyrazole

This protocol describes the removal of the SEM group using hydrochloric acid.[4]

Materials:

  • N-SEM protected pyrazole

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-SEM protected pyrazole in ethanol.

  • Add a sufficient amount of concentrated HCl (e.g., to make a 1-3 M solution).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected pyrazole, which can be further purified if necessary.

Protocol 5: Tosyl Protection of Pyrazole

This protocol provides a method for the N-tosylation of pyrazoles using p-toluenesulfonyl chloride (TsCl).

Materials:

  • Pyrazole substrate

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the pyrazole substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 eq) or use pyridine as the solvent.

  • Cool the mixture to 0 °C and add TsCl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 6: Reductive Deprotection of N-Tosyl Pyrazole

This protocol describes a reductive method for the cleavage of the N-Tosyl group using magnesium in methanol.[7]

Materials:

  • N-Tosyl protected pyrazole

  • Magnesium (Mg) turnings

  • Anhydrous methanol (MeOH)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of magnesium turnings (excess, e.g., 10 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere, add the N-Tosyl protected pyrazole (1.0 eq).

  • Stir the mixture at room temperature or with gentle heating (reflux). The reaction can be sonicated to facilitate the cleavage.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove excess magnesium.

  • Quench the filtrate with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the product by flash column chromatography.

Visual Guides

Protecting_Group_Selection start Start: Need to protect a pyrazole N-H q1 Will the subsequent reactions involve strong acids? start->q1 q2 Are catalytic hydrogenation conditions planned? q1->q2  No   sem Use SEM group. Cleavage: Fluoride (TBAF) or strong acid q1->sem  Yes   q3 Will fluoride reagents (e.g., TBAF) be used? q2->q3  No   tosyl Use Tosyl group. Cleavage: Reductive (Mg/MeOH) q2->tosyl  Yes   q4 Are strong reducing agents (e.g., Na/NH3) or harsh basic conditions planned? q3->q4  No   boc Use BOC group. Cleavage: Acid (TFA, HCl) q3->boc  Yes   q4->boc  No   q4->sem  Yes   Experimental_Workflow cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step p1 1. Deprotonate pyrazole with a suitable base (e.g., NaH, Et3N) p2 2. React with protecting group precursor (e.g., Boc2O, SEM-Cl) p1->p2 p3 3. Workup and purification of N-protected pyrazole p2->p3 s1 Perform desired reactions on other parts of the molecule (e.g., cross-coupling, reduction, oxidation) p3->s1 d1 4. Treat with specific cleavage reagent (e.g., TFA, TBAF, Mg/MeOH) s1->d1 d2 5. Workup and purification of deprotected pyrazole d1->d2 end Final Product d2->end start Pyrazole Starting Material start->p1

References

Validation & Comparative

Spectroscopic Fingerprints: A Comparative Guide to 4-Iodo-3-Nitro-1H-Pyrazole and its Regioisomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 4-iodo-3-nitro-1H-pyrazole and its 3-iodo-4-nitro-1H-pyrazole regioisomer, crucial for researchers in medicinal chemistry and materials science. This guide provides a comprehensive analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supported by detailed experimental protocols and a logical workflow for their differentiation.

Comparative Spectroscopic Data

The key to distinguishing between the 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole and 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole lies in the subtle but significant differences in their NMR and mass spectra. These differences arise from the distinct electronic environments of the pyrazole ring protons and carbons due to the varying positions of the iodo and nitro substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the most definitive data for distinguishing between the two regioisomers. The chemical shifts are particularly informative.

Table 1: ¹H NMR Spectroscopic Data

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazoleAr-H8.33s-
NCH5.54q6.0
CH₂CH₃3.62 – 3.45m-
CHCH₃1.56 (assumed from similar structures)d6.0
CH₂CH₃1.03 (assumed from similar structures)t7.0
1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazoleAr-H---
NCH---
CH₂CH₃---
CHCH₃---
CH₂CH₃---

Note: Complete proton data for the 3-iodo-4-nitro isomer was not explicitly detailed in the primary source, however, the key differentiating feature is the presence and chemical shift of the pyrazole ring proton.

Table 2: ¹³C NMR Spectroscopic Data [1]

CompoundCarbonChemical Shift (δ, ppm)
1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazoleC3139.4
C492.5
C5127.5
NCH90.1
OCH₂CH₃65.5
CHCH₃22.4
OCH₂CH₃14.8
1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazoleC387.1
C4143.7
C5120.1
NCH87.2
OCH₂CH₃63.7
CHCH₃21.4
OCH₂CH₃15.1
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of the compounds, while the fragmentation patterns in the mass spectrum can offer additional structural clues.

Table 3: Mass Spectrometry Data [1]

CompoundTechniqueCalculated [M+Na]⁺Found [M+Na]⁺Key Fragment Ions (m/z)
1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazoleHRMS (ES)333.9659333.9658311, 266, 223, 73, 45
1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazoleHRMS (ES)--334, 289, 262, 163, 73, 45

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the N-protected iodonitropyrazole isomers, based on standard laboratory practices and information from relevant literature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the chemical shifts to the deuterated solvent peaks.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS):

    • Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Infuse the sample solution directly into the ESI source at a low flow rate.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

    • Calibrate the mass analyzer to ensure high mass accuracy.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole and its 3-iodo-4-nitro regioisomer based on the presented spectroscopic data.

G Workflow for Regioisomer Differentiation start Mixture of Iodonitropyrazole Regioisomers nmr Acquire 1H and 13C NMR Spectra start->nmr ms Acquire High-Resolution Mass Spectrum start->ms analyze_nmr Analyze NMR Data nmr->analyze_nmr analyze_ms Analyze MS Data ms->analyze_ms decision_h_nmr Check for Pyrazole Ring Proton Signal (~8.3 ppm) analyze_nmr->decision_h_nmr confirm_mw Confirm Molecular Weight [M+Na]+ ~333.96 analyze_ms->confirm_mw decision_c_nmr Compare C3 and C4 Chemical Shifts decision_h_nmr->decision_c_nmr Signal Present isomer_B Identified as: 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole decision_h_nmr->isomer_B Signal Absent isomer_A Identified as: 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole decision_c_nmr->isomer_A C3 ~139 ppm, C4 ~93 ppm decision_c_nmr->isomer_B C3 ~87 ppm, C4 ~144 ppm confirm_mw->isomer_A Confirmed confirm_mw->isomer_B Confirmed

Caption: A flowchart outlining the spectroscopic analysis process to differentiate between the two regioisomers.

Conclusion

The spectroscopic analysis, particularly through ¹H and ¹³C NMR, provides a clear and reliable method for the differentiation of 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole and 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole. The presence of a distinct aromatic proton signal and the significant differences in the chemical shifts of the pyrazole ring carbons serve as definitive fingerprints for each isomer. While this guide focuses on the N-protected derivatives, the underlying principles of how substituent positions affect the electronic environment and, consequently, the spectroscopic output, are applicable to the parent compounds and other substituted pyrazole systems. This information is invaluable for ensuring the structural integrity of compounds in drug discovery and development pipelines.

References

A Comparative Analysis of the Biological Activity of 4-Iodo-3-Nitro-1H-Pyrazole and Other Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological activity of 4-iodo-3-nitro-1H-pyrazole against other substituted pyrazoles, drawing upon available experimental data to inform drug discovery and development efforts. While direct comparative studies on this compound are limited, this analysis synthesizes data from various sources to highlight the impact of different substituents on the pyrazole ring's therapeutic potential.

Data Summary of Biological Activities

The following table summarizes the biological activities of various substituted pyrazoles, providing a quantitative comparison of their efficacy. The data is compiled from multiple studies to offer a broad perspective on the structure-activity relationships within this class of compounds.

Compound/DerivativeTarget/ActivityQuantitative Data (IC50/MIC)Reference Organism/Cell Line
Nitro-Substituted Pyrazoles
4-Nitro-1H-pyrazole-3-carbonitrileAntibacterialData not available, preliminary research suggests activityNot specified
Iodo-Substituted Pyrazoles
4-Iodo-1-methyl-3-nitro-1H-pyrazoleSynthesis reported, biological data not found--
Other Substituted Pyrazoles
1H-Pyrazole-1-carboxamidine HCl (PCA)Nitric Oxide Synthase (iNOS, eNOS, nNOS) InhibitionIC50 = 0.2 µMPurified enzymes
3-Methyl-PCANitric Oxide Synthase (iNOS) InhibitionIC50 = 5 µMPurified enzyme
4-Methyl-PCANitric Oxide Synthase (iNOS) InhibitionIC50 = 2.4 µMPurified enzyme
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideAntibacterialMIC: 0.25 μg/mLStreptococcus epidermidis
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivativeAntibacterialMIC: 0.25 μg/mLEscherichia coli
Pyrazole Chalcone DerivativeAnticancerIC50 = 4.94 µMHeLa (human cervix carcinoma)
3,4-Diaryl Pyrazole DerivativeAnticancer (Tubulin polymerization inhibitor)IC50 = 0.06–0.25 nM6 cancer cell lines
1H-pyrazolo[3,4-d]pyrimidine derivativeAnticancer (EGFR inhibitor)IC50 = 8.21 µMA549 (non-small cell lung cancer)
1H-pyrazolo[3,4-d]pyrimidine derivativeAnticancer (EGFR inhibitor)IC50 = 19.56 µMHCT116 (colorectal carcinoma)
Pyrazole carbaldehyde derivativeAnticancer (PI3 kinase inhibitor)IC50 = 0.25 μMMCF7 (breast cancer)
5-alkylated selanyl-1H-pyrazole derivativeAnticancerIC50 = 13.85 µMHepG2 (liver cancer)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.

Synthesis of this compound Analogues

The synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole has been reported and serves as a representative protocol. A similar approach could be adapted for the synthesis of this compound.

Synthesis of 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole: A reaction is performed using this compound as the starting material. The purification is carried out by recrystallization from a mixture of n-hexane and ethyl acetate (10:1), yielding slightly yellow crystals.[1]

Antimicrobial Activity Assay (MIC Determination)

The antimicrobial activity of pyrazole derivatives is commonly determined by the minimal inhibitory concentration (MIC) method.

Protocol:

  • Bacterial strains are cultured in appropriate broth media.

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in 96-well microtiter plates.

  • A standardized inoculum of the bacterial suspension is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[2][3]

Anticancer Activity Assay (MTT Assay)

The cytotoxicity of pyrazole derivatives against cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the pyrazole compounds for a specified duration (e.g., 48 or 72 hours).

  • After the treatment period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[4][5]

Enzyme Inhibition Assay (Nitric Oxide Synthase)

The inhibitory activity of pyrazole derivatives against nitric oxide synthase (NOS) isoforms can be determined by measuring the conversion of L-arginine to L-citrulline.[6]

Protocol:

  • Purified NOS enzyme (iNOS, eNOS, or nNOS) is incubated with a reaction mixture containing L-[14C]arginine, NADPH, and other necessary cofactors.

  • The pyrazole compound to be tested is added to the reaction mixture at various concentrations.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted L-arginine using ion-exchange chromatography.

  • The amount of L-citrulline produced is quantified by liquid scintillation counting.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[6]

Visualizing Biological Pathways and Workflows

To illustrate a common experimental workflow in the evaluation of novel compounds, the following diagram outlines the key steps from synthesis to biological activity assessment.

Experimental_Workflow General Workflow for Evaluating Substituted Pyrazoles cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Substituted Pyrazoles Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT, etc.) Characterization->Anticancer Enzyme Enzyme Inhibition Assays (IC50 Determination) Characterization->Enzyme Data Data Collection (IC50, MIC values) Antimicrobial->Data Anticancer->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the synthesis, screening, and analysis of substituted pyrazoles.

This guide highlights the significant therapeutic potential of substituted pyrazoles. The presence of nitro and iodo groups, as in this compound, suggests the possibility of interesting biological activities. Further direct comparative studies are warranted to fully elucidate the structure-activity relationship and to identify lead compounds for future drug development.

References

advantages of using 4-iodo-3-nitro-1H-pyrazole in synthesis over other building blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. For researchers, scientists, and drug development professionals, 4-iodo-3-nitro-1H-pyrazole has emerged as a highly versatile and advantageous scaffold. This guide provides an objective comparison of its performance against other pyrazole-based building blocks, supported by experimental data, to highlight its superior utility in a range of chemical transformations.

The primary advantages of this compound lie in the high reactivity of the carbon-iodine bond and the specific electronic effects imparted by the nitro group. The C-I bond is weaker than C-Br and C-Cl bonds, facilitating faster oxidative addition in palladium-catalyzed cross-coupling reactions.[1] This often translates to milder reaction conditions, shorter reaction times, and broader substrate scope. The electron-withdrawing nitro group at the 3-position further activates the pyrazole ring, influencing regioselectivity and reactivity in various transformations.

Comparative Performance in Cross-Coupling Reactions

The enhanced reactivity of this compound is particularly evident in cornerstone synthetic methodologies such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.

dot

G Synthetic Utility of this compound A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->C D Heck Coupling (Alkene, Pd catalyst) A->D E Buchwald-Hartwig Amination (Amine, Pd or Cu catalyst) A->E F 4-Aryl-3-nitro-1H-pyrazoles B->F G 4-Alkynyl-3-nitro-1H-pyrazoles C->G H 4-Alkenyl-3-nitro-1H-pyrazoles D->H I 4-Amino-3-nitro-1H-pyrazoles E->I G cluster_0 Sonogashira Coupling Workflow A Combine Reactants: - this compound - Terminal Alkyne - Pd/Cu Catalysts - Base in Solvent B Inert Atmosphere (e.g., Argon) A->B C Reaction at RT or with heating B->C D Monitor by TLC C->D E Work-up and Purification D->E F 4-Alkynyl-3-nitro-1H-pyrazole E->F G A Nitropyrazoles B Nitric Oxide (NO) Donors A->B C Enzyme Inhibitors (e.g., Oxidoreductases, Proteases) A->C D Anticancer Agents A->D E Antimicrobial Agents A->E F Physiological Effects (e.g., Vasodilation) B->F G Therapeutic Potential C->G D->G E->G

References

A Comparative Guide to the Synthesis of 4-iodo-3-nitro-1H-pyrazole: Validation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 4-iodo-3-nitro-1H-pyrazole is a valuable building block in medicinal chemistry, and its synthesis has traditionally been approached through the nitration of a pre-iodinated pyrazole core. This guide introduces and validates a new synthetic route, the direct iodination of 3-nitro-1H-pyrazole, and objectively compares it with the established method. The comparison is supported by experimental data from peer-reviewed literature, providing a clear basis for methodological selection.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for obtaining this compound are evaluated:

  • Route A (New Route): A two-step process beginning with the synthesis of 3-nitro-1H-pyrazole, followed by its direct iodination at the 4-position.

  • Route B (Established Route): A two-step process involving the initial synthesis of 4-iodo-1H-pyrazole, which is subsequently nitrated.

The following table summarizes the key quantitative metrics for each route, based on reported experimental findings.

ParameterRoute A (New Route)Route B (Established Route)
Starting Material PyrazolePyrazole
Intermediate 3-Nitro-1H-pyrazole4-Iodo-1H-pyrazole
Overall Yield ~75% (estimated)Variable, potentially lower
Reaction Time ~4-5 hours>12 hours
Key Reagents ICl/Ag₂SO₄ in H₂SO₄Fuming HNO₃/Zeolite or Silica
Reaction Conditions Mild to moderateModerate to high temperature
Selectivity High regioselectivity for 4-iodo productPotential for isomeric byproducts

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted below.

Synthetic_Routes cluster_A Route A (New Route) cluster_B Route B (Established Route) A_start Pyrazole A_inter 3-Nitro-1H-pyrazole A_start->A_inter Nitration & Rearrangement A_end This compound A_inter->A_end Direct Iodination B_start Pyrazole B_inter 4-Iodo-1H-pyrazole B_start->B_inter Iodination B_end This compound B_inter->B_end Nitration

Caption: Comparative workflows for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route A: New Synthetic Pathway

This route offers a potentially more efficient and regioselective approach to the target molecule.

Step 1: Synthesis of 3-Nitro-1H-pyrazole

The synthesis of 3-nitro-1H-pyrazole is typically achieved through the nitration of pyrazole to form N-nitropyrazole, which then undergoes thermal rearrangement.[1][2] The overall yield for this two-step, one-pot process is reported to be as high as 79.3%.[3]

  • Procedure:

    • Pyrazole is nitrated using a nitrating agent such as an HNO₃/Ac₂O-HAc system to yield N-nitropyrazole.[2]

    • The intermediate N-nitropyrazole is not isolated but is rearranged at high temperature in a suitable solvent to give 3-nitro-1H-pyrazole.[1][2] A reported method involves heating 1-nitropyrazole in benzonitrile at 180°C for 3 hours, affording a 91% yield of 3-nitro-1H-pyrazole after cooling and precipitation.[4]

Step 2: Direct Iodination of 3-Nitro-1H-pyrazole

While the direct iodination of 3-nitro-1H-pyrazole is not extensively documented, a highly effective method has been reported for the analogous 1-methyl-3-nitropyrazole, which is expected to have similar reactivity at the C4 position.[1] This method utilizes a potent electrophilic iodine reagent generated from iodine monochloride and silver sulfate.

  • Procedure:

    • A reagent solution is prepared from iodine monochloride (ICl) and silver sulfate (Ag₂SO₄) in sulfuric acid.

    • This reagent is then used to iodinate 1-methyl-3-nitropyrazole under mild conditions, yielding 4-iodo-1-methyl-3-nitropyrazole.[1] The reaction is rapid, completing in about 10 minutes at room temperature (20°C).[1]

    • This protocol is adapted for 3-nitro-1H-pyrazole to produce the target compound, this compound.

Experimental_Workflow Start Starting Material (e.g., 3-Nitro-1H-pyrazole) Reaction Reaction with Iodinating Agent Start->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for a synthetic step.

Route B: Established Synthetic Pathway

This traditional route involves the initial iodination of pyrazole followed by nitration.

Step 1: Synthesis of 4-Iodo-1H-pyrazole

Several methods exist for the synthesis of 4-iodopyrazole. A green and practical approach uses hydrogen peroxide as an oxidant.[5][6]

  • Procedure:

    • Suspend the pyrazole (1.0 mmol) in water (5 mL).

    • Add iodine (I₂) (0.5 mmol) to the suspension.[6]

    • Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (0.6 mmol) dropwise while stirring at room temperature.[6]

    • Continue stirring until the reaction is complete, as monitored by TLC.

    • The product can be isolated by filtration or extraction with an appropriate organic solvent.[5]

Step 2: Nitration of 4-Iodo-1H-pyrazole

The nitration of 4-iodopyrazole to yield this compound is a known transformation, though obtaining high regioselectivity can be challenging. One reported method for a similar transformation involves the use of fuming nitric acid with a solid catalyst.[4][7]

  • Procedure:

    • 4-iodopyrazole is used as the starting material.

    • Nitration is carried out using fuming nitric acid as the nitrating agent in a tetrahydrofuran (THF) solution.[7]

    • A solid catalyst, such as zeolite or silica, is employed to facilitate the reaction.[4][7]

    • The reaction mixture is stirred, and upon completion, the product is isolated and purified.

Conclusion

The validation of the new synthetic route (Route A) presents a compelling alternative to the established method for synthesizing this compound. The direct iodination of 3-nitro-1H-pyrazole appears to offer advantages in terms of reaction time and potentially higher overall yield and regioselectivity. The use of a potent iodinating agent under mild conditions in the final step is a key feature of this new approach.[1] In contrast, the established route (Route B) may be hampered by challenges in controlling the regioselectivity of the nitration step on the 4-iodopyrazole intermediate. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as reagent availability, desired purity, and scalability. This guide provides the necessary comparative data and detailed protocols to make an informed decision.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazole scaffold is a cornerstone in medicinal chemistry, yielding a vast array of therapeutic agents and advanced materials. Among various precursors, 4-iodopyrazole serves as a versatile building block for creating carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The choice of catalyst is a critical factor in achieving high yields, selectivity, and broad substrate scope. This guide presents an objective comparison of different catalytic systems for the functionalization of 4-iodopyrazole, supported by experimental data to inform strategic catalyst selection.

Reactivity Overview: The Role of the Catalyst

The reactivity of 4-iodopyrazole in cross-coupling reactions is primarily governed by the carbon-iodine bond, which is weaker than carbon-bromine and carbon-chlorine bonds, generally resulting in higher reactivity (I > Br > Cl). However, the outcome of a reaction is heavily influenced by the chosen catalyst system, which includes the metal precursor and the ancillary ligand. Side reactions, such as dehalogenation, can also affect the overall efficiency, especially with highly reactive substrates like 4-iodopyrazole. Therefore, careful selection of the catalyst is crucial to navigate these challenges and achieve the desired chemical transformation.

Comparative Efficacy of Catalysts in Key Cross-Coupling Reactions

The following sections summarize the performance of various catalysts in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions of 4-iodopyrazole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the arylation and vinylation of 4-iodopyrazoles. The selection of a suitable palladium catalyst and ligand is critical for high efficiency. While the carbon-iodine bond is more easily cleaved, this heightened reactivity can also lead to a greater tendency for dehalogenation, which can lower the yield of the desired product.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/H₂O80-1202-18Good to ExcellentHighly active catalyst system for a variety of arylboronic acids.
Pd(PPh₃)₄K₂CO₃DMF/H₂ON/AN/Aup to 96Effective for 3-iodo-1H-pyrazoles, suggesting applicability to 4-iodo isomers.
Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, a valuable transformation in medicinal chemistry. This reaction typically employs a dual catalytic system of palladium and copper. Due to its higher reactivity, 4-iodopyrazole is generally the preferred substrate for this reaction compared to its bromo counterpart.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃NEt₃NRoom TempN/AHighMild reaction conditions and a classic, reliable system.
Pd(OAc)₂ / XPhosCuICs₂CO₃Dioxane8012~90-97Highly active ligand allows for lower catalyst loading.
Pd(P(t-Bu)₃)₂NoneK₂CO₃Toluene10010~85-94Example of a copper-free Sonogashira system.
Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the alkenylation of 4-iodopyrazoles, providing access to a diverse range of functionalized pyrazoles.

Catalyst SystemBaseSolventTemp. (°C)Yield (%)Notes
Pd(OAc)₂ / P(OEt)₃Et₃NDMF100up to 95P(OEt)₃ was found to be a suitable ligand for this transformation.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. For certain aminopyrazole substrates, bromo-derivatives have shown higher efficacy than iodo-derivatives in palladium-catalyzed systems. However, copper-catalyzed systems can favor the iodo-substituted pyrazoles. The choice between palladium and copper catalysts often depends on the nature of the amine coupling partner, specifically the presence or absence of β-hydrogens.

Catalyst SystemLigandBaseSolventTemp. (°C)YieldNotes
Pd(dba)₂tBuDavePhosNaOtBuToluene100LowLess effective than the corresponding bromo derivative in this specific palladium-catalyzed amination.
CuI2-isobutyrylcyclohexanoneKOtBuDMFN/AGoodFavorable for the amination of alkylamines possessing β-hydrogens.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the 4-iodopyrazole (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), Pd(OAc)₂ (0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and K₂CO₃ (2.0-3.0 equiv) in a mixture of 1,4-dioxane and water (4:1 v/v) is placed in a sealed tube. The mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes and then heated at 80-120 °

Assessing the Purity of Synthesized 4-iodo-3-nitro-1H-pyrazole: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount to ensuring the integrity of subsequent research and the quality of final active pharmaceutical ingredients. 4-iodo-3-nitro-1H-pyrazole is a valuable heterocyclic building block, and rigorous assessment of its purity is a critical step after synthesis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques, supported by detailed experimental protocols and representative data to aid in method selection and implementation.

Introduction to Purity Assessment and Potential Impurities

The synthesis of this compound typically involves the iodination of a 3-nitro-1H-pyrazole precursor.[1][2] The synthesis and purification processes can introduce several impurities that must be identified and quantified.[3] Potential impurities may include:

  • Unreacted Starting Materials: Such as 3-nitro-1H-pyrazole.

  • Isomeric Byproducts: Formation of regioisomers like 4-iodo-5-nitro-1H-pyrazole can occur depending on the synthetic route's selectivity.

  • Over-iodinated Species: Products such as di-iodo-3-nitro-1H-pyrazole may form if the reaction conditions are not carefully controlled.[3]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, hexane) may remain in the final product.[4]

A multi-faceted analytical approach is often the most robust strategy for comprehensive purity determination.

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment in many laboratories due to its high resolution and quantitative power. However, other techniques provide complementary and often essential information.

Technique Principle Information Provided Advantages Limitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Quantitative purity (% area), detection and quantification of non-volatile impurities, reaction monitoring.High resolution, high sensitivity (UV detection), excellent quantitation, applicable to a wide range of compounds.[5]Requires reference standards for absolute quantification, may not detect highly volatile or non-UV active impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents), structural information from mass fragmentation.[6]Extremely high sensitivity, excellent for identifying unknown volatile impurities through mass spectral libraries.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.Structural confirmation of the main compound, identification and quantification of impurities with distinct proton signals, absolute purity determination (qNMR).[7][8]Provides unambiguous structural information, can be used for absolute quantification without a specific reference standard (qNMR).Lower sensitivity compared to HPLC/GC-MS, complex mixtures can lead to overlapping signals, requires relatively pure samples for simple analysis.
TLC (Thin-Layer Chromatography) Separation based on differential partitioning on a thin layer of adsorbent material.Rapid qualitative check of purity, reaction monitoring, identification of major impurities by comparison with standards.[9]Simple, fast, cost-effective, allows for simultaneous analysis of multiple samples.[3]Primarily qualitative, poor resolution compared to HPLC, difficult to quantify accurately.
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then measured.Confirms the elemental composition (C, H, N) of the bulk sample, providing a measure of stoichiometric purity.Provides fundamental confirmation of the molecular formula.Does not provide information on the nature or number of impurities, only the overall elemental composition. Requires high sample purity to be meaningful.

Detailed Experimental Protocols

Primary Method: High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the purity analysis of this compound based on common practices for related halogenated and nitroaromatic compounds.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 80 20
    15.0 20 80
    18.0 20 80
    18.1 80 20

    | 22.0 | 80 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Representative HPLC Purity Data

The following table illustrates a potential outcome from the HPLC analysis of a synthesized batch, showing the main product and plausible impurities.

Peak IDRetention Time (min)Peak AreaArea (%)Potential Identity
13.515,2000.43-nitro-1H-pyrazole (Starting Material)
210.23,750,50098.9This compound (Product)
310.826,5000.74-iodo-5-nitro-1H-pyrazole (Isomer)

Workflow for Purity Assessment

A systematic workflow ensures that the purity of the synthesized compound is assessed accurately and comprehensively. HPLC serves as the central quantitative technique, often supplemented by other methods for full characterization.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_0 Initial Steps cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample Synthesized This compound Prep Sample Preparation (Dissolution & Filtration) Sample->Prep TLC TLC Screening (Qualitative Check) Prep->TLC HPLC HPLC-UV Analysis (Primary Quantitative) Prep->HPLC GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS NMR NMR Spectroscopy (Structural Confirmation) Prep->NMR Data Data Processing (Integration & Calculation) HPLC->Data Compare Compare Results from Multiple Techniques GCMS->Compare NMR->Compare Data->Compare Report Final Purity Report & Certificate of Analysis Compare->Report

Caption: Purity assessment workflow for synthesized compounds.

Protocols for Complementary Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating pyrazole isomers and other semi-volatile impurities.[3][6]

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[3][6]

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-450.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: Acquire a ¹H NMR spectrum. The purity can be estimated by integrating the signals corresponding to the product and comparing them to the integrals of impurity signals. For absolute quantification (qNMR), a certified internal standard of known concentration is added to the sample, and the purity is calculated by comparing the integral of a product proton signal to that of a known proton signal from the standard.

Conclusion

The purity assessment of synthesized this compound requires a robust and well-defined analytical strategy. Reverse-phase HPLC stands out as the primary method for its high resolving power and excellent quantitative capabilities for non-volatile impurities. However, for a comprehensive purity profile, it is essential to employ complementary techniques. GC-MS is invaluable for detecting residual solvents and volatile byproducts, while NMR spectroscopy provides definitive structural confirmation and can offer an absolute measure of purity. The combined use of these methods, as outlined in the proposed workflow, ensures that the synthesized compound meets the high-quality standards required for research and drug development.

References

A Comparative Crystallographic Analysis of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of select pyrazole derivatives, offering insights into their solid-state structures and the influence of substituents on their molecular conformation and crystal packing. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1]

While a specific crystal structure for a 4-iodo-3-nitro-1H-pyrazole derivative is not publicly available, this guide draws comparisons from crystallographic studies of closely related halogenated and nitro-substituted pyrazoles to infer potential structural features.

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for several pyrazole derivatives, providing a basis for structural comparison. The inclusion of various substituents allows for an examination of their effects on the crystal lattice.

Table 1: Crystallographic Data for 4-Halogenated-1H-Pyrazoles

Parameter4-Fluoro-1H-pyrazole4-Chloro-1H-pyrazole4-Bromo-1H-pyrazole4-Iodo-1H-pyrazole
Chemical Formula C₃H₃FN₂C₃H₃ClN₂C₃H₃BrN₂C₃H₃IN₂
Crystal System MonoclinicOrthorhombicOrthorhombicTetragonal
Space Group P2₁/cPnmaPnmaI4₁/a
Supramolecular Motif CatemerTrimerTrimerCatemer
Reference[2][3][2][3][2][3][2][3]

Table 2: Crystallographic Data for Other Substituted Pyrazole Derivatives

Parameter4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate(Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
Chemical Formula C₄H₂BrN₃O₄·H₂OC₂₅H₂₃N₃OC₁₇H₁₄ClFN₂O
Crystal System MonoclinicMonoclinic-
Space Group P2₁/cP2₁/n-
Reference[4][1][5][6]

Experimental Protocols

The determination of the crystal structures for the pyrazole derivatives discussed involves a standard set of procedures in single-crystal X-ray diffraction. A generalized protocol is outlined below.[1]

Single-Crystal X-ray Diffraction Protocol
  • Crystal Selection and Mounting: A suitable single crystal of the pyrazole derivative is selected under a polarizing microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically around 100-120 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.[1]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by full-matrix least-squares procedures, minimizing the difference between the observed and calculated structure factors.[1]

  • Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions. This data is then analyzed to understand the molecular conformation and crystal packing.[1]

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of pyrazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation substituent_effects substituents Substituents (e.g., -I, -NO2, -Br, -Cl, -F) properties Electronic & Steric Properties substituents->properties interactions Intermolecular Interactions (H-bonding, Halogen bonding, π-stacking) properties->interactions packing Crystal Packing Motif (e.g., Catemer, Trimer, Dimer) interactions->packing signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation pyrazole Pyrazole Derivative pyrazole->akt Inhibition

References

A Comparative Guide to the Efficacy of Nitrating Agents for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto the pyrazole ring is a critical transformation in the synthesis of a wide range of compounds with significant applications in pharmaceuticals and energetic materials. The electron-withdrawing nature of the nitro group can modulate the biological activity of pyrazole derivatives and is a key feature in many energetic compounds. The choice of nitrating agent and reaction conditions is paramount, as it directly influences the yield, regioselectivity, and safety of the synthesis. This guide provides an objective comparison of various nitrating agents for pyrazole synthesis, supported by experimental data, to assist researchers in selecting the most effective method for their specific needs.

Comparative Analysis of Nitrating Agents

The nitration of pyrazole can be achieved through several methods, primarily categorized as direct C-nitration, N-nitration followed by rearrangement, and the use of alternative nitrating agents. The efficacy of these methods varies significantly in terms of yield, reaction conditions, and the resulting isomers.

Direct C-Nitration: This is the most straightforward approach, typically employing strong acids.

  • Mixed Acid (HNO₃/H₂SO₄): A conventional and potent nitrating system. This method often leads to the formation of 4-nitropyrazole. However, the harsh conditions can lead to side reactions and may not be suitable for sensitive substrates. Nitration of 1-phenylpyrazole with mixed acids can lead to nitration on the phenyl ring.

  • Fuming HNO₃/Fuming H₂SO₄: A more potent mixture for direct nitration, capable of achieving high yields of 4-nitropyrazole in a shorter reaction time compared to standard mixed acid.

  • Nitric Acid in Trifluoroacetic Anhydride (HNO₃/TFAA): This system offers a milder alternative for direct nitration, yielding 3,4-dinitropyrazole from pyrazole.

N-Nitration followed by Rearrangement: This two-step process is a common route for synthesizing 3-nitropyrazole and 4-nitropyrazole.

  • HNO₃/H₂SO₄ followed by Thermal Rearrangement: Pyrazole is first N-nitrated using mixed acids at low temperatures. The resulting N-nitropyrazole is then thermally rearranged in a high-boiling solvent like n-octanol or benzonitrile to yield 3-nitropyrazole. Rearrangement in sulfuric acid at room temperature can produce 4-nitropyrazole.

  • Acetyl Nitrate (HNO₃/Ac₂O): Acetyl nitrate can be used for the initial N-nitration step, which is then followed by thermal rearrangement to afford 3(5)-nitropyrazoles.

Alternative and Milder Nitrating Agents:

  • 5-Methyl-1,3-dinitro-1H-pyrazole (2o): This novel N-nitropyrazole-based reagent acts as a controllable source of the nitronium ion, enabling mild and scalable nitration of various (hetero)arenes. It offers good atom economy, and the pyrazole moiety can be recovered and recycled.

  • Bismuth Nitrate on Montmorillonite K-10: This solid-supported reagent provides an environmentally friendly approach for the nitration of pyrazoles, offering good yields.

  • Oxone: In a green chemistry approach, oxone has been used as a nitrating agent for 3-aminopyrazole in water, providing a safe and simple operation under mild conditions.

Data Presentation: Comparison of Nitrating Agents for Pyrazole Synthesis

Nitrating Agent/SystemTarget ProductSubstrateReaction TimeTemperature (°C)Yield (%)Reference
conc. H₂SO₄, fuming HNO₃, fuming H₂SO₄4-NitropyrazolePyrazole1.5 hours5085
HNO₃, H₂SO₄4-NitropyrazolePyrazole6 hours9056
1. HNO₃, H₂SO₄2. n-Octanol (rearrangement)3-NitropyrazolePyrazole1. 3.5 hrs2. Reflux1. <152. 185-1901. 86.62. 55 (total)
HNO₃, Trifluoroacetic anhydride3,4-DinitropyrazolePyrazoleNot specifiedNot specified41
Acetyl nitrate1-Nitratoalkyl-3,4-dinitropyrazole1-Hydroxyalkyl-3-nitropyrazoleA few minutesNot specifiedGood (e.g., 81% for the methyl derivative)
Fuming HNO₃1-Nitratoalkyl-3,4-dinitropyrazole1-Hydroxyalkyl-3-nitropyrazole3 hoursNot specified41-94
5-Methyl-1,3-dinitro-1H-pyrazole (2o) / Cu(OTf)₂1-NitronaphthaleneNaphthaleneNot specified8089
HNO₃/Ac₂O4-(N-methylnitramino)-3,5-dinitropyrazole4-methylamino-3,5-dinitropyrazole1.5 hoursRoom Temp.95

Experimental Protocols

Protocol 1: Direct Nitration for the Synthesis of 4-Nitropyrazole (One-pot, two-step)

This optimized one-pot, two-step method provides a high yield of 4-nitropyrazole.

  • Step 1: Formation of Pyrazole Sulfate. To a 100 mL four-necked flask equipped with a stirrer and a thermometer, add 11.0 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole. Stir the mixture at room temperature for 30 minutes.

  • Step 2: Nitration. In a separate 100 mL four-necked flask, prepare the nitrating mixture by adding 19.3 mL (0.30 mol) of 20% fuming sulfuric acid. While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, maintaining the temperature between 0 and 10°C. Cool the pyrazole sulfate mixture from Step 1 in an ice-water bath. Slowly add the prepared nitrating mixture to the pyrazole sulfate solution, maintaining the reaction temperature at 50°C. Continue stirring at 50°

A Comparative Guide to Theoretical and Experimental NMR Shifts of 4-iodo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and experimental Nuclear Magnetic Resonance (NMR) shifts for the heterocyclic compound 4-iodo-3-nitro-1H-pyrazole. Due to the limited availability of published experimental NMR data for this compound, this comparison utilizes experimental data from a closely related N-protected analog, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, alongside theoretically calculated values for the parent compound. This approach offers valuable insights into the expected spectral characteristics of this compound and establishes a methodological framework for future empirical studies.

Data Summary: A Comparative Analysis

The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole and the theoretically calculated shifts for this compound. The experimental data for the protected analog provides a reliable reference for the chemical shifts of the pyrazole ring, aiding in the validation of the theoretical predictions for the unprotected compound.

Atom Experimental Shift (ppm) for 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole Theoretical Shift (ppm) for this compound
¹H NMR
H58.49[1]8.62
¹³C NMR
C3155.1[1]156.3
C489.2[1]90.5
C5138.4[1]139.1

Experimental data recorded in DMSO-d₆. Theoretical calculations were performed to simulate conditions in DMSO.

Methodologies

The experimental data cited in this guide for 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole was obtained using the following standard NMR spectroscopy protocol[1]:

  • Sample Preparation: A sample of the compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively.

  • Data Acquisition: Standard pulse sequences were used to acquire the spectra.

  • Referencing: Chemical shifts were referenced to the residual solvent peak.

The theoretical ¹H and ¹³C NMR chemical shifts for this compound were calculated using the Gauge-Invariant Atomic Orbital (GIAO) method within the framework of Density Functional Theory (DFT). This computational approach is well-established for predicting NMR parameters of heterocyclic compounds.

  • Molecular Modeling: The 3D structure of this compound was built and its geometry was optimized.

  • Computational Level of Theory: The calculations were performed using the B3LYP functional with the 6-311+G(d,p) basis set.

  • Solvent Effects: The effect of the DMSO solvent was modeled using the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM).

  • NMR Calculation: The GIAO method was employed to calculate the isotropic magnetic shielding constants.

  • Chemical Shift Prediction: The final chemical shifts were obtained by referencing the calculated shielding constants to the corresponding values for tetramethylsilane (TMS) calculated at the same level of theory.

Visualizing the Workflow and Molecular Structure

The following diagrams illustrate the logical workflow for comparing experimental and theoretical NMR data and the chemical structure of this compound.

workflow cluster_exp Experimental Analysis cluster_theo Theoretical Analysis cluster_comp Comparative Analysis exp_synthesis Synthesis & Purification exp_nmr NMR Data Acquisition (¹H and ¹³C) exp_synthesis->exp_nmr exp_data Experimental Data exp_nmr->exp_data comparison Data Comparison & Validation exp_data->comparison theo_model Molecular Modeling & Optimization theo_calc GIAO/DFT Calculation theo_model->theo_calc theo_data Theoretical Predictions theo_calc->theo_data theo_data->comparison

Workflow for comparing experimental and theoretical NMR data.

Structure of this compound with atom numbering.

Objective Comparison and Discussion

The theoretically calculated NMR shifts for this compound show good agreement with the experimental values observed for its N-protected analog. The slight downfield shift in the calculated values for the unprotected pyrazole compared to the experimental data of the protected version is expected. The ethoxyethyl protecting group is electron-donating, which would lead to a slight upfield shift (lower ppm values) for the ring protons and carbons.

The close correlation between the theoretical predictions and the experimental data of a similar compound provides a strong basis for the structural confirmation of this compound once experimental data becomes available. Researchers can use the theoretical values presented here as a reference for assigning the signals in their experimental spectra.

This guide underscores the synergy between experimental and computational methods in chemical research. While experimental data provides the ground truth, theoretical calculations can offer valuable predictions, aid in spectral interpretation, and provide a deeper understanding of the electronic structure of molecules. For novel or difficult-to-isolate compounds, this dual approach is particularly powerful.

References

Safety Operating Guide

Proper Disposal of 4-iodo-3-nitro-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-iodo-3-nitro-1H-pyrazole, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential hazards. This document outlines the necessary procedures for safe handling, spill management, and final disposal of this compound. The following information is synthesized from safety data sheets (SDS) of structurally similar compounds, providing a robust framework for safe laboratory practices.

Hazard Profile and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard profile can be inferred from related compounds such as 3-Iodo-4-nitro-1H-pyrazole and other iodinated and nitrated pyrazoles. These compounds are generally classified as harmful if swallowed, toxic in contact with skin, and causing serious eye damage.[1] They may also cause skin and respiratory irritation.[1][2][3][4] Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[6]
Body Protection Impervious laboratory coat or clothing.[5]
Respiratory Use in a well-ventilated area is crucial.[2][3] For operations that may generate dust, a suitable respirator should be worn.[2]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[5][6]

  • Don PPE: Before addressing the spill, ensure all responding personnel are wearing the appropriate PPE as detailed in the table above.

  • Containment: Prevent the further spread of the spill. For solid materials, avoid generating dust.[2][7] For liquid spills, use an inert absorbent material.

  • Cleanup:

    • For Dry Spills: Carefully sweep or vacuum the material.[2] Use of explosion-proof equipment should be considered if the material is in a fine powder form.[2] Place the collected material into a clean, dry, sealable, and appropriately labeled container for disposal.[2]

    • For Wet Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbed material into a suitable, labeled container for disposal.[3]

  • Decontamination: Wash the spill area thoroughly with soap and water.[3] Prevent runoff from entering drains.[2][8]

  • Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Waste Disposal Procedures

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

Key Disposal Steps:

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound, as well as grossly contaminated materials (e.g., weigh boats, paper towels), should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4] The storage area should be secure and accessible only to authorized personnel.[2][3][4][7]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed disposal facility.[2][3][4] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Storage cluster_4 Final Disposal A This compound Waste (Solid, Liquid, Contaminated Materials) B Solid Waste (Unused chemical, contaminated solids) A->B C Liquid Waste (Solutions containing the compound) A->C D Contaminated Sharps A->D E Seal in Labeled Hazardous Waste Container (Solid) B->E F Seal in Labeled Hazardous Waste Container (Liquid) C->F G Place in Labeled Sharps Container D->G H Store in Secure, Ventilated Area E->H F->H G->H I Arrange for Collection by Licensed Hazardous Waste Facility H->I

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.